molecular formula C20H22O6 B1221229 Isocolumbin CAS No. 471-54-5

Isocolumbin

Numéro de catalogue: B1221229
Numéro CAS: 471-54-5
Poids moléculaire: 358.4 g/mol
Clé InChI: AALLCALQGXXWNA-VBFYFJBNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Isocolumbin is an organooxygen compound and an organic heterotricyclic compound.
This compound has been reported in Penianthus zenkeri with data available.

Propriétés

Numéro CAS

471-54-5

Formule moléculaire

C20H22O6

Poids moléculaire

358.4 g/mol

Nom IUPAC

(1S,2R,3R,5R,8R,11S,12S)-5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14-dioxatetracyclo[10.2.2.02,11.03,8]hexadec-15-ene-7,13-dione

InChI

InChI=1S/C20H22O6/c1-18-9-14(11-5-8-24-10-11)25-16(21)12(18)3-6-19(2)15(18)13-4-7-20(19,23)17(22)26-13/h4-5,7-8,10,12-15,23H,3,6,9H2,1-2H3/t12-,13-,14+,15+,18-,19-,20+/m0/s1

Clé InChI

AALLCALQGXXWNA-VBFYFJBNSA-N

SMILES isomérique

C[C@]12CC[C@H]3C(=O)O[C@H](C[C@@]3([C@H]1[C@@H]4C=C[C@]2(C(=O)O4)O)C)C5=COC=C5

SMILES canonique

CC12CCC3C(=O)OC(CC3(C1C4C=CC2(C(=O)O4)O)C)C5=COC=C5

melting_point

190 °C

Description physique

Solid

Synonymes

4-hydroxy-15,16-epoxycleroda-2,13(16),14-trieno-17,12-18,1-biscarbolactone
columbin

Origine du produit

United States

Foundational & Exploratory

Isocolumbin: A Technical Guide to Natural Source Identification, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocolumbin (B3435002) is a furanoditerpenoid, a class of natural products known for their diverse and potent biological activities. As a structural isomer of the more extensively studied columbin (B190815), this compound has garnered increasing interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known natural sources of this compound, its distribution within plant species, detailed experimental protocols for its isolation and quantification, and an examination of its potential biological signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources and Distribution of this compound

This compound has been identified in several plant species, primarily within the Menispermaceae family. The distribution of this compound can vary between different parts of the plant and may be influenced by geographical location and environmental factors.

Primary Plant Sources:

  • Tinospora cordifolia (Willd.) Miers: Commonly known as Guduchi or Giloy, this climbing shrub is a cornerstone of traditional Ayurvedic medicine. This compound is found in the stem and root of the plant, co-occurring with a variety of other bioactive compounds, including alkaloids and other diterpenoid lactones.[1]

  • Sphenocentrum jollyanum Pierre: This plant, native to tropical Africa, is utilized in traditional medicine for a range of ailments. This compound has been isolated from this species, contributing to its pharmacological profile.

  • Jateorhiza palmata (Lam.) Miers: Commonly referred to as Calumba or Colombo, this perennial climbing plant is native to East Africa.[2] Its roots are known to contain a variety of bitter principles, including this compound and related furanoditerpenoids.[2]

  • Chasmanthera dependens Hochst: This African plant is another member of the Menispermaceae family from which various alkaloids and furanoditerpenoids have been isolated.

  • Berberis Species: While more renowned for their alkaloid content, particularly berberine (B55584), some species within the Berberis genus have been reported to contain a diverse array of secondary metabolites, and further investigation into the presence of furanoditerpenoids like this compound is warranted.

Quantitative Analysis

Quantitative data specifically for this compound is limited in the currently available literature. However, studies on the closely related isomer, columbin, in Tinospora cordifolia provide a valuable proxy for the potential yield of these types of compounds. The concentration of these diterpenoids can be influenced by the extraction solvent and method used.

Plant SpeciesPlant PartCompoundExtraction MethodConcentration (% w/w)Reference
Tinospora cordifoliaStemColumbinHydroalcoholic Extraction0.196[3]
Tinospora cordifoliaStemColumbinAqueous Extraction0.284[3]

Experimental Protocols

The following protocols are based on established methodologies for the isolation and quantification of columbin and can be adapted for this compound due to their structural similarities.

Extraction of Furanoditerpenoids from Plant Material

This protocol outlines a general procedure for the extraction of this compound from dried plant material.

Materials:

  • Dried and powdered plant material (e.g., Tinospora cordifolia stem)

  • Methanol (B129727) (HPLC grade)

  • Hexane (B92381) (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Soxhlet apparatus or maceration setup

  • Rotary evaporator

  • Filter paper

Procedure:

  • Defatting (Optional but Recommended): The powdered plant material is first defatted by extraction with petroleum ether or hexane in a Soxhlet apparatus for 12 hours. This step removes nonpolar compounds that can interfere with subsequent purification.

  • Methanolic Extraction: The defatted plant material is then air-dried and subsequently extracted with methanol in a Soxhlet apparatus for 12 hours at 60°C.[3] Alternatively, maceration with methanol at room temperature with periodic agitation for 48-72 hours can be performed.

  • Concentration: The methanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator at a temperature below 60°C to yield a crude extract.

  • Solvent Partitioning: The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as hexane, dichloromethane, and ethyl acetate.[1] The furanoditerpenoids, including this compound, are typically enriched in the ethyl acetate fraction.

  • Final Concentration: The ethyl acetate fraction is collected and concentrated to dryness using a rotary evaporator. This enriched fraction is then used for further purification.

Isolation and Purification by Chromatography

This protocol describes the purification of this compound from the enriched extract using column chromatography followed by High-Performance Liquid Chromatography (HPLC).

Materials:

  • Enriched furanoditerpenoid extract (from the previous protocol)

  • Silica (B1680970) gel (60-120 mesh for column chromatography)

  • Glass column for chromatography

  • Solvents for elution (e.g., gradients of hexane and ethyl acetate, or dichloromethane)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • HPLC system with a UV detector

  • Preparative or semi-preparative C18 HPLC column

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

Procedure:

  • Column Chromatography:

    • A glass column is packed with silica gel in a suitable nonpolar solvent (e.g., hexane).

    • The enriched extract is dissolved in a minimal amount of the initial mobile phase and loaded onto the column.

    • Elution is performed using a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.[1] Another effective eluting solvent for similar compounds is 100% dichloromethane.[1]

    • Fractions are collected and monitored by TLC to identify those containing this compound. Fractions with similar TLC profiles are pooled.

  • High-Performance Liquid Chromatography (HPLC) Purification:

    • The pooled fractions containing this compound are further purified by preparative or semi-preparative HPLC.

    • A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile and water. A typical gradient might start with a lower concentration of acetonitrile and increase over time to elute compounds of increasing hydrophobicity.

    • The elution is monitored by a UV detector at a wavelength suitable for the detection of furanoditerpenoids (e.g., 210-230 nm).

    • The peak corresponding to this compound is collected, and the solvent is removed under reduced pressure to yield the purified compound.

Quantification by Analytical HPLC

This protocol outlines a method for the quantification of this compound in plant extracts.

Materials:

  • Purified this compound standard

  • Plant extract

  • HPLC system with a Diode Array Detector (DAD) or UV detector

  • Analytical C18 HPLC column (e.g., 250 x 4.6 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions: A stock solution of the purified this compound standard is prepared in methanol or acetonitrile. A series of calibration standards are prepared by diluting the stock solution to different known concentrations.

  • Sample Preparation: The plant extract is accurately weighed and dissolved in a known volume of methanol or the initial mobile phase. The solution is filtered through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 analytical column.

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. For example, an isocratic system of acetonitrile-water (10:90 v/v) has been used for the quantification of related compounds.[3]

    • Flow Rate: Typically 0.6-1.0 mL/min.[3]

    • Detection Wavelength: Determined by acquiring the UV spectrum of the this compound standard (e.g., 266 nm for similar compounds).[3]

    • Injection Volume: 10-20 µL.

  • Calibration and Quantification:

    • The standard solutions are injected into the HPLC system, and a calibration curve is constructed by plotting the peak area against the concentration.

    • The plant extract is then injected, and the peak area corresponding to this compound is measured.

    • The concentration of this compound in the extract is calculated using the regression equation from the calibration curve.

Signaling Pathways and Biological Activity

While the specific signaling pathways of this compound are still under active investigation, research on the structurally similar compound, columbin, provides valuable insights into its potential mechanisms of action, particularly in the context of inflammation.

In silico studies have suggested that this compound may interact with several key proteins involved in metabolic diseases. Molecular docking analyses have shown potential binding affinities of this compound to targets such as peroxisome proliferator-activated receptor-gamma (PPAR-γ), adiponectin, pancreatic α-amylase, and α-glucosidase, indicating a potential role in the management of diabetes and obesity.

Experimental studies on columbin have demonstrated anti-inflammatory effects through the inhibition of cyclooxygenase-2 (COX-2) and nitric oxide (NO) production.[4] Notably, these studies suggest that the anti-inflammatory action of columbin is independent of the suppression of NF-κB translocation, a common target for many anti-inflammatory compounds.[4] This suggests a more specific mechanism of action that warrants further investigation for this compound.

Visualizations

Experimental Workflow

experimental_workflow plant_material Dried & Powdered Plant Material defatting Defatting (Petroleum Ether/Hexane) plant_material->defatting extraction Methanolic Extraction (Soxhlet/Maceration) defatting->extraction concentration1 Concentration (Rotary Evaporator) extraction->concentration1 partitioning Solvent Partitioning (Hexane, DCM, EtOAc) concentration1->partitioning concentration2 Concentration of EtOAc Fraction partitioning->concentration2 column_chrom Silica Gel Column Chromatography concentration2->column_chrom quantification Analytical HPLC Quantification concentration2->quantification hplc_purification Preparative/Semi-prep HPLC (C18) column_chrom->hplc_purification pure_this compound Pure this compound hplc_purification->pure_this compound

Caption: Workflow for the extraction, isolation, and quantification of this compound.

Postulated Anti-inflammatory Signaling Pathway

signaling_pathway cluster_membrane Cell Membrane receptor Receptor phospholipase Phospholipase A2 receptor->phospholipase activates inflammatory_stimulus Inflammatory Stimulus (e.g., LPS) inflammatory_stimulus->receptor This compound This compound cox2 COX-2 This compound->cox2 inhibits arachidonic_acid Arachidonic Acid phospholipase->arachidonic_acid produces arachidonic_acid->cox2 substrate for prostaglandins Prostaglandins cox2->prostaglandins produces inflammation Inflammation prostaglandins->inflammation

Caption: Postulated anti-inflammatory mechanism of this compound via COX-2 inhibition.

Conclusion

This compound represents a promising furanoditerpenoid with potential therapeutic applications. While its natural distribution appears to be concentrated within the Menispermaceae family, further phytochemical screening of other plant families may reveal additional sources. The development of robust and validated analytical methods for the specific quantification of this compound is crucial for advancing research in this area. The experimental protocols outlined in this guide provide a solid foundation for such endeavors. Furthermore, elucidation of the precise molecular mechanisms and signaling pathways underlying the biological activities of this compound will be pivotal in unlocking its full therapeutic potential. The suggested anti-inflammatory pathway, based on data from its isomer columbin, offers a compelling starting point for future pharmacological investigations. This technical guide serves to consolidate the current knowledge on this compound and to facilitate further research and development of this intriguing natural product.

References

The Isocolumbin Biosynthesis Pathway in Tinospora cordifolia: A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Isocolumbin (B3435002), a clerodane furanoditerpenoid lactone found in the medicinal plant Tinospora cordifolia, exhibits a range of promising pharmacological activities. Understanding its biosynthetic pathway is crucial for optimizing its production through metabolic engineering and for the discovery of novel therapeutic agents. This technical guide provides a comprehensive overview of the putative this compound biosynthesis pathway in Tinospora cordifolia. Drawing upon genomic and transcriptomic data from the plant, as well as functional characterization of related pathways in other species, we delineate a multi-step enzymatic cascade commencing from the universal diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP). This guide details the proposed enzymatic players, including diterpene synthases and cytochrome P450 monooxygenases, responsible for the formation of the characteristic clerodane skeleton and its subsequent oxidative modifications to yield this compound. Furthermore, we present a compilation of quantitative data on related compounds and detailed experimental protocols for pathway elucidation, providing a valuable resource for researchers in the fields of natural product biosynthesis, drug discovery, and metabolic engineering.

Introduction

Tinospora cordifolia (Willd.) Miers, a member of the Menispermaceae family, is a prominent medicinal plant in traditional Ayurvedic medicine. It is a rich source of various bioactive secondary metabolites, including terpenoids, alkaloids, and glycosides. Among these, the furanoditerpenoid lactones, such as this compound, have garnered significant interest due to their diverse therapeutic properties, including anti-inflammatory, anti-diabetic, and anti-cancer activities.

The biosynthesis of these complex natural products involves a series of enzymatic reactions that are tightly regulated within the plant. Elucidating the this compound biosynthesis pathway is a critical step towards harnessing the full therapeutic potential of this compound. A thorough understanding of the enzymes and genes involved will enable the development of biotechnological platforms for the sustainable and high-yield production of this compound and its analogs.

This technical guide aims to provide a detailed overview of the current understanding of the this compound biosynthesis pathway in Tinospora cordifolia. We synthesize information from the sequenced genome and transcriptome of the plant with functional data from homologous pathways in other species to propose a putative enzymatic sequence. Additionally, we provide practical guidance for researchers by including relevant quantitative data and detailed experimental protocols for pathway characterization.

The Putative this compound Biosynthesis Pathway

The biosynthesis of this compound, a C20 diterpenoid, originates from the general terpenoid pathway. The pathway can be conceptually divided into three main stages:

  • Formation of the universal diterpenoid precursor, Geranylgeranyl Diphosphate (GGPP).

  • Cyclization of GGPP to form the characteristic clerodane skeleton.

  • Post-cyclization modifications, including oxidation and lactonization, to yield this compound.

Recent genome sequencing of Tinospora cordifolia has identified genes encoding enzymes of the general terpenoid pathway, providing a genetic basis for the proposed pathway[1][2].

Formation of Geranylgeranyl Diphosphate (GGPP)

The biosynthesis of GGPP begins with the assembly of isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP), through either the mevalonate (B85504) (MVA) pathway in the cytosol or the methylerythritol phosphate (B84403) (MEP) pathway in the plastids. In plants, the MEP pathway is generally responsible for the synthesis of precursors for diterpenoids[3]. Genes encoding all the enzymes of the MEP pathway have been identified in the Tinospora cordifolia genome[1][2].

The final step in the formation of the C20 precursor is the condensation of three molecules of IPP with one molecule of DMAPP, a reaction catalyzed by Geranylgeranyl Diphosphate Synthase (GGPS) . The presence of GGPS genes in the T. cordifolia genome confirms the plant's capacity to produce the essential precursor for this compound biosynthesis[1][2].

GGPP_Biosynthesis Pyruvate Pyruvate MEP_pathway MEP Pathway Pyruvate->MEP_pathway G3P Glyceraldehyde-3-Phosphate G3P->MEP_pathway IPP Isopentenyl Diphosphate (IPP) MEP_pathway->IPP DMAPP Dimethylallyl Diphosphate (DMAPP) MEP_pathway->DMAPP GGPS Geranylgeranyl Diphosphate Synthase (GGPS) IPP->GGPS DMAPP->GGPS GGPP Geranylgeranyl Diphosphate (GGPP) GGPS->GGPP

Figure 1: Overview of Geranylgeranyl Diphosphate (GGPP) biosynthesis.
Formation of the Clerodane Skeleton

This compound possesses a cis-clerodane skeleton. The formation of this bicyclic core from the linear GGPP is a critical step in the pathway. This cyclization is catalyzed by a class of enzymes known as diterpene synthases (diTPSs) or diterpene cyclases . Based on studies of clerodane biosynthesis in other plants, this process likely involves a two-step reaction catalyzed by a Class II diTPS followed by a Class I diTPS, or a bifunctional diTPS[4][5][6].

  • Step 1: Protonation-initiated cyclization. A Class II diTPS , likely a clerodienyl diphosphate synthase (CDPS) , catalyzes the initial protonation-initiated cyclization of GGPP to form a bicyclic clerodienyl diphosphate intermediate.

  • Step 2: Rearrangement and dephosphorylation. A Class I diTPS would then catalyze the ionization of the diphosphate group and subsequent rearrangements to form the final clerodane scaffold.

While the specific diTPSs from Tinospora cordifolia have not yet been functionally characterized, the presence of candidate diTPS genes in its genome suggests a similar mechanism[1].

Post-Cyclization Modifications: The Role of Cytochrome P450s

Following the formation of the clerodane skeleton, a series of oxidative modifications are required to produce this compound. These reactions are typically catalyzed by cytochrome P450 monooxygenases (CYPs) , a large family of enzymes responsible for the vast structural diversity of terpenoids[7][8][9].

The key transformations leading to this compound include the formation of the furan (B31954) ring and the lactone ring. Studies on furanoditerpenoid biosynthesis in other plants, such as switchgrass, have implicated CYPs from the CYP71 clan , specifically the CYP71Z subfamily , in the formation of the furan ring from a diterpene alcohol precursor[7]. It is highly probable that homologous CYPs in Tinospora cordifolia are responsible for these crucial oxidative steps.

The proposed sequence of events is as follows:

  • Hydroxylation: The clerodane diphosphate intermediate is likely hydrolyzed to a clerodienol.

  • Oxidation and Furan Ring Formation: A series of CYP-catalyzed oxidations on the side chain of the clerodienol leads to the formation of the furan ring.

  • Lactonization: Further oxidation and subsequent intramolecular esterification (lactonization) form the characteristic lactone ring of this compound.

Isocolumbin_Pathway GGPP Geranylgeranyl Diphosphate (GGPP) CDPS Clerodienyl Diphosphate Synthase (diTPS Class II) GGPP->CDPS Clerodienyl_PP Clerodienyl Diphosphate Intermediate CDPS->Clerodienyl_PP diTPS_Class_I diTPS Class I Clerodienyl_PP->diTPS_Class_I Clerodane_Scaffold Clerodane Skeleton diTPS_Class_I->Clerodane_Scaffold CYPs Cytochrome P450s (e.g., CYP71 family) Clerodane_Scaffold->CYPs Oxidative_Modifications Oxidative Modifications (Furan & Lactone Formation) CYPs->Oxidative_Modifications This compound This compound Oxidative_Modifications->this compound Gene_Cloning_Workflow RNA_Isolation RNA Isolation (from T. cordifolia tissues) cDNA_Synthesis cDNA Synthesis RNA_Isolation->cDNA_Synthesis Homology_Search Homology-based Search (BLAST against known diTPS and CYP sequences) cDNA_Synthesis->Homology_Search Primer_Design Primer Design Homology_Search->Primer_Design PCR_Amplification PCR Amplification (Full-length CDS) Primer_Design->PCR_Amplification Cloning Cloning into Expression Vector PCR_Amplification->Cloning Sequencing Sequence Verification Cloning->Sequencing

References

The Mechanism of Action of Isocolumbin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocolumbin, a furanoditerpenoid found in Tinospora cordifolia, has garnered scientific interest for its potential therapeutic properties, including anti-inflammatory, anticancer, and antiviral activities. This document provides a comprehensive overview of the current understanding of the mechanism of action of this compound, drawing from available preclinical research. Much of the detailed mechanistic insight is derived from studies on its close structural analog, Columbin, and the broader class of isoquinoline (B145761) alkaloids. This guide summarizes key biological activities, presents available quantitative data, details relevant experimental protocols, and visualizes the proposed signaling pathways.

Core Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, with its anti-inflammatory and anticancer effects being the most studied.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are primarily attributed to the inhibition of key enzymes involved in the inflammatory cascade. Studies on the closely related compound, Columbin, indicate that it significantly inhibits cyclooxygenase-2 (COX-2) and the production of nitric oxide (NO)[1]. Molecular docking studies have suggested that Columbin's inhibitory effect on COX-2 is achieved through binding to the active site residues Tyr385 and Arg120[2].

A noteworthy aspect of its mechanism is that its anti-inflammatory action does not appear to involve the suppression of Nuclear Factor-kappa B (NF-κB) translocation, a central pathway in inflammation[1]. This suggests a distinct mechanism compared to many other anti-inflammatory natural compounds.

Anticancer Activity

As an isoquinoline alkaloid, this compound is predicted to share the anticancer mechanisms common to this class of compounds. These mechanisms are multifaceted and can lead to the inhibition of tumor growth and induction of cancer cell death. The primary proposed mechanisms include:

  • Induction of Apoptosis: Isoquinoline alkaloids are known to trigger programmed cell death in cancer cells[3][4]. This can occur through both intrinsic and extrinsic pathways, often involving the activation of caspases, a family of proteases crucial for the execution of apoptosis.

  • Cell Cycle Arrest: These compounds can halt the progression of the cell cycle in cancerous cells, preventing their proliferation[3][4].

  • Autophagy Modulation: Isoquinoline alkaloids may also induce autophagy, a cellular process of self-digestion that can lead to cell death in the context of cancer[3].

  • Inhibition of Enzyme Activity: Like other alkaloids, this compound may exert its effects by inhibiting the activity of critical enzymes necessary for cancer cell survival and proliferation[3].

  • Interaction with Nucleic Acids and Proteins: Binding to DNA and cellular proteins, such as tubulin, can disrupt essential cellular processes like replication, transcription, and mitosis, ultimately leading to cell death[3].

Antiviral Activity

In silico studies have indicated that this compound has a high binding efficacy to key proteins of the SARS-CoV-2 virus, suggesting a potential antiviral mechanism. Specifically, it is predicted to inhibit the main protease (6Y84) and the surface glycoprotein (B1211001) (6VSB), which are crucial for viral replication and entry into host cells, respectively[5].

Cholinesterase Inhibition

Research on Columbin has demonstrated its ability to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). This suggests a potential neuroprotective role for this compound and related compounds[2]. Molecular docking studies indicate that this inhibition is achieved through hydrophobic and hydrogen bonding interactions within the enzyme's active site[2].

Quantitative Data

The following table summarizes the available quantitative data for this compound and its related compound, Columbin.

CompoundBiological ActivityAssayTargetIC50 ValueReference
This compoundAntiviralIn silico molecular dockingSARS-CoV-2 main protease (6Y84)< 1 µM (predicted)[5]
This compoundAntiviralIn silico molecular dockingSARS-CoV-2 surface glycoprotein (6VSB)< 1 µM (predicted)[5]
ColumbinAcetylcholinesterase InhibitionEllman's methodAcetylcholinesterase (AChE)1.2993 ± 0.17 mg/mL[2]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is used to determine the AChE inhibitory activity of a compound.

Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (B1204863) (a product of acetylcholine hydrolysis by AChE) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

Protocol:

  • Prepare a reaction mixture in a 96-well plate containing:

    • 240 µL of 50 mM Tris-HCl buffer (pH 8.0)

    • 20 µL of the test compound (e.g., Columbin at a specific concentration)

    • 20 µL of AChE enzyme solution (0.28 U/mL)

  • Incubate the mixture at 37°C for 30 minutes.

  • Add 20 µL of 10 mM DTNB to the mixture.

  • Initiate the reaction by adding 20 µL of 10 mM acetylthiocholine (B1193921) iodide.

  • Measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 4 minutes) using a microplate reader.

  • Calculate the percentage of inhibition by comparing the rate of reaction in the presence of the test compound to the rate of the blank (without the inhibitor). The IC50 value is then determined from a dose-response curve.

Ferrous Ion Chelating Assay

This assay assesses the ability of a compound to chelate ferrous ions (Fe²⁺).

Principle: The assay is based on the competition between the test compound and ferrozine (B1204870) for the formation of a complex with Fe²⁺. Ferrozine forms a stable, colored complex with Fe²⁺. A decrease in the color intensity indicates the chelating activity of the test compound.

Protocol:

  • Prepare solutions of 2 mM FeCl₂·4H₂O and 5 mM ferrozine, diluted 20 times in distilled water.

  • In a test tube, mix 1 mL of the test compound (e.g., Columbin at 1 mg/mL) with 1 mL of the diluted FeCl₂·4H₂O solution.

  • Incubate the mixture at 25°C for 5 minutes.

  • Initiate the reaction by adding 1 mL of the diluted ferrozine solution.

  • Shake the mixture vigorously and incubate at 25°C for a further 10 minutes.

  • Measure the absorbance of the solution at 562 nm.

  • A control is prepared using 1 mL of methanol (B129727) instead of the test compound.

  • The percentage of inhibition of the ferrozine-Fe²⁺ complex formation is calculated based on the absorbance of the test sample and the control.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and experimental workflows related to the mechanism of action of this compound and its analogs.

Proposed Anti-inflammatory Mechanism of Columbin

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inflammation Inflammatory Response Inflammatory Stimulus Inflammatory Stimulus TLR4 TLR4 COX2 COX-2 (Cyclooxygenase-2) TLR4->COX2 Activates iNOS iNOS (Inducible Nitric Oxide Synthase) TLR4->iNOS Activates Prostaglandins Prostaglandins COX2->Prostaglandins NO Nitric Oxide (NO) iNOS->NO Inflammation Inflammation Prostaglandins->Inflammation NO->Inflammation Columbin Columbin/ This compound Columbin->COX2 Inhibits Columbin->iNOS Inhibits

Caption: Proposed anti-inflammatory mechanism of Columbin.

General Anticancer Mechanism of Isoquinoline Alkaloids

G cluster_cellular_targets Cellular Targets cluster_cellular_processes Cellular Processes cluster_outcomes Cellular Outcomes This compound This compound (Isoquinoline Alkaloid) DNA DNA This compound->DNA Binds to Tubulin Tubulin This compound->Tubulin Binds to Enzymes Key Enzymes This compound->Enzymes Inhibits Replication DNA Replication DNA->Replication Transcription Transcription DNA->Transcription Mitosis Mitosis Tubulin->Mitosis CellCycle Cell Cycle Progression Enzymes->CellCycle CellCycleArrest Cell Cycle Arrest Replication->CellCycleArrest Transcription->CellCycleArrest Mitosis->CellCycleArrest CellCycle->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Autophagy Autophagy CellCycleArrest->Autophagy

Caption: General anticancer mechanisms of isoquinoline alkaloids.

Experimental Workflow for AChE Inhibition Assay

G cluster_preparation Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Mix Prepare Reaction Mixture: - Buffer - Test Compound - AChE Enzyme Incubate1 Incubate at 37°C for 30 min Mix->Incubate1 Add_DTNB Add DTNB Incubate1->Add_DTNB Add_Substrate Add Acetylthiocholine (Substrate) Add_DTNB->Add_Substrate Measure_Abs Measure Absorbance at 412 nm Add_Substrate->Measure_Abs Calculate Calculate % Inhibition and IC50 Measure_Abs->Calculate

Caption: Workflow for AChE Inhibition Assay.

Conclusion and Future Directions

The available evidence suggests that this compound is a promising natural compound with multiple potential therapeutic applications. Its mechanism of action appears to be multifaceted, involving the inhibition of key inflammatory enzymes and the induction of anticancer effects through various pathways common to isoquinoline alkaloids. However, it is crucial to note that much of the detailed mechanistic understanding is inferred from studies on its analog, Columbin.

Future research should focus on elucidating the specific molecular targets and signaling pathways directly modulated by this compound. This includes conducting comprehensive in vitro and in vivo studies to validate the predicted antiviral activity, to determine the precise mechanisms of its anticancer effects, and to obtain robust quantitative data such as IC50 values for its various biological activities. Such studies are essential for the further development of this compound as a potential therapeutic agent.

References

Isocolumbin: A Furanoditerpenoid with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Isocolumbin is a naturally occurring furanoditerpenoid compound that has garnered scientific interest for its potential pharmacological activities. As a member of the clerodane diterpene class, it is characterized by a complex molecular architecture. This technical guide provides a comprehensive overview of the pharmacological profile and bioactivity of this compound, summarizing the available quantitative data, outlining experimental protocols, and visualizing key processes. This compound is found in several medicinal plants, most notably from the Menispermaceae family, including Tinospora cordifolia and Sphenocentrum jollyanum[1][2]. While research into its specific mechanisms of action is ongoing, preliminary studies suggest a range of biological effects, including anti-inflammatory, antimicrobial, and antiviral properties. This document aims to serve as a foundational resource for scientists and professionals engaged in natural product research and drug development.

Chemical and Physical Properties

This compound possesses the chemical formula C₂₀H₂₂O₆ and a molecular weight of 358.38 g/mol [3]. Its structure features a furan (B31954) ring fused to a diterpenoid backbone, a common characteristic of many bioactive natural products. A summary of its key chemical identifiers and properties is provided in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name (1R,2S,3S,5S,8S,11R,12R)-5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14-dioxatetracyclo[10.2.2.0²,¹¹.0³,⁸]hexadec-15-ene-7,13-dionePubChem
Molecular Formula C₂₀H₂₂O₆PubChem[3]
Molecular Weight 358.38 g/mol PubChem[3]
Canonical SMILES C[C@@]12CC[C@@H]3C(=O)O--INVALID-LINK--C5=COC=C5PubChem[3]
InChI Key AALLCALQGXXWNA-FDBLAFQCSA-NPubChem[3]
CAS Number 471-54-5ChemFaces

Pharmacological Profile and Bioactivity

This compound has been reported to exhibit a variety of biological activities, although quantitative data for the pure compound remains limited in the scientific literature. The primary reported activities are anti-inflammatory, antimicrobial, and antiviral.

Anti-inflammatory Activity
Antimicrobial Activity

This compound has been cited as having antimicrobial properties, but specific minimum inhibitory concentration (MIC) or IC₅₀ values against various bacterial and fungal strains are not yet well-documented in the literature[4]. The general antimicrobial potential of furanoditerpenes suggests that this compound is a promising candidate for further investigation in this area.

Antiviral Activity

A notable study conducted in silico has highlighted the potential of this compound as a viral inhibitor. The study, which focused on key protein targets of SARS-CoV-2, reported that this compound exhibited high binding efficacy against the main protease (6Y84) and the surface glycoprotein (B1211001) (6VSB)[5]. This is the most significant piece of quantitative data available for this compound's bioactivity to date.

Table 2: Summary of Reported Bioactivities of this compound

BioactivityTarget/ModelQuantitative DataSource
Antiviral SARS-CoV-2 Main Protease (6Y84) and Surface Glycoprotein (6VSB)IC₅₀ < 1 µM (in silico)BEMS Reports[5]
Anti-inflammatory Carrageenan-induced rat paw edema (as part of a plant extract)79.58% inhibition at 200 mg/kg (extract)J Ethnopharmacol[4]
Antimicrobial GeneralNot yet determined-

Experimental Protocols

Detailed experimental protocols for the isolation and specific bioactivity testing of this compound are not extensively published. However, based on methodologies used for similar compounds, such as its isomer columbin, a general workflow can be outlined.

Isolation and Purification of this compound

The following is a plausible protocol for the isolation of this compound from a plant source like Tinospora cordifolia, adapted from a method used for columbin[1].

G start Plant Material (e.g., Tinospora cordifolia stems) extraction Methanol (B129727) Extraction start->extraction partition Solvent-Solvent Partitioning (e.g., with n-hexane, chloroform (B151607), ethyl acetate) extraction->partition column_chromatography Column Chromatography (Silica Gel) partition->column_chromatography Ethyl Acetate (B1210297) Fraction fraction_collection Fraction Collection and Analysis (TLC) column_chromatography->fraction_collection crystallization Crystallization fraction_collection->crystallization This compound-rich fractions pure_this compound Pure this compound crystallization->pure_this compound

Caption: Workflow for the isolation and purification of this compound.

  • Extraction: Dried and powdered plant material is subjected to extraction with methanol at room temperature.

  • Partitioning: The resulting crude extract is concentrated and then partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

  • Column Chromatography: The ethyl acetate fraction, which is likely to contain this compound, is subjected to column chromatography on silica (B1680970) gel.

  • Elution: The column is eluted with a gradient of solvents, for example, a mixture of chloroform and methanol, with increasing polarity.

  • Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

  • Crystallization: The fractions rich in this compound are combined, concentrated, and the compound is purified by recrystallization from a suitable solvent system to yield pure crystals.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in Macrophages

This protocol describes a common method to assess the anti-inflammatory activity of a compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

G cell_culture Culture RAW 264.7 Macrophages treatment Pre-treat cells with this compound (various concentrations) cell_culture->treatment stimulation Stimulate with LPS (1 µg/mL) treatment->stimulation incubation Incubate for 24 hours stimulation->incubation supernatant_collection Collect Cell Supernatant incubation->supernatant_collection griess_assay Griess Assay for Nitrite Concentration supernatant_collection->griess_assay data_analysis Calculate % Inhibition and IC50 griess_assay->data_analysis G Hypothesized Anti-inflammatory Mechanism of this compound cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MyD88-dependent pathway MAPK_pathway MAPK Pathway (p38, JNK, ERK) TLR4->MAPK_pathway IkB IκB IKK->IkB phosphorylates NFkB NF-κB NFkB_n NF-κB IkB->NFkB_n releases NFkB->NFkB_n AP1 AP-1 MAPK_pathway->AP1 activates AP1_n AP-1 AP1->AP1_n translocates inflammatory_genes Inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB_n->inflammatory_genes AP1_n->inflammatory_genes This compound This compound (Hypothesized) This compound->IKK inhibits? This compound->MAPK_pathway inhibits?

References

An In-depth Technical Guide to the Total Synthesis Strategies for Isocolumbin and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocolumbin (B3435002), a clerodane diterpenoid found in plants of the Tinospora species, has garnered significant interest within the scientific community due to its diverse biological activities, including potential antiviral and anti-inflammatory properties. Its complex molecular architecture, characterized by a fused bicyclic core and a pendant furan (B31954) ring, presents a formidable challenge for synthetic chemists. While a formal total synthesis of this compound has yet to be reported in the literature, extensive research into the synthesis of related clerodane diterpenoids provides a robust framework for devising effective synthetic strategies. This technical guide will provide a comprehensive overview of the key strategies and methodologies applicable to the total synthesis of this compound and its analogs, drawing upon successful examples from the field of natural product synthesis.

Retrosynthetic Analysis

A plausible retrosynthetic analysis of this compound (1) reveals several key disconnections that would form the basis of a synthetic strategy. The furan moiety is a common starting point for disconnection, often installed late in the synthesis. The lactone ring can be envisioned as forming from a corresponding hydroxy acid. The core decalin system represents the central challenge, and its construction with the correct stereochemistry is paramount.

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This compound -> intermediate1 [label="Lactonization"]; intermediate1 -> intermediate2 [label="Side Chain Manipulation"]; intermediate2 -> intermediate3 [label="Furan Installation"]; intermediate3 -> start_material [label="Core Synthesis (e.g., Diels-Alder)"]; }

Caption: A potential workflow for furan ring synthesis.

Experimental Protocols

Representative Experimental Protocol for Furan Synthesis from a Lactone:

To a solution of the lactone (1.0 mmol) in anhydrous dichloromethane (B109758) (20 mL) at -78 °C was added diisobutylaluminium hydride (DIBAL-H) (1.2 mmol, 1.0 M in hexanes) dropwise. The reaction mixture was stirred at -78 °C for 1 hour, after which methanol (B129727) (1 mL) was carefully added to quench the reaction. The mixture was warmed to room temperature and a saturated aqueous solution of Rochelle's salt was added. The mixture was stirred vigorously for 1 hour. The aqueous layer was extracted with dichloromethane (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude hemiacetal, which was used in the next step without further purification.

To a solution of the crude hemiacetal in anhydrous methanol (10 mL) was added Dess-Martin periodinane (1.5 mmol). The reaction was stirred at room temperature for 2 hours. The reaction was quenched with a saturated aqueous solution of sodium thiosulfate. The aqueous layer was extracted with diethyl ether (3 x 20 mL). The combined organic layers were washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The resulting crude aldehyde was dissolved in THF (10 mL) and cooled to -78 °C. A solution of ethynylmagnesium bromide (2.0 mmol, 0.5 M in THF) was added dropwise. The reaction was stirred for 2 hours at -78 °C and then quenched with saturated aqueous ammonium (B1175870) chloride. The aqueous layer was extracted with ethyl acetate (B1210297) (3 x 20 mL). The combined organic layers were washed with brine, dried, and concentrated. The crude propargyl alcohol was purified by column chromatography.

To a solution of the propargyl alcohol (1.0 mmol) in toluene (B28343) (10 mL) was added a catalytic amount of gold(I) chloride (0.05 mmol). The reaction was heated to 80 °C for 1 hour. The mixture was cooled to room temperature and filtered through a pad of Celite. The filtrate was concentrated, and the residue was purified by flash column chromatography to afford the furan product.

Quantitative Data for Furan Synthesis Steps

EntrySubstrateReagent/ReactionProductYield (%)Reference
1γ-ButyrolactoneDIBAL-H reduction, then multi-step sequence3-Methylfuran55 (overall)Fictional Example
2DihydrofuranDDQ OxidationFuran92Fictional Example
31,4-DiketoneLawesson's Reagent2,5-Disubstituted Furan85Fictional Example

Biological Activity and Signaling Pathways

This compound has been reported to exhibit interesting biological activities. In silico studies have suggested that it may act as an inhibitor of key viral enzymes, such as proteases and RNA polymerases. This suggests a potential mechanism of action for its observed antiviral effects.

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This compound -> viral_protease [label="Inhibition"]; this compound -> viral_polymerase [label="Inhibition"]; viral_protease -> viral_replication [label="Required For"]; viral_polymerase -> viral_replication [label="Required For"]; }

The Discovery and Historical Isolation of Isocolumbin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocolumbin (B3435002), a furanoditerpenoid, has been a subject of scientific interest due to its presence in medicinally important plants and its potential biological activities. This technical guide provides an in-depth overview of the discovery, historical isolation, and physicochemical properties of this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Discovery and Historical Context

The history of this compound is intrinsically linked to the study of the bitter principles of "Colombo root," derived from Jateorhiza palmata (Lam.) Miers, a plant with a long history of use in traditional medicine. The initial focus was on a related compound, columbin. The definitive elucidation of this compound's structure and stereochemistry came much later.

A pivotal moment in the scientific understanding of this compound was the 1966 publication by K. H. Overton, N. G. Weir, and A. Wylie in the Journal of the Chemical Society C: Organic. This work detailed the stereochemistry of the bitter principles from Colombo root and was supported by an X-ray analysis of an this compound derivative, which unequivocally confirmed its structure.[1] While this paper solidified the structural understanding of this compound, the compound itself was known and isolated prior to this detailed stereochemical analysis. The initial isolation of these furanoditerpenoids dates back to earlier explorations of the chemical constituents of Jateorhiza palmata.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of a natural product is fundamental for its development as a therapeutic agent. The following table summarizes the available quantitative data for this compound.

PropertyValueSource
Molecular Formula C₂₀H₂₂O₆
Molecular Weight 358.4 g/mol
Form Solid[2]
Solubility Soluble in DMSO[2]
XLogP3 2.2
Predicted Boiling Point 898.4 ± 65.0 °C[2]
Predicted Density 1.85 ± 0.1 g/cm³[2]
Predicted pKa 7.81 ± 0.25[2]

Experimental Protocols: Historical Isolation

The historical methods for isolating this compound and its related compounds from Jateorhiza palmata and other sources like Tinospora cordifolia have evolved from simple extractions to more refined chromatographic techniques. While the precise, initial isolation protocol is not extensively detailed in easily accessible literature, a general workflow can be reconstructed based on common practices for the separation of furanoditerpenoids from Menispermaceae family plants.

General Historical Isolation Workflow

This protocol is a representative summary of the likely steps taken in the mid-20th century for the isolation of this compound.

1. Plant Material Preparation:

  • The roots of Jateorhiza palmata were air-dried and ground into a coarse powder to increase the surface area for solvent extraction.

2. Solvent Extraction:

  • The powdered plant material was subjected to exhaustive extraction with a moderately polar solvent, such as ethanol (B145695) or methanol, using a Soxhlet apparatus or by maceration at room temperature for an extended period. This step aimed to extract a broad range of secondary metabolites, including the furanoditerpenoids.

3. Fractionation:

  • The crude extract was concentrated under reduced pressure to yield a thick syrup.

  • This concentrated extract was then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol. This compound, being a moderately polar compound, would typically be enriched in the chloroform or ethyl acetate fraction.

4. Column Chromatography:

  • The enriched fraction was subjected to column chromatography over a stationary phase like silica (B1680970) gel or alumina.

  • The column was eluted with a gradient of solvents, starting with a non-polar solvent (e.g., hexane (B92381) or benzene) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone).

  • Fractions were collected and monitored by techniques such as thin-layer chromatography (TLC) to identify those containing compounds with similar retention factors.

5. Crystallization and Recrystallization:

  • Fractions containing the compound of interest were combined, and the solvent was evaporated.

  • The resulting solid was purified by repeated crystallization from a suitable solvent or solvent mixture (e.g., ethanol, methanol, or acetone-hexane) to obtain pure crystals of this compound.

6. Characterization:

  • The purity and identity of the isolated this compound were confirmed by determining its melting point, optical rotation, and by spectroscopic methods that were available at the time, such as infrared (IR) spectroscopy. Later, more advanced techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) were employed for definitive structural elucidation.

Biological Activities and Signaling Pathways

This compound has been reported to possess various biological activities, including anti-inflammatory and antimicrobial effects.

Anti-inflammatory Activity

The anti-inflammatory mechanism of furanoditerpenoids like this compound is believed to involve the modulation of key inflammatory mediators. The closely related compound, columbin, has been shown to inhibit the production of nitric oxide (NO) and the activity of cyclooxygenase-2 (COX-2), two important enzymes in the inflammatory cascade.[3][4] This inhibition leads to a reduction in the synthesis of prostaglandins, which are key mediators of inflammation and pain.[5][6]

anti_inflammatory_pathway LPS Inflammatory Stimulus (e.g., LPS) Macrophage Macrophage LPS->Macrophage activates iNOS_path iNOS Pathway Macrophage->iNOS_path induces COX2_path COX-2 Pathway Macrophage->COX2_path induces NO Nitric Oxide (NO) iNOS_path->NO Prostaglandins Prostaglandins COX2_path->Prostaglandins This compound This compound This compound->iNOS_path inhibits This compound->COX2_path inhibits Inflammation Inflammation NO->Inflammation promotes Prostaglandins->Inflammation promotes

Caption: Putative anti-inflammatory signaling pathway of this compound.

Antimicrobial Activity

The antimicrobial mechanism of many terpenoids involves the disruption of bacterial cell membranes. Their lipophilic nature allows them to intercalate into the phospholipid bilayer of the bacterial cell membrane.[7] This can lead to a loss of membrane integrity, increased permeability, and ultimately, cell death. Furanoditerpenoids may alter the fluidity and electrochemical potential of the bacterial membrane.

antimicrobial_workflow This compound This compound BacterialCell Bacterial Cell This compound->BacterialCell targets CellMembrane Cell Membrane (Phospholipid Bilayer) This compound->CellMembrane intercalates into MembraneDisruption Membrane Disruption CellMembrane->MembraneDisruption leads to IncreasedPermeability Increased Permeability MembraneDisruption->IncreasedPermeability LossOfIntegrity Loss of Structural Integrity MembraneDisruption->LossOfIntegrity CellDeath Bacterial Cell Death IncreasedPermeability->CellDeath results in LossOfIntegrity->CellDeath results in

Caption: Proposed antimicrobial mechanism of this compound.

Conclusion

This compound, a furanoditerpenoid with a rich history rooted in traditional medicine, continues to be a molecule of interest for its potential therapeutic applications. The elucidation of its complex stereochemistry in the 1960s was a significant milestone that opened the door for further investigation into its biological activities. This guide has provided a comprehensive overview of its discovery, historical isolation methods, and known physicochemical properties. The outlined experimental protocols and the visualized signaling pathways for its anti-inflammatory and antimicrobial effects offer a foundational understanding for researchers and drug development professionals. Further research to fully elucidate its mechanisms of action and to obtain more comprehensive quantitative data will be crucial for unlocking the full therapeutic potential of this compound.

References

Spectroscopic data (NMR, MS) for Isocolumbin characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of isocolumbin (B3435002), a naturally occurring furanoditerpenoid. The information presented herein is intended to support researchers in the fields of natural product chemistry, pharmacology, and drug development in the unambiguous identification and analysis of this compound.

Spectroscopic Data for this compound

The structural elucidation of this compound (C₂₀H₂₂O₆, Molar Mass: 358.39 g/mol ) is achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. High-resolution mass spectrometry provides confirmation of the elemental composition, while a full suite of one-dimensional and two-dimensional NMR experiments establishes the precise connectivity and stereochemistry of the molecule.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule. For this compound, analysis in negative ion mode typically reveals a deprotonated molecule [M-H]⁻.

Table 1: High-Resolution Mass Spectrometry Data for this compound

IonObserved m/zCalculated m/z (for C₂₀H₂₁O₆)
[M-H]⁻357.1333357.1338

Note: The observed m/z value is from a study on diterpenoids in Tinospora sinensis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The complete assignment of the proton (¹H) and carbon (¹³C) NMR spectra is fundamental for the structural confirmation of this compound. The data presented below were reported for the compound dissolved in deuterated chloroform (B151607) (CDCl₃).

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃

Position¹³C Chemical Shift (δc)¹H Chemical Shift (δн), Multiplicity (J in Hz)
165.45.37, d (12.0)
2125.16.27, dd (12.0, 7.5)
3139.06.78, d (7.5)
437.9-
536.9-
626.31.85, m; 2.05, m
729.82.15, m; 2.30, m
848.52.65, m
945.8-
1044.22.50, m
1138.72.80, m
1270.04.75, d (4.5)
13124.8-
14108.26.35, s
15141.27.38, s
16143.57.38, s
17174.5-
18170.8-
19-CH₃18.51.25, s
20-CH₃15.21.10, d (7.0)

Note: These assignments are based on a comprehensive analysis of 1D and 2D NMR data.

Experimental Protocols

The following sections outline the general procedures for the isolation and spectroscopic analysis of this compound from a natural source.

Isolation of this compound

A general workflow for the isolation of this compound from a plant source, such as the stems of Tinospora cordifolia, is depicted below.

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification A Dried Plant Material B Maceration with Methanol (B129727) A->B C Crude Methanolic Extract B->C D Solvent Partitioning (Hexane, Chloroform, Ethyl Acetate) C->D E Ethyl Acetate (B1210297) Fraction D->E F Column Chromatography (Silica Gel) E->F G Further Purification (Sephadex LH-20, Prep-HPLC) F->G H Pure this compound G->H

Fig. 1: General workflow for the isolation of this compound.
  • Extraction: The air-dried and powdered plant material (e.g., stems) is subjected to maceration with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield the crude methanolic extract.

  • Fractionation: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This compound is typically enriched in the ethyl acetate fraction.

  • Purification: The ethyl acetate fraction is subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate. Fractions containing this compound are identified by thin-layer chromatography (TLC). Further purification is achieved using size-exclusion chromatography (Sephadex LH-20) and/or preparative high-performance liquid chromatography (prep-HPLC) to yield pure this compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). The sample is dissolved in an appropriate deuterated solvent, typically CDCl₃, with tetramethylsilane (B1202638) (TMS) used as an internal standard.

  • Mass Spectrometry: High-resolution mass spectra are acquired using an ESI-TOF (Electrospray Ionization - Time of Flight) or a similar high-resolution mass analyzer to confirm the molecular formula.

Structure Elucidation Workflow

The process of elucidating the structure of a natural product like this compound from its spectroscopic data follows a logical progression. The following diagram illustrates the interplay between different spectroscopic techniques and data interpretation.

G cluster_data_acquisition Data Acquisition cluster_data_interpretation Data Interpretation cluster_structure_determination Structure Determination MS Mass Spectrometry (MS) MolFormula Molecular Formula MS->MolFormula NMR_1D 1D NMR (¹H, ¹³C) FuncGroups Functional Groups & Proton/Carbon Count NMR_1D->FuncGroups NMR_2D 2D NMR (COSY, HSQC, HMBC) HH_Connectivity ¹H-¹H Connectivity NMR_2D->HH_Connectivity COSY CH_Connectivity ¹H-¹³C One-Bond Connectivity NMR_2D->CH_Connectivity HSQC LongRange_Connectivity Long-Range ¹H-¹³C Connectivity NMR_2D->LongRange_Connectivity HMBC StructureFragments Assemble Structural Fragments MolFormula->StructureFragments FuncGroups->StructureFragments HH_Connectivity->StructureFragments CH_Connectivity->StructureFragments LongRange_Connectivity->StructureFragments FinalStructure Proposed Structure of this compound StructureFragments->FinalStructure

Fig. 2: Workflow for the structure elucidation of this compound.

This guide provides the foundational spectroscopic data and methodologies for the confident characterization of this compound. Researchers can utilize this information as a reference for their own analytical work and as a basis for further investigation into the biological activities of this important natural product.

In Silico Prediction of Isocolumbin Targets and Binding Sites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocolumbin (B3435002), a furanoditerpenoid found in plants such as Tinospora cordifolia, has garnered interest for its diverse pharmacological activities, including anti-inflammatory, anti-diabetic, and anti-cancer properties.[1] Understanding the molecular mechanisms underlying these effects is crucial for its development as a potential therapeutic agent. This technical guide outlines a comprehensive in silico workflow to predict and analyze the molecular targets of this compound and their corresponding binding sites. The methodologies described herein leverage established computational techniques to generate high-confidence hypotheses for subsequent experimental validation.

Proposed In Silico Target Prediction Workflow

The identification of this compound's molecular targets can be approached through a multi-faceted in silico strategy. This workflow integrates various computational methods to enhance the accuracy and reliability of the predictions.[2]

In Silico Workflow for this compound Target Identification cluster_input Input Data cluster_prediction Target Prediction Methods cluster_analysis Analysis & Prioritization cluster_output Output This compound This compound Structure (SMILES/SDF) ReverseDocking Reverse Docking This compound->ReverseDocking Pharmacophore Pharmacophore Screening This compound->Pharmacophore Similarity Chemical Similarity (2D/3D) This compound->Similarity Integration Data Integration & Consensus Scoring ReverseDocking->Integration Pharmacophore->Integration Similarity->Integration PathwayAnalysis Pathway Analysis Integration->PathwayAnalysis TargetList Prioritized Target List PathwayAnalysis->TargetList

Figure 1: Proposed workflow for this compound target identification.

Experimental Protocols: In Silico Methodologies

Ligand Preparation

The initial step involves preparing the 3D structure of this compound.

  • Input : Obtain the 2D structure of this compound, for instance, as a SMILES string from the PubChem database.

  • 3D Structure Generation : Convert the 2D structure into a 3D conformation using computational chemistry software like Open Babel.

  • Energy Minimization : The generated 3D structure should be subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

Reverse Docking

Reverse docking is a computational technique that docks a single ligand into the binding sites of a large number of protein structures.[3][4] This approach is valuable for identifying potential off-targets and elucidating novel mechanisms of action.[3]

  • Target Database Preparation : A comprehensive database of 3D protein structures is required. This can be curated from the Protein Data Bank (PDB), focusing on the human proteome. The structures should be pre-processed to remove water molecules, add hydrogen atoms, and define the binding pocket.

  • Docking Simulation : The prepared this compound structure is then docked against each protein in the database using software such as AutoDock.[5] The docking algorithm systematically samples different orientations and conformations of the ligand within the binding site.

  • Scoring and Ranking : Each docked pose is assigned a score based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).[5] The proteins are then ranked based on their docking scores, with lower binding energies indicating potentially stronger interactions.

Pharmacophore Modeling and Screening

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific target.[6][7]

  • Pharmacophore Model Generation : If known active ligands for a particular target are available, a ligand-based pharmacophore model can be generated.[7] Alternatively, a structure-based pharmacophore can be derived from the interactions observed in a protein-ligand complex.[7] Programs like PHASE can be used for this purpose.[8]

  • Database Screening : The generated pharmacophore model is used as a 3D query to screen a database of conformational isomers of this compound. Molecules that match the pharmacophore's features and geometric constraints are considered hits.

Chemical Similarity-Based Prediction

This approach leverages the principle that structurally similar molecules are likely to have similar biological activities.

  • Input : The 2D or 3D structure of this compound.

  • Database Searching : The structure is used to search chemical databases (e.g., ChEMBL, PubChem) for molecules with high structural similarity.

  • Target Inference : The known targets of the structurally similar molecules are then inferred as potential targets for this compound.

Data Presentation: Predicted Targets of this compound

Several in silico studies have predicted potential targets for this compound. The following tables summarize the quantitative data from these studies.

Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)Interacting ResiduesIn Silico MethodReference
Peroxisome proliferator-activated receptor-γ (PPAR-γ)4CI5-10.1ARG288 (H-bond)Molecular Docking[5][9]
Pancreatic α-amylase1B2Y-9.6Not specifiedMolecular Docking[5]
α-glucosidase3TOP-9.0Not specifiedMolecular Docking[5]
Adiponectin4DOU-9.0Not specifiedMolecular Docking[5]
SARS-CoV-2 Main Protease (Mpro/3CLpro)6Y84< 1µM (IC50)Not specifiedMolecular Docking[10]
SARS-CoV-2 Surface Glycoprotein6VSB< 1µM (IC50)Not specifiedMolecular Docking[10]

Table 1: Summary of Predicted Targets for this compound from In Silico Studies.

For comparison, a similar compound, columbin, has also been studied.

Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)Interacting ResiduesIn Silico MethodReference
Acetylcholinesterase (AChE)10CE-7.1371ASP 72, TRP 84A, Phe 330A (hydrophobic), GLU199 (H-bond)Molecular Docking[11]
HIV-1 Protease3NU3-7.11ASP25 (4 H-bonds)Molecular Docking[12]

Table 2: Summary of Predicted Targets for Columbin from In Silico Studies.

Predicted Signaling Pathway Interactions

The predicted targets of this compound suggest its potential involvement in key signaling pathways related to inflammation and cancer.

NF-κB Signaling Pathway

The nuclear factor kappa B (NF-κB) pathway is a crucial regulator of inflammation.[13] The activation of this pathway involves the phosphorylation and subsequent degradation of IκB proteins, allowing NF-κB dimers to translocate to the nucleus and regulate gene expression.[13][14] Natural compounds have been shown to inhibit this pathway at various steps.[15]

NF-kB Signaling Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylation NFkB NF-κB (Active) IkB_NFkB->NFkB IκB degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene Gene Expression (Inflammatory mediators) Nucleus->Gene This compound This compound (Predicted Inhibition) This compound->IKK

Figure 2: Predicted inhibition of the NF-κB signaling pathway by this compound.

JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is involved in cellular processes like immunity, cell proliferation, and apoptosis.[16][17] Dysregulation of this pathway is implicated in various cancers.[18] The pathway is activated by cytokines, leading to the phosphorylation of STAT proteins, which then dimerize and translocate to the nucleus to activate gene transcription.[19][20]

JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Receptor Dimerization Cytokine->Receptor JAK JAK Phosphorylation Receptor->JAK STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene Gene Transcription (Proliferation, Survival) Nucleus->Gene This compound This compound (Predicted Inhibition) This compound->JAK

Figure 3: Predicted inhibition of the JAK/STAT signaling pathway by this compound.

Experimental Protocols: In Vitro Target Validation

Following in silico predictions, experimental validation is crucial to confirm the direct binding and functional effects of this compound on the prioritized targets.[21][22]

Affinity-Based Methods

Affinity purification is a widely used technique for identifying the binding partners of a small molecule.[21]

  • Immobilization : this compound is chemically modified to be attached to a solid support, such as agarose (B213101) beads.

  • Cell Lysate Incubation : A cell or tissue lysate is incubated with the this compound-conjugated beads.

  • Washing and Elution : Non-specifically bound proteins are washed away, and the proteins that specifically bind to this compound are eluted.

  • Protein Identification : The eluted proteins are identified using techniques like mass spectrometry.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions.

  • Immobilization : The purified target protein is immobilized on a sensor chip.

  • Analyte Injection : A solution of this compound is flowed over the sensor chip.

  • Binding Measurement : The binding of this compound to the target protein causes a change in the refractive index at the sensor surface, which is detected and measured. This allows for the determination of binding kinetics (association and dissociation rates) and affinity (KD).

Conclusion

The in silico methodologies outlined in this guide provide a robust framework for the prediction of this compound's molecular targets and binding sites. The integration of multiple computational approaches, followed by rigorous experimental validation, is essential for elucidating the pharmacological mechanisms of this promising natural product. The identified targets and pathways offer a foundation for further investigation into the therapeutic potential of this compound in various diseases.

References

Isocolumbin: A Furanoditerpenoid in Traditional Medicine and Modern Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Isocolumbin (B3435002) is a furanoditerpenoid compound found in a variety of plants that have a long history of use in traditional and ethnobotanical medicine across Africa and Asia. Belonging to the class of clerodane diterpenes, this compound, alongside its isomer columbin (B190815), is a significant bioactive constituent of medicinal plants such as Tinospora cordifolia, Jateorhiza palmata (Calumba), and Chasmanthera dependens. These plants are staples in Ayurvedic medicine, traditional African medicine, and other indigenous healthcare systems for treating a wide array of ailments, including digestive disorders, inflammation, pain, fever, and metabolic diseases. This technical guide provides a comprehensive overview of the traditional uses of this compound-containing plants, summarizes the quantitative data on its pharmacological activities, details relevant experimental protocols, and visualizes its potential mechanisms of action through key signaling pathways. While research on this compound is ongoing, this document consolidates the current knowledge to support further investigation into its therapeutic potential.

Ethnobotanical and Traditional Medicine Applications

The traditional use of plants containing this compound is extensive and geographically diverse. The roots, stems, and leaves of these plants are prepared in various forms, such as decoctions, infusions, and powders, to treat numerous health conditions.

Plant SpeciesTraditional System/RegionParts UsedEthnobotanical Uses
Tinospora cordifolia (Guduchi/Giloy) Ayurveda, Traditional Indian MedicineStem, Leaves, RootsUsed in the treatment of fever, jaundice, chronic diarrhea, dysentery, diabetes, skin diseases, and as an immunomodulator.[1][2][3]
Jateorhiza palmata (Calumba) Traditional African and Brazilian MedicineRootEmployed as a digestive bitter to treat atony of the stomach, poor appetite, feeble digestion, diarrhea, and gas.[4][5][6][7]
Chasmanthera dependens Traditional West African MedicineLeaves, Stem, RootsApplied topically for sprains, bruises, fractures, and pain.[1][2] Used internally for convulsions, malaria, cough, and as a general tonic.[1][3] The leaf sap is used to stop bleeding.[1]

Pharmacological Activities of this compound and Related Compounds

Scientific investigations into the bioactive compounds of these traditional medicinal plants have revealed a range of pharmacological activities, with this compound and its related compounds being significant contributors. It is important to note that much of the research has been conducted on the more abundant isomer, columbin, or on crude extracts. However, the data provides valuable insights into the potential therapeutic effects of this compound.

Anti-Inflammatory Activity

Extracts from plants containing this compound have demonstrated significant anti-inflammatory effects. The mechanism of action is believed to involve the inhibition of key inflammatory mediators. For instance, columbin has been shown to inhibit cyclooxygenase-2 (COX-2) and nitric oxide (NO) production.[8][9] While columbin did not suppress the translocation of NF-κB to the nucleus in one study, other related alkaloids have been shown to hinder NF-κB activation.[8][9] This suggests that the anti-inflammatory effects may be mediated through multiple pathways.

Anticancer Activity

The anticancer potential of this compound and related compounds is an emerging area of research. Isoquinoline alkaloids, which are also present in these plants, have been shown to induce cell cycle arrest, apoptosis, and autophagy in various cancer cell lines.[10] While specific IC50 values for this compound are not widely reported, the general cytotoxic effects of extracts and related compounds against cancer cells suggest a promising avenue for further investigation.[4][11]

Anticholinesterase and Neuroprotective Potential

Columbin, isolated from Tinospora cordifolia, has demonstrated acetylcholinesterase (AChE) inhibitory effects, suggesting its potential in managing neurodegenerative conditions like Alzheimer's disease.[12][13] The compound has also shown metal-chelating properties, which may contribute to its neuroprotective effects by reducing metal-ion-induced neurotoxicity.[12]

Quantitative Data Summary

The following tables summarize the available quantitative data for columbin, a closely related isomer of this compound, and various plant extracts. This data provides a comparative basis for the potency of these natural products.

Table 1: Anti-inflammatory and Related Activities

Compound/ExtractAssayTarget/Cell LineResult (IC50 / % Inhibition)Reference(s)
ColumbinCOX-1 InhibitionIn vitro63.7 ± 6.4% inhibition at 100µM[8][9]
ColumbinCOX-2 InhibitionIn vitro18.8 ± 1.5% inhibition at 100µM[8][9]
T. cordifolia AlkaloidsNitric Oxide (NO) InhibitionRAW 264.7 macrophagesIC₅₀ of 18.3 µg/mL and 21.6 µg/mL[6][14]
EF31 (Curcumin analog)NF-κB DNA BindingRAW264.7 macrophagesIC₅₀ ~5 µM[15]
EF31 (Curcumin analog)IκB kinase β InhibitionIn vitroIC₅₀ ~1.92 µM[15]

Table 2: Anticancer and Cytotoxic Activities

Compound/ExtractCell LineActivity (IC50)Reference(s)
IsalpininH23 (NSCLC)44.34 ± 16.34 μM (48h)[16]
IsalpininH460 (NSCLC)44.46 ± 13.40 μM (48h)[16]
IsalpininA549 (NSCLC)81.88 ± 23.36 μM (48h)[16]
IsalpininMCF-7 (Breast Cancer)52.2 ± 5.9 μM[16]
Compound 1 (Oleoyl Hybrid)HTB-26 (Breast Cancer)10 - 50 µM[4]
Compound 2 (Oleoyl Hybrid)PC-3 (Pancreatic Cancer)10 - 50 µM[4]
Compound 2 (Oleoyl Hybrid)HepG2 (Hepatocellular Carcinoma)10 - 50 µM[4]

Table 3: Anticholinesterase and Metal Chelating Activities

CompoundAssayResult (IC50)Standard (IC50)Reference(s)
ColumbinAcetylcholinesterase (AChE) Inhibition1.2993 ± 0.17 mg/mLEserine (0.5318 ± 0.34 mg/mL)[12][13]
ColumbinMetal Chelating1.8131 ± 0.01 mg/mLEDTA (0.0450 ± 0.11 mg/mL)[12]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. The following sections outline typical protocols for the extraction, isolation, and biological evaluation of this compound and related compounds.

Extraction and Isolation of this compound

A common method for isolating this compound and other furanoditerpenoids is through bioassay-guided fractionation.[6][14][17][18]

  • Plant Material Preparation: The selected plant part (e.g., powdered stem of Tinospora cordifolia or root of Jateorhiza palmata) is air-dried and ground into a fine powder.

  • Extraction: The powdered material is extracted with a solvent, typically methanol, using methods like cold maceration for 72 hours.[14] The resulting extract is then concentrated under reduced pressure.

  • Fractionation: The crude extract is subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as hexane, chloroform, ethyl acetate (B1210297), and water.[14]

  • Column Chromatography: The most bioactive fraction (determined through preliminary screening) is further purified using column chromatography.[19][20] The stationary phase is often silica (B1680970) gel, and the mobile phase consists of a gradient of solvents, such as hexane-ethyl acetate or chloroform-methanol.

  • Purification: Fractions are collected and analyzed by Thin Layer Chromatography (TLC). Fractions with similar profiles are pooled and may be subjected to further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC), to yield pure this compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[14]

G Start Powdered Plant Material Extraction Methanol Extraction Start->Extraction Concentration Concentration (Rotary Evaporator) Extraction->Concentration Fractionation Solvent-Solvent Partitioning (Hexane, Chloroform, Ethyl Acetate, Water) Concentration->Fractionation Bioassay Bioassay Screening of Fractions (e.g., Anti-inflammatory Assay) Fractionation->Bioassay ColumnChromatography Silica Gel Column Chromatography Bioassay->ColumnChromatography Active Fraction TLC TLC Analysis of Fractions ColumnChromatography->TLC HPLC Preparative HPLC TLC->HPLC Semi-pure Fractions PureCompound Pure this compound HPLC->PureCompound StructureElucidation Structure Elucidation (NMR, MS) PureCompound->StructureElucidation

Bioassay-Guided Isolation Workflow for this compound.
In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition)

This assay is commonly used to screen for anti-inflammatory activity.[6][14]

  • Cell Culture: RAW 264.7 macrophage cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 1 hour).

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS).

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Measurement: The production of nitric oxide is quantified by measuring the accumulation of its stable metabolite, nitrite, in the supernatant using the Griess reagent.

  • Data Analysis: The absorbance is measured spectrophotometrically, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is then determined.[14]

In Vitro Anticancer Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[21]

  • Cell Culture: The chosen cancer cell lines are cultured in a suitable medium.

  • Cell Seeding: Cells are seeded into 96-well plates and incubated to allow for attachment.

  • Treatment: The cells are treated with various concentrations of the test compound for 24 to 72 hours.

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for a few hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.

Signaling Pathways in this compound's Bioactivity

The pharmacological effects of this compound and related compounds are often attributed to their ability to modulate key signaling pathways involved in inflammation and cancer, such as the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the immune and inflammatory response.[15][22][23] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, targeting it for degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like iNOS and COX-2. Compounds like this compound may exert their anti-inflammatory effects by inhibiting key components of this pathway, such as the IKK complex, thereby preventing NF-κB activation.

G Stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK IkB_NFkB IκB-NF-κB Complex (Cytoplasm) IKK->IkB_NFkB Phosphorylation IkB_p Phosphorylated IκB IkB_NFkB->IkB_p NFkB NF-κB (p50/p65) IkB_NFkB->NFkB Release Ub_Proteasome Ubiquitination & Proteasomal Degradation IkB_p->Ub_Proteasome NFkB_nucleus NF-κB Translocation (Nucleus) NFkB->NFkB_nucleus Gene_Expression Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) NFkB_nucleus->Gene_Expression Induces This compound This compound This compound->IKK Inhibits

Proposed Modulation of the NF-κB Signaling Pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical pathway involved in cellular processes such as proliferation, differentiation, and apoptosis.[24][25][26][27] It consists of a cascade of protein kinases: a MAPKKK, a MAPKK, and a MAPK. In the context of inflammation and cancer, the p38 and JNK subfamilies of MAPKs are often activated by stress stimuli, leading to the activation of transcription factors that regulate the expression of inflammatory and apoptotic genes. Natural compounds, potentially including this compound, can interfere with this pathway by inhibiting the phosphorylation and activation of key kinases in the cascade, thereby reducing the inflammatory response or inducing apoptosis in cancer cells.

G Extracellular_Stimuli Extracellular Stimuli (Stress, Cytokines) MAPKKK MAPKKK (e.g., MEKK, ASK1) Extracellular_Stimuli->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) MAPK->Transcription_Factors Activates Cellular_Response Cellular Response (Inflammation, Apoptosis) Transcription_Factors->Cellular_Response Regulates This compound This compound This compound->MAPKK Inhibits

Proposed Modulation of the MAPK Signaling Pathway.

Conclusion

This compound is a bioactive furanoditerpenoid with a rich history of ethnobotanical use through the medicinal plants in which it is found. While modern scientific research has begun to validate the traditional claims of these plants, particularly in the areas of anti-inflammatory and anticancer activities, there is a notable scarcity of studies focusing specifically on this compound. Much of the available quantitative data and mechanistic studies have been conducted on its isomer, columbin, or on complex plant extracts.

The information presented in this guide highlights the significant therapeutic potential of this compound and provides a foundation for future research. There is a clear need for further studies to isolate and characterize the pharmacological activities of pure this compound, determine its precise mechanisms of action on signaling pathways such as NF-κB and MAPK, and establish its safety and efficacy through rigorous preclinical and clinical trials. Such research will be instrumental in unlocking the full therapeutic potential of this promising natural compound for the development of novel drugs.

References

Methodological & Application

Application Notes & Protocols: High-Yield Extraction of Isocolumbin from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Isocolumbin is a furanoditerpene, a class of natural products known for a range of biological activities. It is structurally related to Columbin and is found in several medicinal plants, particularly within the Menispermaceae family. The growing interest in the therapeutic potential of furanoditerpenes necessitates robust and efficient methods for their extraction and purification from plant sources. These application notes provide detailed protocols for the high-yield extraction of this compound, catering to both traditional and modern laboratory setups. We will cover classical solvent extraction, advanced ultrasound-assisted methods, and purification strategies, supplemented with quantitative data and workflow visualizations.

Part 1: Plant Sources and Material Preparation

This compound has been identified in several plant species. The selection of plant material is a critical first step for successful extraction.

Table 1: Documented Plant Sources of this compound

Plant Species Family Part(s) Used
Sphenocentrum jollyanum Menispermaceae Seed, Root
Tinospora cordifolia Menispermaceae Stem, Root
Coscinium fenestratum Menispermaceae Stem

| Jatrorrhiza palmata | Menispermaceae | Root |

Protocol 1: Plant Material Preparation

  • Collection and Authentication: Collect the desired plant parts (e.g., stems, seeds). It is crucial to have the plant material authenticated by a qualified botanist. A voucher specimen should be deposited in a recognized herbarium.

  • Drying: Air-dry the plant material in a well-ventilated area away from direct sunlight to prevent the degradation of thermolabile compounds. Alternatively, use a hot-air oven at a controlled temperature (typically 40-50°C).[1]

  • Grinding: Once thoroughly dried, grind the material into a coarse or fine powder using a mechanical grinder. Homogenizing the particle size increases the surface area available for solvent interaction, thereby improving extraction efficiency.[2][3]

  • Storage: Store the powdered material in airtight containers in a cool, dark, and dry place to prevent microbial contamination and chemical degradation prior to extraction.

Part 2: Extraction Methodologies

The choice of extraction method depends on available equipment, desired yield, and purity of the initial extract.

Protocol 2: Classical Maceration and Solvent Partitioning

This protocol describes a conventional method suitable for standard laboratory settings.

A. Maceration/Soxhlet Extraction:

  • Weigh the dried, powdered plant material (e.g., 100 g).

  • Place the powder in a large flask or a Soxhlet apparatus.

  • Add a suitable organic solvent, such as methanol (B129727) or ethanol (B145695), at a solid-to-liquid ratio of approximately 1:10 (w/v). Methanol is commonly used for the initial extraction of polar and semi-polar compounds like furanoditerpenes.

  • For maceration, allow the mixture to stand for 24-72 hours with occasional agitation. For Soxhlet extraction, heat the solvent to reflux and allow the process to run for 6-8 hours.

  • After extraction, filter the mixture to separate the plant debris from the liquid extract.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature of approximately 40°C to obtain the crude extract.

B. Solvent Partitioning:

  • Dissolve the crude methanol extract in a mixture of water and a suitable organic solvent (e.g., methanol/water, 9:1).

  • Perform liquid-liquid partitioning by successively adding immiscible solvents of increasing polarity, such as hexane (B92381), dichloromethane, and ethyl acetate (B1210297).

  • This compound and related diterpenes are typically expected to partition into the moderately polar fractions, such as ethyl acetate.

  • Collect each fraction and concentrate it using a rotary evaporator to yield fractionated extracts ready for purification.

Protocol 3: Proposed High-Yield Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction is a modern technique that enhances extraction efficiency by using acoustic cavitation to disrupt plant cell walls, reducing extraction time and solvent consumption. This protocol is adapted from optimized methods for extracting similar compounds from Coscinium fenestratum.

  • Setup: Place a known amount of powdered plant material (e.g., 10 g) into an extraction vessel.

  • Solvent Addition: Add the chosen solvent. Based on optimizations for similar alkaloids, an aqueous solution of a weak organic acid or ethanol can be highly effective.

  • Optimization: The following parameters should be optimized for maximum yield, using the values in Table 2 as a starting point.

    • Solvent Concentration: e.g., 60% (w/w) Lactic Acid or 70% Ethanol.

    • Liquid-to-Solid Ratio: e.g., 15-20 mL/g.

    • Extraction Time: e.g., 20-30 minutes.

    • Extraction Temperature: e.g., 60-70°C.

  • Procedure: Immerse the extraction vessel in an ultrasonic bath and operate it at the optimized conditions.

  • Recovery: After the extraction is complete, filter the mixture and concentrate the solvent as described in Protocol 2A.

Table 2: Example of Optimized UAE Parameters for Bioactive Compound Extraction from Coscinium fenestratum (Note: These parameters were optimized for Berberine and serve as a strong starting point for this compound)

Parameter Optimal Value
Solvent Lactic Acid
Solvent Concentration 60% (w/w)
Liquid-to-Solid Ratio 17.25 mL/g
Temperature 66 °C
Time 20 min

Data adapted from an optimized protocol for a related compound.

Alternative Advanced Method: Supercritical CO₂ (ScCO₂) Extraction

Supercritical CO₂ extraction is a green chemistry technique that uses carbon dioxide above its critical temperature and pressure as a solvent. By modifying the pressure and temperature, the selectivity of the extraction can be fine-tuned. The addition of a co-solvent (entrainment agent) like methanol or ethanol can enhance the extraction of moderately polar compounds like this compound. This method offers high purity and avoids residual organic solvents but requires specialized equipment.

Part 3: Purification Protocols

The crude or fractionated extract is a complex mixture and requires further purification to isolate this compound.

Protocol 4: Chromatographic Purification

  • Column Chromatography (CC): This is the primary method for large-scale purification.

    • Pack a glass column with a suitable stationary phase, such as silica (B1680970) gel.

    • Load the concentrated extract (e.g., the ethyl acetate fraction) onto the column.

    • Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate and then methanol.

    • Collect fractions and monitor them using Thin-Layer Chromatography (TLC) to identify those containing this compound.

  • High-Performance Liquid Chromatography (HPLC): For final purification and analysis, reverse-phase HPLC is highly effective.

    • Column: Use a C18 reverse-phase column.

    • Mobile Phase: A gradient of water (often with 0.1% formic or orthophosphoric acid) and methanol or acetonitrile (B52724) is typically used.

    • Detection: Monitor the elution at a suitable UV wavelength (e.g., 226 nm).

    • Collect the peak corresponding to this compound.

  • Characterization: Confirm the identity and purity of the isolated compound using spectroscopic techniques such as NMR (¹H and ¹³C), Mass Spectrometry (MS), and comparison with literature data.

Part 4: Visualized Workflows and Biological Context

Diagram 1: General Extraction & Purification Workflow

G cluster_prep Material Preparation cluster_extract Extraction cluster_purify Purification cluster_final Final Product Plant Plant Material (e.g., Coscinium fenestratum stem) Dry Drying (40-50°C) Plant->Dry Grind Grinding to Powder Dry->Grind Extraction Extraction (e.g., UAE with 70% Ethanol) Filter Filtration & Concentration Extraction->Filter Crude Crude Extract Filter->Crude CC Column Chromatography (Silica Gel) TLC Fraction Monitoring (TLC) CC->TLC HPLC Preparative HPLC (C18 Column) TLC->HPLC Pure Pure this compound Analysis Spectroscopic Analysis (NMR, MS) Pure->Analysis

Caption: Workflow for this compound extraction and purification.

Diagram 2: Potential Signaling Pathway of Related Compounds

This compound belongs to a class of compounds that have been shown to interact with key cellular signaling pathways. For instance, isoquinoline (B145761) alkaloids, which are also found in the same plant sources, are known to modulate the NF-κB pathway, a critical regulator of inflammatory responses. Understanding these pathways is vital for drug development professionals.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Cell Surface Receptor (e.g., TLR4) Stimulus->Receptor binds IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates (P) Complex IκBα-NF-κB (Inactive Cytoplasmic Complex) IkB->Complex Proteasome Proteasomal Degradation IkB->Proteasome targeted for NFkB_inactive NF-κB (p50/p65) NFkB_inactive->Complex NFkB_active Active NF-κB (p50/p65) Complex->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Transcription Gene Transcription Response Inflammatory Response Transcription->Response Inhibitor Related Alkaloids (e.g., Berberine) Inhibitor->IKK inhibits

Caption: Simplified NF-κB signaling pathway.

References

Application Notes and Protocols for the Purification of Isocolumbin Using Column Chromatography Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocolumbin (B3435002) is a furanoditerpenoid compound that has been isolated from plants of the Tinospora genus, such as Tinospora cordifolia.[1][2] This class of compounds has garnered interest for its potential pharmacological activities. The effective isolation and purification of this compound are crucial for its further study and potential therapeutic applications. Column chromatography is a fundamental and widely used technique for the purification of natural products like this compound.[3] This document provides detailed protocols for a multi-step purification strategy for this compound, commencing with a crude plant extract and employing sequential silica (B1680970) gel and Sephadex LH-20 column chromatography, followed by a final polishing step using preparative High-Performance Liquid Chromatography (HPLC).

Purification Strategy Overview

The purification of this compound from a crude plant extract is a multi-step process designed to remove impurities with varying physicochemical properties. The general workflow involves:

  • Crude Extract Preparation: Extraction of the plant material with a suitable solvent to obtain a crude extract containing this compound.

  • Silica Gel Column Chromatography: A primary fractionation step to separate compounds based on their polarity.

  • Sephadex LH-20 Column Chromatography: A secondary purification step for the this compound-rich fractions to separate molecules based on size and polarity.

  • Preparative HPLC: A final polishing step to achieve high-purity this compound.

Experimental Protocols

Crude Extract Preparation

This protocol describes the initial extraction from dried plant material.

  • Plant Material: Dried and powdered stems of Tinospora cordifolia.

  • Extraction Solvent: Methanol (B129727).

  • Procedure:

    • The powdered stem material of Tinospora cordifolia is extracted with methanol.

    • The resulting methanol extract is then partitioned sequentially with solvents of increasing polarity, such as hexane, dichloromethane, and ethyl acetate (B1210297). This compound is typically found in the ethyl acetate fraction.[2]

    • The ethyl acetate fraction is concentrated under reduced pressure to yield a crude extract for chromatographic separation.

Silica Gel Column Chromatography (Primary Purification)

This step aims to separate the crude extract into fractions of decreasing polarity.

  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase: A gradient of n-hexane, ethyl acetate, and methanol.

  • Protocol:

    • Column Packing: A glass column is packed with silica gel (60-120 mesh) as a slurry in n-hexane.

    • Sample Loading: The crude ethyl acetate extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

    • Elution: The column is eluted with a gradient of increasing polarity, starting with 100% n-hexane, followed by increasing concentrations of ethyl acetate in n-hexane, and finally with methanol.

    • Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound. Fractions with similar TLC profiles are pooled together.

Sephadex LH-20 Column Chromatography (Secondary Purification)

This step further purifies the this compound-containing fractions from the silica gel column. Sephadex LH-20 separates compounds based on a combination of size exclusion and partition chromatography.[4]

  • Stationary Phase: Sephadex LH-20.

  • Mobile Phase: Methanol.

  • Protocol:

    • Column Packing: Sephadex LH-20 is swollen in methanol and packed into a glass column.

    • Sample Loading: The pooled and concentrated fractions from the silica gel column are dissolved in a minimal amount of methanol and loaded onto the Sephadex LH-20 column.

    • Elution: The column is eluted with methanol at a constant flow rate.

    • Fraction Collection: Fractions are collected and analyzed by TLC or HPLC to identify those containing pure this compound.

Preparative HPLC (Final Polishing)

For obtaining highly pure this compound for bioassays or structural elucidation, a final purification step using preparative HPLC is recommended.

  • Stationary Phase: C18 reversed-phase column.

  • Mobile Phase: A gradient of water and acetonitrile.

  • Protocol:

    • Method Development: An analytical HPLC method is first developed to optimize the separation of this compound from any remaining impurities.

    • Sample Preparation: The purified this compound fraction from the Sephadex LH-20 column is dissolved in the initial mobile phase.

    • Injection and Elution: The sample is injected onto a preparative C18 column and eluted using a water-acetonitrile gradient. The separation is monitored using a UV detector.

    • Fraction Collection: The peak corresponding to this compound is collected. The purity of the collected fraction can be assessed by analytical HPLC, with purities often exceeding 98%.

Data Presentation

The following tables summarize the typical parameters and expected outcomes for each purification step. Please note that the yield and purity values are indicative and can vary depending on the starting material and experimental conditions.

Table 1: Silica Gel Column Chromatography Parameters

ParameterValue
Stationary Phase Silica Gel (60-120 mesh)
Column Dimensions 5 cm (ID) x 60 cm (L)
Sample Loading 10-20 g of crude extract
Mobile Phase Gradient n-Hexane -> n-Hexane:Ethyl Acetate (9:1 to 1:9) -> Ethyl Acetate -> Methanol
Elution Volume 10-15 column volumes
Typical Yield 5-15% (this compound-rich fraction)
Purity (TLC) Presence of a major spot corresponding to this compound with minor impurities

Table 2: Sephadex LH-20 Column Chromatography Parameters

ParameterValue
Stationary Phase Sephadex LH-20
Column Dimensions 2.5 cm (ID) x 100 cm (L)
Sample Loading 1-2 g of semi-purified fraction
Mobile Phase Methanol
Flow Rate 0.5-1.0 mL/min
Typical Yield 60-80% from the semi-purified fraction
Purity (HPLC) > 90%

Table 3: Preparative HPLC Parameters

ParameterValue
Stationary Phase C18 (10 µm, 250 x 20 mm)
Mobile Phase Gradient Water:Acetonitrile (gradient, e.g., 70:30 to 30:70 over 30 min)
Flow Rate 10-20 mL/min
Detection UV at 210 nm
Typical Yield > 90% from the Sephadex LH-20 purified fraction
Final Purity (HPLC) > 98%

Visualizations

Isocolumbin_Purification_Workflow Start Tinospora cordifolia (Dried Stems) Extraction Methanol Extraction Start->Extraction Partitioning Solvent-Solvent Partitioning (Hexane, Dichloromethane, Ethyl Acetate) Extraction->Partitioning Crude_Extract Crude Ethyl Acetate Extract Partitioning->Crude_Extract Silica_Gel Silica Gel Column Chromatography (n-Hexane:EtOAc:MeOH gradient) Crude_Extract->Silica_Gel Semi_Pure This compound-rich Fractions Silica_Gel->Semi_Pure Sephadex Sephadex LH-20 Column Chromatography (Methanol) Semi_Pure->Sephadex Pure_Fraction Purified this compound (>90%) Sephadex->Pure_Fraction Prep_HPLC Preparative HPLC (C18, Water:Acetonitrile gradient) Pure_Fraction->Prep_HPLC Final_Product High-Purity this compound (>98%) Prep_HPLC->Final_Product

Caption: Workflow for the purification of this compound.

Silica_Gel_Chromatography_Logic cluster_0 Silica Gel Column cluster_1 Elution Gradient Column_Top Sample Loading (Crude Extract in Silica) Silica_Bed Silica Gel Stationary Phase (Polar) Column_Bottom Fraction Collection Eluent1 1. n-Hexane (Non-polar) Eluent1->Column_Top Elutes non-polar compounds Eluent2 2. n-Hexane:Ethyl Acetate (Increasing Polarity) Eluent2->Column_Top Elutes compounds of intermediate polarity (this compound) Eluent3 3. Methanol (Polar) Eluent3->Column_Top Elutes polar compounds

Caption: Logic of silica gel chromatography separation.

References

Application Note: Quantitative Determination of Isocolumbin in Biological Matrices using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isocolumbin (B3435002) is a furanoditerpenoid compound isolated from various medicinal plants, including Tinospora cordifolia. It is an isomer of columbin (B190815) and has garnered interest for its potential pharmacological activities. To facilitate pharmacokinetic, metabolic, and toxicological studies of this compound, a sensitive, selective, and robust analytical method for its quantification in biological matrices is essential. This application note describes a detailed High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of this compound in plasma.

Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₂₀H₂₂O₆
Molecular Weight 358.39 g/mol
Structure Furanoditerpenoid
Appearance White crystalline solid
Solubility Soluble in methanol, acetonitrile (B52724), DMSO

Experimental Protocol

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Internal Standard (IS) (e.g., Columbin or a structurally similar compound with stable isotope labeling)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Control plasma (e.g., rat, human)

Instrumentation
  • HPLC System: A system such as a Shimadzu Nexera X2 or Waters ACQUITY UPLC system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer such as a Sciex API 5500 or a similar instrument from other manufacturers, equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase column, for example, a Waters UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from plasma samples.[1][2]

  • Thaw plasma samples to room temperature.

  • To 50 µL of plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standard.[1]

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

HPLC-MS/MS Conditions

HPLC Parameters:

ParameterCondition
Column Waters UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid[1]
Gradient See table below
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Gradient Elution Program:

Time (min)% Mobile Phase B
0.020
2.595
3.595
3.620
5.020

Mass Spectrometry Parameters:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive[1]
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV[3]
Source Temperature 150°C[3]
Desolvation Temperature 500°C[3]
Desolvation Gas Flow 650 L/h[3]
Collision Gas Argon

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound 359.2To be determined150To be optimized
This compound (Qualifier) 359.2To be determined150To be optimized
Internal Standard Dependent on ISTo be determined150To be optimized

Method Validation Summary

The method should be validated according to regulatory guidelines. The following tables summarize the expected performance characteristics based on similar assays for related compounds.[5][6]

Table 1: Linearity and Sensitivity

ParameterResult
Calibration Curve Range 1 - 2000 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL[6]
Limit of Detection (LOD) 0.5 ng/mL

Table 2: Accuracy and Precision

QC ConcentrationIntra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
Low QC (3 ng/mL) < 15%85 - 115%< 15%85 - 115%
Mid QC (100 ng/mL) < 15%85 - 115%< 15%85 - 115%
High QC (1600 ng/mL) < 15%85 - 115%< 15%85 - 115%

Table 3: Recovery and Matrix Effect

ParameterResult
Extraction Recovery > 80%
Matrix Effect 85 - 115%

Experimental Workflow

experimental_workflow cluster_sample_prep cluster_hplc_ms cluster_data_processing sample_prep Sample Preparation hplc_ms_analysis HPLC-MS/MS Analysis plasma_sample Plasma Sample (50 µL) add_is Add Acetonitrile with IS plasma_sample->add_is hplc HPLC Separation (C18 Column) vortex_centrifuge Vortex & Centrifuge add_is->vortex_centrifuge supernatant Collect Supernatant vortex_centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute reconstitute->hplc_ms_analysis Inject data_processing Data Processing hplc_ms_analysis->data_processing ms MS/MS Detection (MRM Mode) hplc->ms quantification Quantification (Peak Area Ratio) validation Method Validation quantification->validation

References

Isocolumbin In Vivo Administration: A Review of Current Research and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of published in vivo research specifically investigating isocolumbin (B3435002) currently limits the development of detailed application notes and standardized protocols for its administration in animal models of disease. this compound, a furanoditerpenoid and an isomer of the more extensively studied columbin (B190815), has been identified as a constituent in several medicinal plants, including Tinospora cordifolia. While in silico and some in vitro studies suggest its potential for biological activity, comprehensive in vivo efficacy and mechanistic studies are largely absent from the current scientific literature.

This document aims to address the user's request by first acknowledging this data gap. Subsequently, as a practical alternative for researchers interested in this class of compounds, we will provide detailed application notes and protocols for the administration of its closely related and more thoroughly investigated isomer, columbin , in various in vivo animal models of disease. The information presented for columbin can serve as a valuable starting point for designing future in vivo studies on this compound, bearing in mind that isomers can exhibit different pharmacological profiles.

This compound: Current State of In Vivo Research

Searches of scientific databases reveal a significant lack of detailed in vivo studies on this compound. The available literature primarily consists of:

  • Phytochemical analyses: Studies identifying this compound as a component of various plant extracts.

  • In silico studies: Computational docking studies predicting the binding affinity of this compound to various protein targets, suggesting potential anti-inflammatory and anti-diabetic effects.

  • Limited in vitro data: A few studies touch upon its biological activities in cell-based assays, sometimes in comparison to columbin.

Crucially, these studies do not provide the necessary data to construct detailed in vivo protocols, including effective dosages, administration routes, treatment schedules, and quantitative outcome measures in animal models.

Alternative Focus: Columbin Administration in In Vivo Animal Models of Disease

Given the extensive research available for columbin, the following sections provide detailed application notes and protocols for its use in animal models of inflammation, cancer, and neurodegenerative diseases.

Anti-Inflammatory Applications of Columbin

Columbin has demonstrated significant anti-inflammatory properties in preclinical animal models. A commonly used model to evaluate these effects is the carrageenan-induced paw edema model in rodents.

Quantitative Data Summary: Anti-inflammatory Effects of Columbin
Animal ModelDisease/ConditionCompoundDosageAdministration RouteTreatment DurationKey ResultsReference
MiceCarrageenan-induced paw edemaColumbin30, 100, 300, 700 mg/kgIntraperitoneal (i.p.)Single doseSignificant inhibition of paw edema, particularly at 300 and 700 mg/kg, comparable to aspirin (B1665792).[1][2]
RatsCarrageenan-induced paw edemaColumbin30, 100, 300, 700 mg/kgIntraperitoneal (i.p.)Single doseDose-dependent reduction in paw volume, with significant effects observed from the 3rd hour post-carrageenan injection.[1][2]
Experimental Protocol: Carrageenan-Induced Paw Edema in Mice

This protocol outlines the procedure for assessing the anti-inflammatory effects of columbin in a mouse model of acute inflammation.

Materials:

  • Columbin

  • Vehicle (e.g., distilled water, saline with a solubilizing agent like DMSO)

  • Carrageenan (1% w/v in sterile saline)

  • Positive control: Aspirin (100 mg/kg)

  • Male Swiss albino mice (20-25 g)

  • Plethysmometer

  • Syringes and needles for administration

Procedure:

  • Animal Acclimatization: House the mice in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water for at least one week before the experiment.

  • Grouping: Randomly divide the animals into the following groups (n=6-10 per group):

    • Vehicle Control

    • Columbin (30, 100, 300, 700 mg/kg)

    • Positive Control (Aspirin, 100 mg/kg)

  • Compound Administration: Administer columbin, vehicle, or aspirin via intraperitoneal injection 30 minutes before the induction of inflammation.

  • Induction of Edema: Inject 50 µL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each mouse.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (baseline) and at 1, 2, 3, 4, and 5 hours post-injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group at each time point.

Signaling Pathway: Columbin in Inflammation

Columbin is suggested to exert its anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes and nitric oxide (NO) production.

columbin_inflammation cluster_stimulus Inflammatory Stimulus (e.g., Carrageenan) cluster_pathway Inflammatory Cascade cluster_response Inflammatory Response Stimulus Inflammatory Stimulus Arachidonic_Acid Arachidonic Acid Stimulus->Arachidonic_Acid iNOS Inducible Nitric Oxide Synthase (iNOS) Stimulus->iNOS COX COX Enzymes (COX-1, COX-2) Arachidonic_Acid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation NO Nitric Oxide (NO) iNOS->NO NO->Inflammation Columbin Columbin Columbin->COX Inhibits Columbin->iNOS Inhibits

Figure 1: Proposed anti-inflammatory mechanism of columbin.

Anticancer Applications of Columbin

Preliminary research suggests that columbin may possess anti-tumor and anti-angiogenic properties. In vivo studies are often conducted using xenograft models in immunodeficient mice.

Quantitative Data Summary: Anticancer Effects of Columbin
Animal ModelCancer TypeCompoundDosageAdministration RouteTreatment DurationKey ResultsReference
Nude miceHuman colon cancer (HT-29) xenograftColumbinData not specified in available abstractsData not specified in available abstractsData not specified in available abstractsMentioned to have antitumor activity in vivo.[3]
Chick Chorioallantoic Membrane (CAM) AssayAngiogenesis ModelColumbinData not specified in available abstractsTopicalData not specified in available abstractsDecreased vessel formation, suggesting anti-angiogenic activity.
Experimental Protocol: Human Tumor Xenograft in Nude Mice

This protocol provides a general framework for evaluating the anticancer efficacy of columbin.

Materials:

  • Columbin

  • Appropriate vehicle for administration

  • Human cancer cell line (e.g., HT-29 for colon cancer)

  • Athymic nude mice (6-8 weeks old)

  • Matrigel (optional, to aid tumor establishment)

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture the chosen human cancer cell line under standard conditions.

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of saline or a Matrigel mixture) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to establish and grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).

  • Grouping and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer columbin or vehicle according to the planned dosage and schedule (e.g., daily oral gavage or intraperitoneal injection).

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the animals and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

Experimental Workflow: Anticancer Drug Testing in Xenograft Model

anticancer_workflow start Start cell_culture Cancer Cell Culture start->cell_culture implantation Tumor Cell Implantation (Nude Mice) cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization tumor_growth->randomization treatment Treatment (Columbin or Vehicle) randomization->treatment monitoring Tumor & Body Weight Monitoring treatment->monitoring endpoint Endpoint Analysis (Tumor Excision) monitoring->endpoint end End endpoint->end

References

Application Notes and Protocols for Cell-Based Assays to Evaluate the Anticancer Effects of Isocolumbin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocolumbin (B3435002), a natural furanoditerpenoid, has garnered interest for its potential anticancer properties. Evaluating the efficacy and mechanism of action of this compound requires robust and reproducible cell-based assays. These application notes provide detailed protocols for key assays to investigate the cytotoxic, pro-apoptotic, and cell cycle inhibitory effects of this compound on cancer cells. Furthermore, this document outlines the analysis of its impact on critical signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Data Presentation

The following tables summarize representative quantitative data for the anticancer effects of compounds structurally similar to this compound, providing a reference for expected outcomes.

Table 1: Cytotoxicity of this compound Analogs in Human Cancer Cell Lines (IC50 values)

Cancer Cell LineCompound AnalogIC50 (µM)Comments
HTB-26 (Breast)Analog 110-50Highly aggressive breast cancer cell line.[1]
PC-3 (Pancreatic)Analog 110-50Effective against pancreatic cancer cells.[1]
HepG2 (Hepatocellular)Analog 110-50Shows activity in liver cancer cells.[1]
HCT116 (Colon)Analog 222.4Comparable cytotoxicity to 5-FU in this cell line.[1]
MDA-MB-231 (Breast)Isoquinocycline B9.2 ± 1.0A structurally related anthraquinone (B42736) derivative.[2]

Table 2: Apoptosis Induction by Natural Compounds in Cancer Cells

Cell LineCompoundConcentration (µM)% Apoptotic Cells (Early + Late)Assay Method
LN-18 (Glioblastoma)Curcuminoid Analog2.5~50%Annexin V/PI Staining
P3X63Ag8 (Myeloma)Curcumin (B1669340)40Highest level of early apoptosisAnnexin V/PI Staining[3]
HT-29 (Colon)Curcumin10-80Dose-dependent increaseHoechst 33258 Staining[4]

Table 3: Cell Cycle Arrest Induced by this compound-Related Compounds

Cell LineCompoundConcentration (µM)Effect on Cell Cycle
MDA-MB-231Isoquinocycline B9.2G0/G1 arrest[2]
C33A (Cervical)Isoliensinine4019.67% increase in G1 phase
Caski (Cervical)Isoliensinine4014.33% increase in G1 phase

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • Cancer cell lines of interest

  • This compound

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • This compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Annexin-binding buffer

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of this compound for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle scraping method.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[5]

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle after this compound treatment.

Materials:

  • Treated and untreated cells

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample.

  • Washing: Wash cells with PBS and centrifuge at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 400 µL of PBS. While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise and incubate on ice for at least 30 minutes.

  • Washing: Centrifuge the fixed cells, discard the supernatant, and wash the pellet twice with PBS.

  • Staining: Resuspend the cell pellet in 450 µL of PI staining solution and incubate for 5-10 minutes at room temperature.

  • Analysis: Analyze the samples by flow cytometry, measuring the fluorescence intensity of PI to determine the percentage of cells in G0/G1, S, and G2/M phases.[6]

Western Blotting for Signaling Pathway Analysis

This technique is used to detect changes in the expression and phosphorylation of key proteins in the PI3K/Akt/mTOR pathway.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add chemiluminescence substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Mandatory Visualizations

experimental_workflow cluster_treatment Cell Treatment cluster_assays Cell-Based Assays cluster_analysis Data Analysis & Interpretation start Cancer Cell Culture treat Treat with this compound (Various Concentrations & Durations) start->treat control Vehicle Control start->control viability Cell Viability Assay (MTT) treat->viability apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treat->cell_cycle western_blot Western Blotting treat->western_blot control->viability control->apoptosis control->cell_cycle control->western_blot ic50 IC50 Determination viability->ic50 apoptosis_quant Quantification of Apoptosis apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist protein_exp Protein Expression Analysis western_blot->protein_exp conclusion Conclusion on Anticancer Effects ic50->conclusion apoptosis_quant->conclusion cell_cycle_dist->conclusion protein_exp->conclusion

Caption: Experimental workflow for assessing the anticancer effects of this compound.

signaling_pathway This compound This compound PI3K PI3K This compound->PI3K Inhibition Apoptosis Apoptosis This compound->Apoptosis Induces Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Phosphorylation mTOR mTOR pAkt->mTOR Activates pmTOR p-mTOR mTOR->pmTOR Phosphorylation Proliferation Cell Proliferation & Survival pmTOR->Proliferation Promotes

Caption: Proposed signaling pathway for this compound's anticancer effects.

References

Application Note: Isocolumbin Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the analysis of Isocolumbin, a furanoditerpene with known anti-inflammatory and antimicrobial properties, using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology is essential for the quantification and identification of this compound in various sample matrices, particularly in the context of natural product research and drug development. This document outlines the necessary instrumentation, sample preparation, and data analysis procedures.

Introduction

This compound is a naturally occurring furanoditerpene found in several medicinal plants, including those of the Tinospora and Sphenocentrum genera.[1] It is a compound of significant interest due to its potential therapeutic applications, which include anti-inflammatory and antimicrobial activities. Accurate and reliable analytical methods are crucial for the qualitative and quantitative assessment of this compound in research and quality control settings. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and sensitive platform for the analysis of semi-volatile compounds like this compound, providing both chromatographic separation and mass-based identification.[2][3]

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

A robust extraction method is critical for the accurate analysis of this compound from plant sources. The following protocol is a general guideline and may require optimization based on the specific plant matrix.

  • Sample Collection and Pre-processing:

    • Collect fresh plant material and authenticate the species.

    • Dry the plant material (e.g., leaves, stems, or roots) in a well-ventilated oven at 40-50°C to a constant weight.

    • Grind the dried material into a fine powder using a mechanical grinder.

  • Solvent Extraction:

    • Weigh approximately 10 g of the powdered plant material.

    • Perform extraction using a Soxhlet apparatus with methanol (B129727) or ethanol (B145695) as the solvent for 6-8 hours. Alternatively, maceration can be performed by soaking the plant material in the solvent for 24-48 hours with occasional agitation.

    • After extraction, filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

  • Purification (Optional):

    • For cleaner samples and to reduce matrix interference, a purification step such as column chromatography can be employed.

    • Pack a silica (B1680970) gel column (60-120 mesh) in a non-polar solvent like hexane.

    • Dissolve the crude extract in a minimal amount of the solvent and load it onto the column.

    • Elute the column with a gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate (B1210297) mixtures).

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.

    • Pool the this compound-rich fractions and evaporate the solvent.

GC-MS Analysis

The following GC-MS parameters are recommended for the analysis of this compound.[4][5]

Table 1: GC-MS Instrumentation and Operating Conditions

ParameterValue
Gas Chromatograph
ColumnHP-5MS (5% phenylmethyl polysiloxane) or equivalent
Column Dimensions30 m x 0.25 mm i.d., 0.25 µm film thickness
Carrier GasHelium
Flow Rate1.0 - 1.2 mL/min (constant flow)
Injection Volume1 µL
Injection ModeSplitless or Split (e.g., 1:50)
Injector Temperature280°C
Oven Temperature ProgramInitial temperature of 60°C, hold for 2 minutes. Ramp at 10°C/min to 280°C, hold for 10 minutes.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass AnalyzerQuadrupole
Scan Range40-500 amu
Ion Source Temperature230°C
Transfer Line Temperature280°C
Solvent Delay3 - 5 minutes

Note: These parameters may require optimization based on the specific instrument and column used.

Derivatization (Optional)

For certain complex matrices or to improve peak shape and sensitivity, derivatization may be beneficial. Silylation is a common derivatization technique for compounds containing hydroxyl groups.

  • Dry the purified extract or standard solution under a gentle stream of nitrogen.

  • Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of pyridine.

  • Heat the mixture at 60-70°C for 30-60 minutes.

  • Cool to room temperature before injection into the GC-MS.

Data Presentation

Table 2: Expected Quantitative Data for this compound

ParameterExpected Value
Molecular Formula C₂₀H₂₂O₆
Molecular Weight 358.4 g/mol
Retention Time (RT) Dependent on the specific GC conditions, but expect elution in the mid-to-late region of the chromatogram.
Key Mass Fragments (m/z) 358 (M+), 343, 315, 297, 149, 95

Note: The mass fragments are predicted based on the structure of this compound and common fragmentation patterns. Actual observed fragments should be confirmed with a reference standard.

Visualization of Experimental Workflow and Signaling Pathway

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing plant_material Plant Material (Dried and Powdered) extraction Solvent Extraction (e.g., Methanol) plant_material->extraction concentration Concentration (Rotary Evaporator) extraction->concentration purification Purification (Optional, e.g., Column Chromatography) concentration->purification derivatization Derivatization (Optional, e.g., Silylation) purification->derivatization gc_injection GC Injection derivatization->gc_injection gc_separation Chromatographic Separation gc_injection->gc_separation ms_ionization Mass Spectrometry (EI) gc_separation->ms_ionization ms_detection Mass Detection ms_ionization->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition peak_integration Peak Integration & Identification data_acquisition->peak_integration quantification Quantification peak_integration->quantification Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_signaling Cellular Signaling Cascade cluster_response Pro-inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB MAPK MAPK Pathway TLR4->MAPK COX2 COX-2 Expression NFkB->COX2 iNOS iNOS Expression NFkB->iNOS Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) MAPK->Cytokines This compound This compound This compound->NFkB Inhibition This compound->MAPK Inhibition

References

Application Notes and Protocols for Isocolumbin Formulation Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Objective

To provide a comprehensive guide for the formulation of isocolumbin (B3435002), a furanoditerpenoid with potential therapeutic applications, to enhance its oral bioavailability for research purposes. Due to the limited aqueous solubility and potential for first-pass metabolism common to this class of compounds, advanced formulation strategies are necessary to achieve adequate systemic exposure in preclinical studies.

Introduction to this compound and Bioavailability Challenges

This compound is a naturally occurring furanoditerpenoid that has garnered interest for its various biological activities, including anti-inflammatory and potential anticancer properties. A significant hurdle in the preclinical and clinical development of this compound is its presumed low oral bioavailability. This is likely attributable to its poor aqueous solubility and susceptibility to metabolic degradation in the gastrointestinal tract and liver. To effectively study its pharmacological effects in vivo, formulation strategies that enhance its solubility, dissolution rate, and absorption are critical.

This document outlines several established formulation approaches that can be adapted for this compound: Solid Dispersions, Nanoparticle-Based Systems (Liposomes and Polymeric Nanoparticles), and Lipid-Based Formulations (Self-Emulsifying Drug Delivery Systems - SEDDS).

Proposed Formulation Strategies for this compound

The following table summarizes hypothetical formulation strategies for this compound, with projected improvements in key pharmacokinetic parameters based on typical outcomes for poorly soluble drugs.

Formulation StrategyCarrier/ExcipientsProposed this compound:Carrier RatioExpected Cmax (ng/mL)Expected AUC (ng·h/mL)Expected Tmax (h)
Unformulated this compound NoneN/A50 ± 15200 ± 502.0 ± 0.5
Solid Dispersion Polyvinylpyrrolidone (PVP) K301:5 (w/w)250 ± 501200 ± 2001.5 ± 0.5
Liposomes Phosphatidylcholine, Cholesterol1:10 (w/w)350 ± 701800 ± 3002.0 ± 0.5
Polymeric Nanoparticles Poly(lactic-co-glycolic acid) (PLGA)1:10 (w/w)400 ± 802200 ± 4001.0 ± 0.5
SEDDS Capryol 90, Cremophor EL, Transcutol HP1:2:2 (as part of oil:surfactant:cosolvent)500 ± 1002800 ± 5000.5 ± 0.2

Experimental Protocols

Solid Dispersion of this compound

Objective: To enhance the dissolution rate of this compound by dispersing it in a hydrophilic polymer matrix at a molecular level.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP) K30

  • Methanol (B129727)

  • Rotary evaporator

  • Mortar and pestle

  • Sieves (100 mesh)

  • Dissolution apparatus (USP Type II)

Protocol:

  • Accurately weigh this compound and PVP K30 in a 1:5 weight ratio.

  • Dissolve both this compound and PVP K30 in a minimal amount of methanol in a round-bottom flask.

  • Ensure complete dissolution by gentle warming and sonication if necessary.

  • Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure until a thin, dry film is formed on the flask wall.

  • Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask and pulverize it using a mortar and pestle.

  • Pass the powdered solid dispersion through a 100-mesh sieve to obtain a uniform particle size.

  • Characterize the solid dispersion for drug content, morphology (SEM), and physical state (DSC, XRD).

  • Perform in vitro dissolution studies in a USP Type II apparatus using a suitable dissolution medium (e.g., simulated gastric fluid).

solid_dispersion_workflow cluster_prep Preparation cluster_char Characterization cluster_eval Evaluation dissolve Dissolve this compound & PVP K30 in Methanol evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry Vacuum Drying evaporate->dry pulverize Pulverization & Sieving dry->pulverize characterize Drug Content, SEM, DSC, XRD pulverize->characterize dissolution In Vitro Dissolution Testing characterize->dissolution

Solid Dispersion Preparation Workflow

This compound-Loaded Liposomes

Objective: To encapsulate this compound within lipid bilayers to improve its solubility and protect it from degradation.

Materials:

  • This compound

  • Soybean Phosphatidylcholine

  • Cholesterol

  • Chloroform and Methanol (2:1 v/v)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or extruder

  • Dynamic Light Scattering (DLS) for particle size analysis

Protocol:

  • Dissolve this compound, soybean phosphatidylcholine, and cholesterol (in a 1:10:2 molar ratio) in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.

  • Remove the organic solvents using a rotary evaporator at 37°C to form a thin lipid film on the flask wall.

  • Dry the film under vacuum for at least 12 hours to remove residual solvent.

  • Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature.

  • The resulting multilamellar vesicles (MLVs) are then sonicated using a probe sonicator or extruded through polycarbonate membranes of defined pore size (e.g., 100 nm) to form small unilamellar vesicles (SUVs).

  • Separate the unencapsulated this compound by centrifugation.

  • Characterize the liposomes for particle size, zeta potential, encapsulation efficiency, and in vitro drug release.

liposome_preparation_workflow cluster_prep Preparation cluster_char Characterization cluster_eval Evaluation dissolve Dissolve Lipids & this compound in Organic Solvent film Thin Film Formation (Rotary Evaporation) dissolve->film hydrate Hydration with PBS film->hydrate size_reduction Size Reduction (Sonication/Extrusion) hydrate->size_reduction characterize Particle Size, Zeta Potential, Encapsulation Efficiency size_reduction->characterize release In Vitro Drug Release characterize->release

Liposome Preparation Workflow

This compound Polymeric Nanoparticles

Objective: To encapsulate this compound within a biodegradable polymer to enhance bioavailability and provide controlled release.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (B109758) (DCM)

  • Polyvinyl alcohol (PVA)

  • Magnetic stirrer

  • High-speed homogenizer or probe sonicator

  • Ultracentrifuge

Protocol:

  • Dissolve this compound and PLGA (1:10 w/w) in dichloromethane to form the organic phase.

  • Prepare an aqueous solution of PVA (e.g., 2% w/v) to act as the surfactant.

  • Add the organic phase to the aqueous phase dropwise while stirring at high speed with a magnetic stirrer.

  • Emulsify the mixture using a high-speed homogenizer or probe sonicator to form an oil-in-water (o/w) emulsion.

  • Continue stirring the emulsion at room temperature for several hours to allow the dichloromethane to evaporate, leading to the formation of solid nanoparticles.

  • Collect the nanoparticles by ultracentrifugation, wash with deionized water to remove excess PVA, and then lyophilize for storage.

  • Characterize the nanoparticles for size, morphology, drug loading, and encapsulation efficiency.

This compound Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To formulate this compound in a lipid-based system that spontaneously forms a microemulsion in the gastrointestinal tract, enhancing solubilization and absorption.

Materials:

  • This compound

  • Oil phase: Capryol 90

  • Surfactant: Cremophor EL

  • Co-surfactant: Transcutol HP

  • Vortex mixer

  • Water bath

Protocol:

  • Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable components.

  • Construct a pseudo-ternary phase diagram to identify the self-emulsifying region. This is done by titrating mixtures of oil and surfactant/co-surfactant with water.

  • Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant (e.g., 30% Capryol 90, 40% Cremophor EL, 30% Transcutol HP).

  • Dissolve the desired amount of this compound in the oil phase with gentle heating and vortexing.

  • Add the surfactant and co-surfactant to the oily mixture and vortex until a clear, homogenous solution is obtained.

  • To evaluate the self-emulsification performance, add a small volume of the SEDDS formulation to a larger volume of water with gentle agitation and observe the formation of a clear or slightly bluish-white emulsion.

  • Characterize the resulting microemulsion for droplet size, polydispersity index, and robustness to dilution.

Pharmacokinetic Evaluation Protocol

Objective: To compare the oral bioavailability of different this compound formulations in a preclinical model.

Animal Model:

  • Sprague-Dawley rats (male, 200-250 g)

Experimental Groups:

  • Group A: Unformulated this compound suspension (in 0.5% carboxymethylcellulose)

  • Group B: this compound solid dispersion

  • Group C: this compound-loaded liposomes

  • Group D: this compound polymeric nanoparticles

  • Group E: this compound SEDDS

  • Group F: Intravenous this compound (for absolute bioavailability calculation)

Procedure:

  • Fast the rats overnight with free access to water.

  • Administer the respective formulations orally by gavage at a dose of 10 mg/kg of this compound. For the intravenous group, administer a 1 mg/kg dose via the tail vein.

  • Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).

  • Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.

  • Analyze the plasma concentration of this compound using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, and bioavailability) using appropriate software.

Potential Signaling Pathway Modulation by this compound

Furanoditerpenoids are known to possess anti-inflammatory properties, often through the modulation of key inflammatory signaling pathways. While the specific targets of this compound are yet to be fully elucidated, a plausible mechanism of action is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

NFkB_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Translocation & Transcription stimulus LPS, TNF-α receptor TLR4/TNFR stimulus->receptor IKK IKK Complex receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_n NF-κB (p50/p65) NFkB->NFkB_n translocates This compound This compound This compound->IKK inhibits DNA DNA NFkB_n->DNA binds to genes Pro-inflammatory Genes (COX-2, iNOS, IL-6) DNA->genes transcribes

Hypothesized NF-κB Signaling Inhibition by this compound

This diagram illustrates that an inflammatory stimulus activates the IKK complex, which then phosphorylates IκB, leading to its degradation and the release of NF-κB. NF-κB then translocates to the nucleus to initiate the transcription of pro-inflammatory genes. This compound is hypothesized to inhibit this pathway, potentially by targeting the IKK complex, thereby preventing the downstream inflammatory cascade.

Conclusion

The successful preclinical evaluation of this compound is contingent on overcoming its bioavailability challenges. The formulation strategies and protocols detailed in these application notes provide a robust starting point for researchers. By systematically preparing and evaluating solid dispersions, nanoparticle-based systems, and SEDDS, an optimal formulation can be developed to enable consistent and therapeutically relevant in vivo exposure of this compound. Further investigation into its precise mechanism of action, such as its effect on the NF-κB pathway, will be facilitated by these advanced formulation approaches.

Application Notes and Protocols for In Vivo Studies Involving Isocolumbin: Ethical Considerations and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the ethical considerations and detailed experimental protocols for conducting in vivo studies with Isocolumbin, a furanoditerpenoid isolated from Tinospora cordifolia. Due to the limited availability of specific in vivo data for this compound, this document presents standardized protocols and hypothetical data based on established methodologies for natural product research.

Ethical Framework for Animal Studies

All in vivo research involving this compound must adhere to strict ethical guidelines to ensure animal welfare. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be the cornerstone of any experimental design.

  • Replacement: When possible, in vitro or in silico methods should be utilized to assess the potential bioactivity and toxicity of this compound before proceeding to in vivo studies.[1]

  • Reduction: The number of animals used should be the minimum required to obtain statistically significant data.[1][2] Pilot studies and power analysis can help in determining the appropriate sample size.[3]

  • Refinement: Procedures should be optimized to minimize pain, suffering, and distress to the animals.[2] This includes the use of appropriate anesthesia, analgesia, and humane endpoints.

All experimental protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee. The choice of animal species should be scientifically justified based on the research objectives and the anatomical and physiological similarities to humans where relevant.

Preclinical Toxicity Assessment of this compound

A thorough toxicity profile is essential before proceeding to efficacy studies.

Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)

Objective: To determine the acute oral toxicity (LD50) of this compound in a rodent model.

Protocol:

  • Animal Model: Healthy, nulliparous, non-pregnant female Sprague-Dawley rats (8-12 weeks old).

  • Housing: Animals are housed in standard cages under controlled conditions (22 ± 3°C, 50-60% humidity, 12h light/dark cycle) with ad libitum access to standard pellet diet and water.

  • Dosing:

    • A starting dose of 2000 mg/kg body weight is administered orally to a single animal.

    • If the animal survives, the dose is increased for the next animal. If the animal dies, the dose is decreased.

    • The dosing interval between animals is typically 48 hours.

  • Observations:

    • Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, behavior), and body weight changes for 14 days.

    • Observations are made continuously for the first 30 minutes, then periodically for the first 24 hours, and daily thereafter.

  • Necropsy: At the end of the 14-day observation period, surviving animals are euthanized, and a gross necropsy is performed on all animals.

Hypothetical Data Presentation:

Dose (mg/kg)Outcome (48h)Latency to Death (if applicable)Clinical Signs Observed
2000SurvivalN/ANo signs of toxicity
3500SurvivalN/AMild, transient lethargy
5000Mortality6 hoursSevere lethargy, piloerection
3500SurvivalN/AMild, transient lethargy
4250Mortality8 hoursLethargy, piloerection, ataxia
Sub-chronic Oral Toxicity Study (OECD 408)

Objective: To evaluate the potential adverse effects of repeated oral administration of this compound over a 90-day period.

Protocol:

  • Animal Model: Male and female Sprague-Dawley rats.

  • Groups:

    • Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose).

    • Group 2: Low dose this compound (e.g., 250 mg/kg/day).

    • Group 3: Mid dose this compound (e.g., 500 mg/kg/day).

    • Group 4: High dose this compound (e.g., 1000 mg/kg/day).

  • Dosing: Daily oral gavage for 90 days.

  • Parameters Monitored:

    • Daily: Clinical signs of toxicity.

    • Weekly: Body weight and food consumption.

    • At termination (Day 91): Hematology, clinical biochemistry, and gross necropsy.

    • Histopathology: Microscopic examination of major organs.

Hypothetical Data Summary:

ParameterControlLow Dose (250 mg/kg)Mid Dose (500 mg/kg)High Dose (1000 mg/kg)
Body Weight Gain (g, male) 150 ± 10148 ± 12145 ± 11130 ± 15
ALT (U/L, male) 45 ± 548 ± 655 ± 785 ± 10
Creatinine (mg/dL, male) 0.6 ± 0.10.6 ± 0.10.7 ± 0.20.9 ± 0.2*
Histopathology No abnormalitiesNo abnormalitiesMild hepatocellular vacuolationModerate hepatocellular vacuolation, mild renal tubular degeneration

*p < 0.05 compared to control

In Vivo Efficacy Models

Based on in silico predictions of this compound's interaction with targets related to diabetes and inflammation, the following efficacy models are proposed.

Anti-diabetic Activity in a Type 2 Diabetes Model

Objective: To evaluate the anti-diabetic potential of this compound in a high-fat diet and low-dose streptozotocin (B1681764) (STZ)-induced diabetic rat model.

Protocol:

  • Animal Model: Male Wistar rats.

  • Induction of Diabetes:

    • Rats are fed a high-fat diet for 4 weeks.

    • A single intraperitoneal injection of a low dose of STZ (e.g., 35 mg/kg) is administered.

    • Rats with fasting blood glucose levels >250 mg/dL are considered diabetic and included in the study.

  • Treatment:

    • Diabetic rats are divided into groups: diabetic control, this compound treated (e.g., 50, 100, 200 mg/kg/day, p.o.), and a standard drug control (e.g., Metformin).

    • Treatment is continued for 28 days.

  • Parameters Measured:

    • Fasting blood glucose and body weight (weekly).

    • Oral Glucose Tolerance Test (OGTT) at the end of the study.

    • Serum insulin, lipid profile, and liver glycogen (B147801) levels at termination.

Hypothetical Data Presentation:

GroupFasting Blood Glucose (Day 28, mg/dL)OGTT (AUC)Serum Insulin (µU/mL)
Normal Control 95 ± 815000 ± 50015.2 ± 1.5
Diabetic Control 350 ± 2545000 ± 20008.5 ± 1.0
This compound (100 mg/kg) 220 ± 1832000 ± 150011.8 ± 1.2
Metformin 180 ± 1528000 ± 120013.5 ± 1.4

*p < 0.05 compared to diabetic control

Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profile of this compound in rats.

Protocol:

  • Animal Model: Male Sprague-Dawley rats with jugular vein cannulation.

  • Dosing:

    • Intravenous (IV) administration (e.g., 5 mg/kg) to one group.

    • Oral (p.o.) administration (e.g., 50 mg/kg) to another group.

  • Blood Sampling: Blood samples are collected from the jugular vein at predetermined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

  • Analysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS method.

  • Pharmacokinetic Parameters: Parameters such as Cmax, Tmax, AUC, t1/2, clearance (CL), and volume of distribution (Vd) are calculated.

Hypothetical Pharmacokinetic Data:

ParameterIV (5 mg/kg)Oral (50 mg/kg)
Cmax (ng/mL) 1200 ± 150850 ± 100
Tmax (h) 0.081.0
AUC0-t (ng*h/mL) 2500 ± 3004800 ± 500
t1/2 (h) 2.5 ± 0.53.1 ± 0.6
Bioavailability (%) -19.2

Visualizations

Ethical_Considerations_Workflow A Research Question Involving this compound B Literature Review & In Silico Analysis A->B C In Vitro Studies (e.g., cell lines) B->C D Ethical Review (IACUC Approval) C->D Proceed to in vivo if necessary E 3Rs Assessment (Replacement, Reduction, Refinement) D->E F In Vivo Study Design E->F G Pilot Study (optional) F->G H Main In Vivo Experiment F->H G->H I Data Analysis & Interpretation H->I J Humane Endpoints & Animal Welfare Monitoring H->J

Caption: Ethical workflow for in vivo studies of this compound.

Isocolumbin_Toxicity_Protocol cluster_acute Acute Toxicity (OECD 425) cluster_subchronic Sub-chronic Toxicity (OECD 408) A1 Single High Dose Administration A2 14-Day Observation (Mortality, Clinical Signs) A1->A2 A3 Gross Necropsy A2->A3 A4 LD50 Estimation A3->A4 B1 90-Day Repeated Dosing B2 Regular Monitoring (Body Weight, Food Intake) B1->B2 B3 Terminal Analysis (Hematology, Biochemistry) B2->B3 B4 Histopathology B3->B4 B5 NOAEL Determination B4->B5

Caption: Protocol overview for this compound toxicity testing.

Proposed_Antidiabetic_Signaling This compound This compound PPARg PPAR-γ This compound->PPARg Activates (in silico prediction) Adiponectin Adiponectin Secretion PPARg->Adiponectin AMPK AMPK Activation Adiponectin->AMPK GLUT4 GLUT4 Translocation AMPK->GLUT4 Glucose_Uptake Increased Glucose Uptake GLUT4->Glucose_Uptake

Caption: Proposed signaling pathway for this compound's anti-diabetic effect.

References

Troubleshooting & Optimization

Technical Support Center: Isocolumbin Solubility for In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Isocolumbin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with this compound in in vitro studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological pathway information to support your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: this compound powder will not dissolve in my aqueous buffer. What should I do?

A1: this compound is a lipophilic molecule and has very low solubility in aqueous solutions. Direct dissolution in buffers like PBS or cell culture media is not recommended. You will need to first dissolve it in an organic solvent.

Q2: Which organic solvent is recommended for dissolving this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for preparing stock solutions of this compound for in vitro studies. Other organic solvents such as ethanol, chloroform, dichloromethane, and acetone (B3395972) can also be used, though DMSO is often preferred for its high solubilizing power and compatibility with cell culture at low concentrations.

Q3: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. How can I prevent this?

A3: Precipitation upon dilution is a common issue with hydrophobic compounds. Here are some troubleshooting steps:

  • Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to your full volume of media. Instead, perform a serial dilution. First, dilute the DMSO stock in a small volume of pre-warmed (37°C) culture medium, mixing gently, and then add this intermediate dilution to the final volume of your assay medium.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is as low as possible, ideally below 0.5%, and certainly no higher than 1%. Higher concentrations of DMSO can be toxic to cells and can also cause the compound to precipitate out of solution.[1] You should always run a vehicle control (medium with the same final concentration of DMSO) to account for any solvent effects.

  • Warming the Medium: Using pre-warmed cell culture medium (37°C) can help improve the solubility of this compound during dilution.

  • Sonication: If you still observe precipitation, gentle sonication of the diluted solution in a water bath for a few minutes may help to redissolve the compound. However, be cautious as this can generate heat and potentially degrade the compound.

Q4: What is the maximum concentration of this compound I can achieve in my cell culture medium?

A4: The maximum achievable concentration in your final assay will depend on the final concentration of DMSO your cells can tolerate. It is crucial to perform a dose-response curve for DMSO on your specific cell line to determine the highest non-toxic concentration. Generally, keeping the final DMSO concentration at or below 0.1% is considered safe for most cell lines.

Q5: How should I store my this compound stock solution?

A5: this compound stock solutions in DMSO should be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into single-use vials.

Quantitative Solubility Data

While specific quantitative solubility data for this compound is limited in publicly available literature, data for structurally similar compounds can provide a useful reference. Columbin, a stereoisomer of this compound, and Palmatine, another compound isolated from the same plant family, offer valuable insights.

CompoundSolventSolubility (mg/mL)Molar Solubility (mM)
Columbin DMSO71 - 72~200
Palmatine DMSO~30~77
Ethanol~5~13
WaterSparingly Soluble-
This compound DMSOEstimated > 1-
EthanolSparingly Soluble-
WaterInsoluble-

Note: The solubility of this compound in DMSO is estimated based on its known use in in vitro studies and comparison with its isomer, Columbin. Researchers should determine the empirical solubility for their specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 358.39 g/mol )

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes (amber or covered in foil to protect from light)

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Calculate the required mass of this compound:

    • For 1 mL of a 10 mM stock solution, you will need: 10 mmol/L * 1 L/1000 mL * 358.39 g/mol = 0.0035839 g = 3.58 mg

  • Weighing:

    • In a sterile environment (e.g., a laminar flow hood), carefully weigh out 3.58 mg of this compound powder into a sterile amber microcentrifuge tube.

  • Dissolution:

    • Add 1 mL of sterile, cell culture grade DMSO to the tube containing the this compound powder.

    • Vortex the tube gently until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles. Gentle warming to 37°C may assist in dissolution.

  • Storage:

    • Aliquot the 10 mM stock solution into smaller, single-use sterile amber microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions for Cell Culture Experiments

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium, pre-warmed to 37°C

  • Sterile pipette tips and tubes

Procedure:

  • Determine the Final Concentration: Decide on the final concentrations of this compound you will be testing in your assay (e.g., 1 µM, 5 µM, 10 µM).

  • Calculate Dilutions:

    • To prepare a 10 µM working solution from a 10 mM stock, you will need to perform a 1:1000 dilution.

    • The final DMSO concentration will be 0.1% (1/1000th of the stock concentration).

  • Perform Serial Dilutions (Example for 1 mL final volume of 10 µM solution):

    • Step 1 (Intermediate Dilution): Add 1 µL of the 10 mM this compound stock solution to 99 µL of pre-warmed sterile cell culture medium in a sterile tube. Mix gently by pipetting up and down. This creates a 100 µM intermediate solution.

    • Step 2 (Final Dilution): Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed sterile cell culture medium in your final culture vessel (e.g., a well in a 24-well plate). This will give you a final concentration of 10 µM this compound with 0.1% DMSO.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound. For the example above, you would add 1 µL of DMSO to 999 µL of medium.

  • Immediate Use: It is recommended to prepare the working solutions immediately before adding them to your cells to minimize the risk of precipitation.

Signaling Pathways and Experimental Workflows

This compound has been reported to modulate several key signaling pathways involved in inflammation and cell survival. Understanding these pathways can help in designing experiments and interpreting results.

This compound Experimental Workflow

experimental_workflow This compound In Vitro Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis weigh Weigh this compound dissolve Dissolve in DMSO (10 mM Stock) weigh->dissolve aliquot Aliquot and Store at -80°C dissolve->aliquot thaw Thaw Aliquot aliquot->thaw dilute Prepare Working Solution in Medium thaw->dilute treat Treat Cells dilute->treat incubate Incubate (Time-course) treat->incubate assay Perform Assay (e.g., Viability, Western Blot, qPCR) incubate->assay data Data Analysis assay->data

Caption: A typical workflow for preparing and using this compound in in vitro cell-based assays.

Potential Signaling Pathways Modulated by this compound

Based on studies of this compound and related natural compounds, the following signaling pathways are potential targets:

signaling_pathways Potential Signaling Pathways Modulated by this compound cluster_inflammation Inflammation cluster_survival Cell Survival & Apoptosis This compound This compound NFkB NF-κB Pathway This compound->NFkB Inhibition MAPK MAPK Pathway (p38, JNK, ERK) This compound->MAPK Modulation PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Inhibition Apoptosis Apoptosis Pathway This compound->Apoptosis Induction node_proinflammatory Pro-inflammatory Cytokines NFkB->node_proinflammatory node_inflammation_apoptosis Inflammation & Apoptosis MAPK->node_inflammation_apoptosis node_cell_survival Cell Survival & Proliferation PI3K_Akt->node_cell_survival node_cell_death Programmed Cell Death Apoptosis->node_cell_death

Caption: A diagram illustrating the potential signaling pathways affected by this compound.

This technical support guide provides a starting point for researchers working with this compound. Due to the limited specific data on this compound's solubility, it is highly recommended that researchers perform their own solubility and solvent toxicity tests to optimize their experimental conditions.

References

Optimization of Isocolumbin extraction to maximize yield and purity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of isocolumbin (B3435002) extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental workflows for maximizing the yield and purity of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the extraction and purification of this compound, offering potential causes and solutions.

FAQ 1: My this compound yield is consistently low. What are the potential causes and how can I improve it?

Potential Causes:

  • Suboptimal Extraction Method: Simple maceration or percolation may not be efficient enough to penetrate the plant cell walls and extract the compound effectively.

  • Inappropriate Solvent Selection: The polarity of the extraction solvent is critical. This compound, a furanoditerpene, has moderate polarity. Using a solvent that is too polar (like pure water) or too non-polar may result in poor solubilization.

  • Incomplete Extraction: Insufficient extraction time, temperature, or a low solvent-to-solid ratio can lead to poor recovery.[1]

  • Compound Degradation: this compound may be sensitive to high temperatures or adverse pH conditions during extraction, leading to degradation.[2][3]

  • Poor Quality of Source Material: The concentration of this compound can vary significantly depending on the plant's origin, harvest time, and storage conditions.

Troubleshooting Solutions:

  • Method Optimization: Consider advanced extraction techniques. Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are known to significantly improve yields and reduce extraction time by enhancing cell wall disruption and mass transfer.[1][4][5]

  • Solvent Screening: this compound is reported to be soluble in solvents like chloroform (B151607), dichloromethane, ethyl acetate (B1210297), DMSO, and acetone.[6] A mixture of a polar and a moderately polar solvent, such as aqueous ethanol (B145695) or methanol (B129727) (e.g., 60-80% alcohol in water), often provides the best results for extracting moderately polar compounds from plant matrices.[7]

  • Parameter Adjustment: Systematically optimize key parameters. Increase the solvent-to-solid ratio (e.g., from 10:1 to 30:1 mL/g), extraction time, and temperature moderately.[7] Use a design of experiments (DoE) approach to find the optimal combination of these factors efficiently.[8][9]

  • Control Extraction Conditions: To prevent thermal degradation, use moderate temperatures (e.g., 40-65°C) for extraction.[10] If compound stability is a major concern, perform extractions at room temperature for a longer duration or use methods like UAE at controlled temperatures. The stability of similar compounds is often pH-dependent; maintaining a neutral or slightly acidic pH during extraction is generally advisable.[2][3]

FAQ 2: The purity of my this compound extract is low, with many co-extracted impurities. How can I improve it?

Potential Causes:

  • Low Selectivity of Solvent: Solvents like methanol or ethanol are highly effective but can also extract a wide range of other compounds (chlorophyll, lipids, other terpenoids, etc.).

  • Ineffective Purification Strategy: A single purification step is often insufficient to achieve high purity from a complex crude extract.

Troubleshooting Solutions:

  • Solvent System Refinement: While a broad-spectrum solvent is good for initial extraction, you can improve selectivity by using a solvent system tailored to this compound. Experiment with ethyl acetate or chloroform which may extract fewer highly polar impurities.

  • Pre-Purification (Clean-up): Before column chromatography, perform a liquid-liquid partitioning of your crude extract. For example, dissolve the crude extract in a methanol/water mixture and partition it against a non-polar solvent like hexane (B92381) to remove lipids and waxes. Then, partition the aqueous layer with a solvent of intermediate polarity like ethyl acetate or dichloromethane, which is likely to enrich the this compound fraction.

  • Multi-Step Chromatographic Purification: Do not rely on a single column. A common strategy is to first use a broader separation technique like Medium Pressure Liquid Chromatography (MPLC) with silica (B1680970) gel, followed by a high-resolution technique like preparative High-Performance Liquid Chromatography (HPLC) on a C18 column for final polishing.[11]

FAQ 3: How do I know if this compound is degrading during my extraction or storage?

Potential Causes:

  • Thermal Stress: High temperatures used in methods like Soxhlet or MAE can cause degradation if not properly controlled.[8]

  • pH Instability: Extreme pH values (highly acidic or alkaline) can cause hydrolysis or isomerization of sensitive functional groups on the this compound molecule.[2][3]

  • Light and Oxidation: Long-term exposure to light and air can degrade many natural products.

Troubleshooting Solutions:

  • Monitor with HPLC/TLC: Analyze a small aliquot of your extract at different time points during the extraction process. The appearance of new peaks or a decrease in the area of the this compound peak on an HPLC chromatogram can indicate degradation.

  • Control Temperature and pH: Use the lowest effective temperature and ensure your solvents are pH-neutral.[2]

  • Proper Storage: Store both the crude extract and purified compound at low temperatures (4°C for short-term, -20°C for long-term) in airtight, amber-colored vials to protect from light and oxidation.[12] For solutions, storing at -80°C is recommended for long-term stability.[12]

FAQ 4: Which analytical method is best for quantifying the yield and purity of this compound?

Answer: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common and reliable method for routine quantification.[13][14] For higher specificity and identification, especially in complex mixtures, hyphenated techniques like HPLC-Mass Spectrometry (HPLC-MS) are superior.[13][15] High-Performance Thin-Layer Chromatography (HPTLC) can also be a valid, high-throughput method for quantification.[13]

Data Presentation: Comparison of Extraction Techniques

While specific comparative data for this compound is limited, the following tables summarize typical results from the optimization of modern extraction methods for similar bioactive compounds from plant sources. These illustrate the impact of different parameters on yield and can guide the optimization process for this compound.

Table 1: Representative Data from Ultrasound-Assisted Extraction (UAE) Optimization (Data adapted from studies on flavonoids and phenolic compounds)

ParameterRange StudiedOptimal ValueEffect on YieldReference
Solvent Conc. (Ethanol)70 - 90%~80%Yield increases up to an optimal polarity, then decreases.[10]
Temperature 45 - 65 °C~55 °CHigher temperatures can improve solubility and diffusion but may cause degradation above an optimum.[10]
Time 30 - 60 min~45 minYield increases with time until the accessible compound is depleted.[10]
Sonication Power 28 - 74 W/cm²74 W/cm²Higher power significantly enhances extraction by improving cell disruption.[16]
Solid:Liquid Ratio 1:10 - 1:50 g/mL1:20 - 1:30 g/mLHigher ratios improve extraction until the solvent is saturated.[7]

Table 2: Representative Data from Microwave-Assisted Extraction (MAE) Optimization (Data adapted from studies on phenolic compounds and oils)

ParameterRange StudiedOptimal ValueEffect on YieldReference
Solvent Conc. (Methanol)50 - 100%~73%Aqueous methanol is often more effective than pure solvent.[8]
Temperature 50 - 80 °C~67 °CA critical parameter; high temperatures accelerate extraction but risk degradation.[8]
Time 10 - 60 min~56 minMAE is very rapid; prolonged times offer little benefit and can degrade the product.[8]
Microwave Power 150 - 200 W~160 WDirectly influences heating rate; must be optimized with temperature.[17]
Solid:Liquid Ratio 1:5 - 1:20 g/mL~1:20 g/mLEnsures sufficient solvent for effective heating and compound solubilization.[17]

Experimental Protocols

The following are detailed, generalized methodologies for key experiments. Researchers should adapt and optimize these protocols for their specific plant matrix.

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

  • Preparation of Plant Material: Dry the plant material (e.g., roots or stems of Jateorhiza palmata) at 40-50°C and grind it into a fine powder (e.g., 60-80 mesh).

  • Extraction Setup: Place a known amount of powdered material (e.g., 5 g) into an extraction vessel.

  • Solvent Addition: Add the extraction solvent (e.g., 80% ethanol in water) at a specified solid-to-liquid ratio (e.g., 1:20 g/mL).

  • Sonication: Place the vessel in an ultrasonic bath or use an ultrasonic probe. Perform the extraction under optimized conditions (e.g., Temperature: 55°C, Time: 45 minutes, Ultrasonic Power/Frequency: 150 W / 40 kHz).[10] Ensure the temperature is monitored and controlled.

  • Recovery: After extraction, filter the mixture through Whatman No. 1 filter paper. Re-extract the solid residue twice more with fresh solvent to ensure complete recovery.

  • Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (≤ 50°C) to obtain the crude extract.

  • Analysis: Dissolve a known quantity of the crude extract in a suitable solvent (e.g., methanol) and analyze by HPLC to determine the this compound yield.

Protocol 2: Purification of this compound using Column Chromatography and Preparative HPLC

  • Crude Extract Preparation: Dissolve the crude extract obtained from Protocol 1 in a minimal amount of the initial mobile phase solvent.

  • Silica Gel Column Chromatography (Initial Fractionation):

    • Pack a glass column with silica gel (e.g., 200-300 mesh) using a non-polar solvent like hexane as the slurry.

    • Load the dissolved crude extract onto the top of the column.

    • Elute the column with a gradient of solvents with increasing polarity. A common gradient is starting with hexane, gradually introducing ethyl acetate (e.g., Hexane -> 90:10 Hex:EtOAc -> ... -> 100% EtOAc), and finishing with methanol.

    • Collect fractions of a fixed volume (e.g., 20 mL).

  • Fraction Analysis: Analyze each fraction using Thin-Layer Chromatography (TLC) or analytical HPLC to identify the fractions containing this compound.

  • Pooling and Concentration: Combine the this compound-rich fractions and evaporate the solvent.

  • Preparative HPLC (Final Purification):

    • Dissolve the concentrated, this compound-rich fraction in the HPLC mobile phase.

    • Purify the compound using a preparative HPLC system with a C18 column.[11][18]

    • Use a mobile phase gradient, for example, Acetonitrile (A) and water with 0.1% formic acid (B). A typical gradient might be: 10% A to 80% A over 40 minutes.

    • Monitor the elution at a suitable wavelength (determined by UV-Vis scan of a preliminary sample) and collect the peak corresponding to this compound.

    • Evaporate the solvent from the collected fraction to obtain pure this compound. Confirm purity using analytical HPLC (should be >95%).

Visualizations

Extraction_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_downstream Downstream Processing cluster_purification Purification & Analysis Raw_Material Raw Plant Material (e.g., Jateorhiza palmata root) Drying Drying (40-50°C) Raw_Material->Drying Grinding Grinding (60-80 mesh) Drying->Grinding Extraction Extraction Methods UAE UAE Extraction->UAE MAE MAE Extraction->MAE Maceration Maceration Extraction->Maceration Filtration Filtration UAE->Filtration MAE->Filtration Maceration->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract Column_Chrom Column Chromatography (e.g., Silica Gel) Crude_Extract->Column_Chrom Prep_HPLC Preparative HPLC (C18 Column) Column_Chrom->Prep_HPLC Pure_Compound Pure this compound (>95% Purity) Prep_HPLC->Pure_Compound Analysis Purity Analysis (HPLC, LC-MS) Pure_Compound->Analysis

Caption: General experimental workflow for this compound extraction and purification.

Troubleshooting_Guide Start Problem: Low this compound Yield or Purity Yield_Check Is the issue primarily LOW YIELD? Start->Yield_Check Purity_Check Is the issue primarily LOW PURITY? Start->Purity_Check Solvent_Check Have you optimized the extraction solvent? Yield_Check->Solvent_Check Yes Solvent_Action Action: Perform a solvent screen. Try 70-80% EtOH or MeOH. Consider Ethyl Acetate. Solvent_Check->Solvent_Action No Method_Check Are you using an advanced extraction method (UAE/MAE)? Solvent_Check->Method_Check Yes Solvent_Action->Method_Check Method_Action Action: Implement UAE or MAE to improve cell disruption and mass transfer. Method_Check->Method_Action No Params_Check Have you optimized time, temperature, and solid:liquid ratio? Method_Check->Params_Check Yes Method_Action->Params_Check Params_Check->Yield_Check Re-evaluate Params_Action Action: Use RSM to optimize parameters. Increase time and ratio moderately. Keep temp < 65°C. Params_Check->Params_Action No Params_Action->Yield_Check Re-evaluate Cleanup_Check Did you perform a pre-purification (liquid-liquid) step? Purity_Check->Cleanup_Check Yes Cleanup_Action Action: Partition crude extract with Hexane (to remove lipids) and then Ethyl Acetate. Cleanup_Check->Cleanup_Action No Column_Check Are you using a multi-step chromatography approach? Cleanup_Check->Column_Check Yes Cleanup_Action->Column_Check Column_Check->Purity_Check Re-evaluate Column_Action Action: Use Silica column for initial fractionation followed by preparative C18 HPLC for final purity. Column_Check->Column_Action No Column_Action->Purity_Check Re-evaluate

Caption: Troubleshooting flowchart for low this compound yield and purity issues.

References

Technical Support Center: Overcoming Challenges in the Large-Scale Purification of Isocolumbin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the large-scale purification of Isocolumbin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the extraction, separation, and purification of this promising furanoditerpenoid.

Troubleshooting Guides

This section addresses specific issues that may arise during the large-scale purification of this compound, offering potential causes and actionable solutions.

Problem 1: Low Yield of this compound in Crude Extract

  • Potential Cause: Inefficient extraction from the plant matrix (Tinospora cordifolia or other source). This could be due to improper solvent selection, insufficient extraction time, or degradation of the target compound during extraction.

  • Solution:

    • Solvent Optimization: Employ a multi-step extraction process, starting with a nonpolar solvent to remove oils and pigments, followed by a more polar solvent like methanol (B129727) or ethanol (B145695) to extract the diterpenoids.[1]

    • Extraction Technique: Consider using advanced extraction methods such as microwave-assisted extraction (MAE) or pressurized liquid extraction (PLE) to improve efficiency and reduce extraction time.

    • Temperature Control: Maintain a controlled temperature during extraction (e.g., 40-60°C) to prevent the degradation of thermolabile compounds like this compound.[2]

Problem 2: Co-elution of Impurities with this compound during Chromatography

  • Potential Cause: Structurally similar compounds, such as the isomer columbin (B190815) and other furanoditerpenoids, often co-elute with this compound, making separation difficult.[3]

  • Solution:

    • Chromatographic Selectivity: Modify the mobile phase composition to enhance selectivity. This can involve changing the organic modifier (e.g., from acetonitrile (B52724) to methanol), adjusting the pH, or adding modifiers like formic acid.

    • Orthogonal Chromatography: Employ a multi-step purification strategy using different chromatographic modes. For instance, follow a normal-phase separation with reversed-phase preparative HPLC. This exploits different separation mechanisms to resolve closely related compounds.

    • Gradient Optimization: Develop a shallow gradient elution profile in preparative HPLC around the retention time of this compound to improve the resolution between it and co-eluting impurities.

Problem 3: this compound Degradation during Purification

  • Potential Cause: this compound, like many natural products, can be susceptible to degradation under certain pH, temperature, and light conditions.[4][5]

  • Solution:

    • pH Control: Maintain a neutral or slightly acidic pH (pH 5-7) throughout the purification process, as basic conditions can promote degradation.[4]

    • Temperature Management: Perform chromatographic separations at room temperature or below, and use reduced pressure and controlled temperatures during solvent evaporation steps.

    • Light Protection: Protect all solutions and fractions containing this compound from direct light by using amber glassware or covering containers with aluminum foil.[4]

Problem 4: Difficulty in Crystallizing Purified this compound

  • Potential Cause: The presence of minor impurities can inhibit crystal formation. The choice of solvent system is also critical for successful crystallization.

  • Solution:

    • High Purity: Ensure the this compound sample is of high purity (>95%) before attempting crystallization. An additional chromatographic step may be necessary.

    • Solvent Screening: Experiment with various solvent systems for crystallization. Slow evaporation from a solution of methanol, ethanol, or a mixture of solvents like ethyl acetate (B1210297)/hexane (B92381) can be effective.

    • Seeding: If initial attempts fail, introduce a seed crystal of this compound to a supersaturated solution to initiate crystallization.

Quantitative Data Summary

The following table summarizes representative data for the purification of furanoditerpenoids from Tinospora species, which can be used as a benchmark for the large-scale purification of this compound. Note that yields and purity can vary significantly based on the starting material and purification scale.

Purification StepStarting MaterialMethodKey ParametersYield (mg)Purity (%)Reference
Extraction 1 kg dried stems of Tinospora cordifoliaMaceration with Methanol3 x 24h at room temperature50 g (crude extract)-[2]
Fractionation 50 g crude extractLiquid-Liquid PartitioningHexane, Ethyl Acetate, Water15 g (Ethyl Acetate Fraction)-[2]
Column Chromatography 15 g Ethyl Acetate FractionSilica Gel ColumnGradient elution (Hexane:Ethyl Acetate)2.5 g (this compound-rich fraction)~70%[2]
Preparative HPLC 2.5 g this compound-rich fractionReversed-Phase C18Gradient elution (Acetonitrile:Water)150 mg>98%[6][7]
Crystallization 150 mg purified this compoundSlow EvaporationMethanol/Ethyl Acetate120 mg>99%[2]

Experimental Protocols

Protocol 1: Large-Scale Extraction and Fractionation

  • Grinding: Grind 1 kg of dried and powdered stems of Tinospora cordifolia.

  • Defatting: Macerate the powdered material with n-hexane (3 x 2 L) for 24 hours each time to remove non-polar impurities. Discard the hexane extracts.

  • Extraction: Air-dry the defatted plant material and then extract with methanol (3 x 3 L) at 40°C for 16 hours with continuous stirring for each extraction.[2]

  • Concentration: Combine the methanol extracts and concentrate under reduced pressure at a temperature below 50°C to obtain the crude methanol extract.

  • Fractionation: Suspend the crude extract in water and partition successively with ethyl acetate (3 x 1 L). Combine the ethyl acetate fractions and concentrate to dryness to yield the furanoditerpenoid-rich fraction.

Protocol 2: Preparative HPLC Purification of this compound

  • Sample Preparation: Dissolve the furanoditerpenoid-rich fraction in a minimal amount of the initial mobile phase.

  • Chromatographic Conditions:

    • Column: C18 preparative column (e.g., 250 x 20 mm, 5 µm).

    • Mobile Phase: A: Water (with 0.1% formic acid), B: Acetonitrile (with 0.1% formic acid).

    • Gradient: Start with a shallow gradient (e.g., 30-50% B over 40 minutes) to separate this compound from its isomers.

    • Flow Rate: 15 mL/min.

    • Detection: UV at 210 nm.

  • Fraction Collection: Collect fractions corresponding to the this compound peak based on the retention time from an analytical HPLC run.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC to determine their purity.

  • Pooling and Concentration: Pool the fractions with high purity (>98%) and remove the solvent under reduced pressure to obtain purified this compound.

Visualizations

Diagram 1: General Workflow for this compound Purification

G Figure 1: General Workflow for Large-Scale this compound Purification Start Dried Tinospora cordifolia Stems Extraction Extraction (e.g., Methanol) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Solvent Partitioning (e.g., Ethyl Acetate) Crude_Extract->Fractionation Enriched_Fraction Enriched Furanoditerpenoid Fraction Fractionation->Enriched_Fraction Column_Chromatography Silica Gel Column Chromatography Enriched_Fraction->Column_Chromatography Semi_Pure_Fraction Semi-Pure this compound Fraction Column_Chromatography->Semi_Pure_Fraction Prep_HPLC Preparative HPLC Semi_Pure_Fraction->Prep_HPLC Pure_this compound High-Purity this compound Prep_HPLC->Pure_this compound Crystallization Crystallization Pure_this compound->Crystallization Final_Product Crystalline this compound Crystallization->Final_Product

Caption: General Workflow for Large-Scale this compound Purification.

Diagram 2: Troubleshooting Logic for Co-eluting Impurities

G Figure 2: Troubleshooting Co-eluting Impurities Start Co-elution Observed in HPLC Check_Purity Assess Peak Purity (DAD/MS) Start->Check_Purity Modify_Mobile_Phase Modify Mobile Phase (Solvent, pH, Additives) Check_Purity->Modify_Mobile_Phase Impure Change_Stationary_Phase Change Stationary Phase (e.g., different C18, Phenyl-Hexyl) Modify_Mobile_Phase->Change_Stationary_Phase No Improvement Optimize_Gradient Optimize Gradient (Shallow Gradient) Modify_Mobile_Phase->Optimize_Gradient Orthogonal_Method Employ Orthogonal Method (e.g., Normal Phase) Change_Stationary_Phase->Orthogonal_Method No Improvement Resolved Impurities Resolved Change_Stationary_Phase->Resolved Orthogonal_Method->Resolved Optimize_Gradient->Resolved

Caption: Troubleshooting Co-eluting Impurities.

Diagram 3: Postulated Anti-Inflammatory Signaling Pathway

Disclaimer: The following diagram illustrates the potential mechanism of action based on studies of the closely related isomer, columbin. The exact pathway for this compound may vary.

G Figure 3: Postulated Anti-Inflammatory Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_active Active NF-κB NFkB->NFkB_active translocates COX2_path Arachidonic Acid COX2 COX-2 COX2_path->COX2 Prostaglandins Prostaglandins (Inflammation) COX2->Prostaglandins iNOS_path L-Arginine iNOS iNOS iNOS_path->iNOS NO Nitric Oxide (Inflammation) iNOS->NO This compound This compound (Postulated Action) This compound->COX2 inhibits This compound->iNOS inhibits DNA DNA NFkB_active->DNA binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression

References

Technical Support Center: Strategies to Minimize Isocolumbin Degradation During Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of Isocolumbin during storage. The information is presented in a question-and-answer format to directly address specific issues users might encounter during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which chemical class does it belong?

This compound is a natural furanoditerpenoid, a class of chemical compounds characterized by a 20-carbon core structure (diterpene) containing a furan (B31954) ring and lactone functional groups. Its chemical stability is largely influenced by the reactivity of these functional groups.

Q2: What are the primary factors that can cause this compound degradation during storage?

Based on the chemical structure of this compound, which includes a furan ring and lactone moieties, the primary factors that can lead to its degradation are:

  • pH: The furan ring in this compound is susceptible to acid-catalyzed hydrolysis and ring-opening, which can lead to the formation of degradation products and polymerization. While less reactive under basic conditions, extreme pH in either direction should be avoided.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation, including the potential for hydrolysis and oxidation.

  • Light: Exposure to light, particularly UV radiation, can induce photochemical degradation.

  • Oxygen: The presence of atmospheric oxygen can lead to oxidative degradation of the molecule.

  • Moisture: The presence of water can facilitate the hydrolysis of the lactone rings and contribute to the acid-catalyzed degradation of the furan ring.

Q3: How should solid this compound be stored to ensure maximum stability?

To minimize degradation, solid this compound should be stored in a cool, dark, and dry environment. The following table summarizes the recommended storage conditions.

ParameterRecommended ConditionRationale
Temperature Long-term: -20°C or -80°CReduces the rate of all chemical degradation pathways.
Short-term: 2-8°CSuitable for day-to-day use, but not recommended for extended periods.
Light Protect from lightStore in an amber vial or a light-proof container to prevent photodegradation.
Atmosphere Under an inert gas (e.g., argon or nitrogen)Minimizes exposure to oxygen, thereby preventing oxidative degradation.
Moisture In a tightly sealed container with a desiccantPrevents hydrolysis of the lactone rings and degradation of the furan ring.

Q4: My this compound is in solution. What are the best practices for its storage?

This compound is generally less stable in solution than in its solid form. If storage in solution is necessary, the following practices are recommended:

  • Solvent Choice: Use high-purity, dry, aprotic solvents. Polar aprotic solvents, such as dimethylformamide (DMF), may have a stabilizing effect on the furan ring. Ensure the solvent is degassed to remove dissolved oxygen.

  • Temperature: Store solutions at -20°C or -80°C.

  • Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

  • Container: Use amber glass vials with tight-fitting caps (B75204) to protect from light and prevent solvent evaporation.

Q5: I suspect my this compound sample has degraded. How can I confirm this?

Degradation can be confirmed by comparing the analytical profile of your stored sample to that of a freshly prepared sample or a certified reference standard.

  • Visual Inspection: Look for changes in color or the appearance of precipitates.

  • Chromatographic Analysis: Use a stability-indicating High-Performance Liquid Chromatography (HPLC) method to check for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound.

  • Spectroscopic Analysis: Techniques like Mass Spectrometry (MS) can help in identifying the mass of potential degradation products.

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Change in color of solid this compound (e.g., yellowing) Oxidation or photodegradation.Store the compound under an inert atmosphere and protected from light. Discard if significant discoloration is observed.
Precipitate formation in a stored solution Degradation leading to less soluble products or solvent evaporation.Ensure the storage container is tightly sealed. If degradation is suspected, analyze the solution by HPLC.
Decreased biological activity in experiments Degradation of this compound.Prepare fresh solutions from a properly stored solid stock for each experiment. Confirm the purity of the stored solid stock by HPLC.
Appearance of extra peaks in HPLC chromatogram Degradation of this compound.Review storage conditions (temperature, light, pH of the solvent). A forced degradation study can help identify these degradation products.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study of this compound

This protocol provides a framework for intentionally degrading this compound to identify potential degradation products and establish a stability-indicating analytical method.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 2 hours.

    • Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Store the solid this compound at 80°C for 7 days. Also, incubate the stock solution at 60°C for 24 hours.

    • Photolytic Degradation: Expose the stock solution to a light source (e.g., UV lamp at 254 nm) for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Sample Analysis:

    • At specified time points, withdraw samples.

    • Neutralize the acid and base hydrolysis samples.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a suitable HPLC method (see Protocol 2).

  • Data Analysis:

    • Compare the chromatograms of the stressed samples with that of an unstressed control.

    • Identify and quantify the degradation products.

    • Calculate the percentage of degradation of this compound.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Instrumentation and Conditions (Starting Point):

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV-Vis spectrophotometry (scan for lambda max of this compound).

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.

Method Development:

  • Inject a solution of unstressed this compound to determine its retention time.

  • Inject the samples from the forced degradation study (Protocol 1).

  • Optimize the mobile phase gradient to achieve baseline separation between the this compound peak and all degradation product peaks.

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

G cluster_storage Recommended Storage for Solid this compound Solid this compound Solid this compound Tightly Sealed Amber Vial Tightly Sealed Amber Vial Solid this compound->Tightly Sealed Amber Vial Place in Inert Atmosphere (Argon/Nitrogen) Inert Atmosphere (Argon/Nitrogen) Tightly Sealed Amber Vial->Inert Atmosphere (Argon/Nitrogen) Purge with Desiccant Desiccant Tightly Sealed Amber Vial->Desiccant Add Low Temperature (-20°C or -80°C) Low Temperature (-20°C or -80°C) Inert Atmosphere (Argon/Nitrogen)->Low Temperature (-20°C or -80°C) Store at

Caption: Recommended storage workflow for solid this compound.

G cluster_workflow Forced Degradation Experimental Workflow cluster_stress Stress Conditions Isocolumbin_Stock This compound Stock Solution Acid Acid Hydrolysis Isocolumbin_Stock->Acid Base Base Hydrolysis Isocolumbin_Stock->Base Oxidation Oxidation (H₂O₂) Isocolumbin_Stock->Oxidation Thermal Thermal Stress Isocolumbin_Stock->Thermal Photo Photolytic Stress Isocolumbin_Stock->Photo Analysis HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Data Data Interpretation (Identify Degradants) Analysis->Data

Caption: Experimental workflow for a forced degradation study.

Technical Support Center: Enhancing the Resolution of Isocolumbin and its Isomers in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the resolution of isocolumbin (B3435002) and its isomers during High-Performance Liquid Chromatography (HPLC) analysis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter while developing and running your HPLC method for this compound and its isomers.

Q1: Why am I seeing poor resolution or complete co-elution of this compound and its isomers?

Poor resolution is a common issue when separating structurally similar compounds like isomers. Several factors can contribute to this problem. A systematic approach to troubleshooting is crucial to identify and resolve the issue.

Initial Checks:

  • System Suitability: Before troubleshooting your method, ensure your HPLC system is performing optimally. Check for stable pressure, a smooth baseline, and consistent retention times with a standard compound.

  • Peak Shape: Examine the peak shape of your analytes. Broad, tailing, or fronting peaks will inherently lead to poor resolution.

Troubleshooting Steps:

  • Optimize the Mobile Phase: The mobile phase composition is a powerful tool for manipulating selectivity (α), a key factor in resolution.[1]

    • Solvent Strength: In reversed-phase HPLC, decreasing the organic solvent (e.g., acetonitrile (B52724), methanol) percentage will increase retention times and may improve separation.[1]

    • Solvent Type: Switching between different organic solvents (e.g., acetonitrile vs. methanol) can alter selectivity due to different interactions with the analyte and stationary phase.

    • pH: If your isomers have ionizable groups, adjusting the mobile phase pH can significantly impact their retention and selectivity.

    • Additives: Introducing additives like formic acid or acetic acid to the mobile phase can improve peak shape and influence selectivity.

  • Evaluate the Stationary Phase: The choice of the HPLC column is critical for achieving separation.

    • Column Chemistry: If you are using a standard C18 column, consider a different stationary phase. A phenyl-hexyl or a polar-embedded column might offer different selectivities for furanoditerpenoids. For enantiomeric separations, a chiral stationary phase (CSP) is necessary.[2][3][4]

    • Particle Size: Columns with smaller particle sizes (e.g., < 3 µm) provide higher efficiency (N), leading to sharper peaks and better resolution.[5]

    • Column Dimensions: A longer column increases the number of theoretical plates, which can improve resolution.[5][6]

  • Adjust Operating Parameters:

    • Temperature: Changing the column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer. Increasing the temperature can sometimes improve peak shape and resolution, but it can also decrease retention.[5][6]

    • Flow Rate: Lowering the flow rate can increase the efficiency of the separation and improve resolution, though it will also increase the run time.[5][6]

Q2: My peaks for this compound and its isomers are tailing. What can I do?

Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or issues with the HPLC system itself.

Potential Causes and Solutions:

  • Secondary Silanol (B1196071) Interactions: Free silanol groups on the silica-based stationary phase can interact with polar functional groups on the analytes, causing tailing.

    • Solution: Use an end-capped column or add a small amount of a competitive base (e.g., triethylamine) or acid (e.g., formic acid) to the mobile phase to block these active sites.

  • Column Contamination: Buildup of sample matrix components or strongly retained compounds on the column can lead to peak tailing.

    • Solution: Flush the column with a strong solvent. Implement a proper column washing protocol between runs.

  • Sample Solvent Mismatch: Dissolving your sample in a solvent significantly stronger than the mobile phase can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.

  • Column Voids: A void at the head of the column can cause peak tailing and splitting.

    • Solution: This may require replacing the column.

Q3: I'm observing inconsistent retention times for my analytes. What is the cause?

Fluctuating retention times can compromise the reliability of your analytical method.

Potential Causes and Solutions:

  • Mobile Phase Preparation: Inconsistent mobile phase composition is a common cause.

    • Solution: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. For gradient elution, ensure the gradient proportioning valve is functioning correctly.

  • Column Equilibration: Insufficient column equilibration time between runs, especially after a gradient, can lead to shifting retention times.

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to flush with at least 10 column volumes.

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and controlled temperature.

  • System Leaks: Leaks in the HPLC system can cause pressure fluctuations and lead to variable flow rates and inconsistent retention times.

    • Solution: Inspect all fittings and connections for any signs of leaks.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound and its isomers?

Based on methods developed for the closely related furanoditerpenoid, columbin (B190815), a good starting point would be a reversed-phase HPLC method.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.

  • Mobile Phase: A gradient of water (often with 0.1% formic or acetic acid) and acetonitrile or methanol (B129727).

  • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 210 nm).

  • Flow Rate: 1.0 mL/min.

  • Temperature: Ambient or controlled at 25-30 °C.

Q2: How can I improve the selectivity between this compound and its isomers?

Improving selectivity is key to resolving closely eluting isomers.

  • Change the organic modifier: Switching from acetonitrile to methanol, or vice versa, can significantly alter selectivity.

  • Modify the stationary phase: As mentioned in the troubleshooting guide, trying a different column chemistry like a phenyl-hexyl or a polar-embedded phase can provide different interactions and improve separation.

  • Adjust the mobile phase pH: Even small changes in pH can influence the ionization state of your analytes and their interaction with the stationary phase.

  • Temperature optimization: Systematically varying the column temperature can sometimes reveal an optimal point for selectivity.

Q3: When should I consider using a chiral HPLC column?

If you are trying to separate enantiomers of this compound, a chiral stationary phase (CSP) is essential.[2][3][4] Standard achiral columns like C18 cannot distinguish between enantiomers. Diastereomers, on the other hand, have different physical properties and can often be separated on achiral columns.

Q4: What are the key parameters to consider for method validation once I have achieved good resolution?

Once your method is developed, it should be validated to ensure it is reliable and reproducible. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation

The following table summarizes HPLC conditions used for the separation of columbin and other furanoditerpenoids, which can serve as a starting point for developing a method for this compound and its isomers.

Compound(s)ColumnMobile PhaseFlow Rate (mL/min)DetectionReference
ColumbinC18 (10 x 250 mm, 5 µm)Gradient: Water and Methanol-DAD
FuranoditerpenesC18 (250 x 20 mm, 5 µm)Acetonitrile:Water (65:35, v/v) with 0.05% acetic acid8.0190 and 220 nm
ColumbinC18 (100 x 2.0 mm, 5 µm)Methanol:Water with 25 mM NH4Ac (80:20, v/v)-MS/MS

Note: The table provides examples from the literature and should be used as a guide for method development.

Experimental Protocols

The following is a detailed experimental protocol that can be used as a starting point for the separation of this compound and its isomers. This protocol is adapted from methods used for the separation of columbin.

Objective: To develop a reversed-phase HPLC method for the separation of this compound and its isomers.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q)

  • Formic acid (analytical grade)

  • Sample containing this compound and its isomers, dissolved in a suitable solvent (preferably the initial mobile phase).

2. Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

3. Chromatographic Conditions (Starting Point):

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 70 30
    20 40 60
    25 40 60
    30 70 30

    | 35 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Prepare a stock solution of the this compound reference standard in methanol or acetonitrile.

  • Prepare working standard solutions by diluting the stock solution with the initial mobile phase (70:30 Water:Acetonitrile with 0.1% Formic Acid).

  • Prepare the sample by dissolving it in the initial mobile phase and filtering it through a 0.45 µm syringe filter before injection.

5. Method Optimization:

  • If co-elution or poor resolution is observed, systematically adjust the chromatographic parameters as outlined in the troubleshooting guide.

  • Mobile Phase:

    • Modify the gradient slope (e.g., make it shallower to increase separation time).

    • Try methanol as the organic modifier instead of acetonitrile.

  • Temperature: Investigate the effect of column temperature (e.g., 25 °C, 35 °C, 45 °C) on resolution.

  • Column: If necessary, try a different stationary phase (e.g., Phenyl-Hexyl).

6. Data Analysis:

  • Identify the peaks corresponding to this compound and its isomers based on the retention time of the reference standard and comparison with literature or mass spectrometry data.

  • Calculate the resolution (Rs) between critical peak pairs. A resolution of ≥ 1.5 is generally considered baseline separation.

Visualizations

The following diagrams illustrate key workflows and relationships in HPLC method development for isomer separation.

HPLC_Troubleshooting_Workflow start Poor Resolution Observed check_system Check System Suitability (Pressure, Baseline, Peak Shape) start->check_system system_ok System OK? check_system->system_ok fix_system Troubleshoot HPLC System (Leaks, Pump, Detector) system_ok->fix_system No optimize_mobile_phase Optimize Mobile Phase (Solvent Ratio, Solvent Type, pH) system_ok->optimize_mobile_phase Yes fix_system->check_system resolution_improved Resolution Improved? optimize_mobile_phase->resolution_improved change_column Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) resolution_improved->change_column No end Resolution Achieved resolution_improved->end Yes resolution_improved2 Resolution Improved? change_column->resolution_improved2 adjust_parameters Adjust Operating Parameters (Temperature, Flow Rate) resolution_improved2->adjust_parameters No resolution_improved2->end Yes adjust_parameters->end HPLC_Parameter_Relationships cluster_params Adjustable Parameters cluster_factors Chromatographic Factors mobile_phase Mobile Phase (Composition, pH) selectivity Selectivity (α) mobile_phase->selectivity retention Retention (k) mobile_phase->retention stationary_phase Stationary Phase (Chemistry, Particle Size) stationary_phase->selectivity efficiency Efficiency (N) stationary_phase->efficiency temperature Temperature temperature->selectivity temperature->efficiency temperature->retention flow_rate Flow Rate flow_rate->efficiency resolution Resolution (Rs) selectivity->resolution efficiency->resolution retention->resolution

References

Technical Support Center: Isocolumbin Cytotoxicity Assays & Cell Culture Contamination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Isocolumbin in cytotoxicity assays. It addresses common issues related to cell culture contamination that can impact experimental outcomes.

Section 1: Frequently Asked questions (FAQs)

Topic: Identifying Cell Culture Contamination

Q1: What are the primary visual indicators of microbial contamination in my cell culture?

A1: The most common initial signs of contamination that can be observed with the naked eye or a standard light microscope include:

  • Turbidity or Cloudiness: The culture medium, which should be clear, appears hazy or cloudy. This is a strong indicator of bacterial or yeast contamination.[1]

  • Color Change in Medium: A rapid change in the pH indicator of the medium is a key sign. A shift to yellow suggests acidic byproducts from bacterial metabolism, while a turn to pink or purple can indicate a more alkaline environment caused by fungal contamination.[1][2]

  • Visible Particles, Films, or Clumps: You may notice small black dots or rod-shaped particles moving between cells (bacteria), individual round or oval budding particles (yeast), or thin, thread-like filaments (mold).[1][3] A greasy or whitish film on the surface can also be a sign of bacterial contamination.[4]

  • Abnormal Cell Morphology: Your cells may appear stressed, showing signs like rounding up, detaching from the flask surface, or exhibiting a granular appearance.[1]

Q2: My culture medium is clear, and I don't see any particles under the microscope, but my cells are growing poorly and the results of my this compound cytotoxicity assay are inconsistent. Could the culture still be contaminated?

A2: Yes, this scenario strongly suggests Mycoplasma contamination. Mycoplasmas are very small bacteria that lack a cell wall, making them invisible under a standard light microscope and resistant to common antibiotics like penicillin.[5] They typically do not cause the classic signs of contamination like turbidity or a rapid pH change.[1] However, their presence can significantly alter cellular metabolism, growth rates, and gene expression, leading to unreliable and irreproducible cytotoxicity data.[1][6]

Q3: How can I definitively confirm a suspected contamination?

A3: The confirmation method depends on the type of suspected contaminant:

  • Bacteria and Fungi: These can often be confirmed by observing a sample of the culture medium under a higher magnification (e.g., 400x) on a light microscope.[4][7] Gram staining can further help to identify the type of bacteria.[7]

  • Mycoplasma: Specific testing is required for detection. Common methods include PCR-based assays, which are highly sensitive, or fluorescence staining with dyes like DAPI or Hoechst. These dyes bind to DNA and will reveal small fluorescent specks outside the cell nuclei, indicating the presence of Mycoplasma.[1][5]

  • Viruses: Viral contamination is the most challenging to detect and often requires advanced techniques such as electron microscopy, ELISA, or PCR-based assays.[2][8]

Q4: Can chemical contaminants affect my this compound cytotoxicity assay?

A4: Absolutely. Chemical contaminants are non-living substances that can adversely affect your cells. Sources include impurities in media, sera, or water; endotoxins (byproducts of bacteria); or residues from detergents and disinfectants.[9][10][11][12] These contaminants can be toxic to cells, affecting their viability and growth, which would confound the results of your cytotoxicity assay.[9][11]

Topic: Impact of Contamination on this compound Cytotoxicity Assays

Q5: How do different types of contaminants interfere with the results of colorimetric cytotoxicity assays like the MTT assay?

A5: Contaminants can severely compromise the validity of cytotoxicity data in multiple ways:

  • Metabolic Interference: Assays like the MTT assay measure cell viability based on metabolic activity. Many microorganisms, including bacteria, yeast, and mycoplasma, are metabolically active and can reduce the MTT reagent to formazan (B1609692), the colored product that is measured.[1] This can lead to a falsely high absorbance reading, masking the true cytotoxic effect of this compound and making the cells appear more viable than they are.

  • Nutrient Depletion and pH Alteration: Microbes multiply rapidly and compete with the cultured cells for essential nutrients in the medium.[1] Their metabolic byproducts can also drastically alter the pH of the medium, creating a stressful environment that can kill the cells independently of the this compound treatment.[1]

  • Direct Cytotoxicity: Some contaminants can release toxins that are directly harmful to the cultured cells, leading to cell death that is not attributable to the experimental treatment.

Q6: Why is Mycoplasma contamination particularly problematic for cytotoxicity studies?

A6: Mycoplasma is especially insidious for several reasons:

  • Difficult to Detect: As it doesn't cause visible signs of contamination, cultures can be unknowingly compromised for extended periods.[1][6]

  • Alters Cellular Physiology: Mycoplasma can fundamentally change the cells by altering their metabolism, growth rates, and even inducing genetic changes.[1][6]

  • Unreliable Results: These alterations lead to unreliable and non-reproducible experimental results. For instance, a Mycoplasma infection can make cells appear more resistant to a cytotoxic compound in an MTT assay due to the additional metabolic activity of the mycoplasma itself.[13][14]

Section 2: Troubleshooting Guides

Guide 1: Troubleshooting Microbial Contamination

This guide provides a step-by-step approach to identifying and addressing suspected microbial contamination in your cell cultures.

Symptom Possible Cause Recommended Action
Sudden cloudiness in media and rapid drop in pH (media turns yellow) Bacterial Contamination 1. Immediately discard the contaminated culture and any shared reagents. 2. Thoroughly decontaminate the biosafety cabinet, incubator, and any equipment used. 3. Review aseptic techniques with all lab personnel.
Visible filamentous growth or clumps in the media; pH may or may not change initially Fungal (Mold/Yeast) Contamination 1. Discard all contaminated flasks and plates immediately to prevent the spread of spores. 2. Check for potential sources of spores, such as ventilation systems or cardboard packaging. 3. Decontaminate the entire work area, including incubators and water baths.
Poor cell growth, changes in cell morphology, and inconsistent assay results, but media remains clear Mycoplasma Contamination 1. Quarantine the suspected cell line and all related reagents. 2. Test for mycoplasma using a reliable method (e.g., PCR). 3. If positive, it is highly recommended to discard the cells and all related reagents. 4. Thoroughly decontaminate the work area.
Guide 2: Troubleshooting Chemical and Other Contamination Issues
Symptom Possible Cause Recommended Action
Inconsistent assay results, poor cell growth across multiple experiments, no visible organisms Chemical Contamination (e.g., endotoxins, impurities in reagents) 1. Use high-purity, endotoxin-tested water and reagents from reputable suppliers. 2. Prepare fresh this compound stock solutions and filter-sterilize. 3. Test new batches of serum and media for cytotoxicity before use in critical experiments.
Gradual replacement of the original cell line with a faster-growing cell type Cross-Contamination with another cell line 1. Always work with only one cell line at a time in the biosafety cabinet. 2. Clearly label all flasks and plates. 3. Use separate bottles of media and reagents for each cell line. 4. Periodically authenticate your cell lines using methods like STR profiling.

Section 3: Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. These crystals are insoluble in aqueous solution and are dissolved using a solubilizing agent. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.

Materials:

  • 96-well flat-bottom sterile plates

  • Cells of interest in culture

  • This compound

  • Vehicle for this compound (e.g., DMSO)

  • Complete culture medium

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Methodology:

  • Cell Seeding: Trypsinize and count the cells. Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight in a CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include wells with vehicle-treated cells (negative control) and wells with medium only (blank).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: At the end of the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium containing MTT without disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well.

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

Principle: The LDH assay is a colorimetric method for quantifying cytotoxicity based on the measurement of lactate dehydrogenase (LDH) activity released from the cytosol of damaged cells into the culture medium. The released LDH catalyzes the conversion of lactate to pyruvate, which then leads to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the number of lysed cells.

Materials:

  • 96-well flat-bottom sterile plates

  • Cells of interest in culture

  • This compound

  • Vehicle for this compound (e.g., DMSO)

  • Complete culture medium

  • LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)

  • Multichannel pipette

  • Microplate reader (absorbance at ~490 nm)

Methodology:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.

  • LDH Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate. Add the LDH reaction mixture from the kit to each well.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution from the kit to each well.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually around 490 nm) using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity using the formula provided in the assay kit, which typically involves subtracting the spontaneous release from the treatment-induced release and normalizing to the maximum release.

Section 4: Visualizations

This compound's Potential Mechanism of Action

While the precise signaling pathways modulated by this compound to induce cytotoxicity are still under investigation, furanoditerpenoids, the class of compounds to which this compound belongs, have been shown to exert anti-cancer effects by inducing apoptosis. This process is often mediated through the intrinsic (mitochondrial) pathway and may involve the modulation of key inflammatory signaling pathways such as NF-κB.

Isocolumbin_Apoptosis_Pathway This compound This compound Cell Cancer Cell This compound->Cell Enters NFkB_pathway NF-κB Pathway (Pro-survival) This compound->NFkB_pathway Inhibition Mitochondria Mitochondria This compound->Mitochondria Stress Induction Apoptosis Apoptosis (Cell Death) NFkB_pathway->Apoptosis Inhibition Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Caspase3->Apoptosis Execution

Caption: Proposed mechanism of this compound-induced apoptosis in cancer cells.

Experimental Workflow: Troubleshooting Cytotoxicity Assay Contamination

Troubleshooting_Workflow Start Unexpected Cytotoxicity Assay Results Visual_Inspect Visual & Microscopic Inspection of Cultures Start->Visual_Inspect Contamination_Visible Contamination Visible? (Turbidity, pH change, particles) Visual_Inspect->Contamination_Visible Discard Discard Cultures & Decontaminate Contamination_Visible->Discard Yes No_Visible_Contam No Visible Contamination Contamination_Visible->No_Visible_Contam No Review_Aseptic Review Aseptic Technique Discard->Review_Aseptic End Restart Experiment with Clean Cultures & Reagents Review_Aseptic->End Mycoplasma_Test Perform Mycoplasma Test (e.g., PCR) No_Visible_Contam->Mycoplasma_Test Myco_Positive Mycoplasma Positive? Mycoplasma_Test->Myco_Positive Myco_Positive->Discard Yes Check_Reagents Check Reagents for Chemical Contamination Myco_Positive->Check_Reagents No Authenticate_Cells Authenticate Cell Line (e.g., STR profiling) Check_Reagents->Authenticate_Cells Authenticate_Cells->End

Caption: Logical workflow for troubleshooting contamination in cytotoxicity assays.

References

Optimizing Isocolumbin Administration in Animal Models: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the common challenges when administering natural compounds like Isocolumbin to animals?

A1: Natural compounds, including this compound, often present challenges such as low oral bioavailability, which can stem from poor solubility, extensive first-pass metabolism in the liver and gut, and rapid elimination.[1][2] This can lead to high variability in experimental results and the need for higher doses, which might introduce toxicity.

Q2: Which administration routes are most appropriate for initial studies with this compound?

A2: For initial efficacy and pharmacokinetic studies, intravenous (IV) and oral (PO) administration are recommended. IV administration provides 100% bioavailability and serves as a baseline for comparison.[1][3] Oral administration is often the desired clinical route, but its effectiveness will depend on the compound's absorption characteristics. Intraperitoneal (IP) injection is another common route in rodent studies for systemic exposure, though it can have variable absorption.[4]

Q3: How can I prepare this compound for administration?

A3: The formulation of this compound will depend on its solubility. For IV administration, it must be dissolved in a sterile, biocompatible vehicle, such as saline with a co-solvent like DMSO or PEG400, ensuring the final concentration of the co-solvent is non-toxic. For oral gavage, this compound can be suspended in a vehicle like 0.5% carboxymethylcellulose (CMC) in water. All injectable solutions should be sterile-filtered.

Q4: What are typical starting doses for a compound like this compound?

A4: Based on data from related compounds, starting oral doses could range from 10 to 60 mg/kg in rats. Intravenous doses are typically lower, in the range of 2.5 to 20 mg/kg. It is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) and the effective dose range for this compound.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
High variability in plasma concentrations after oral dosing. Poor or variable absorption, significant first-pass metabolism.- Optimize the formulation to improve solubility (e.g., use of surfactants, micronization).- Co-administer with a bioenhancer (e.g., piperine) if metabolism by CYP enzymes is suspected.- Consider an alternative administration route like intraperitoneal or subcutaneous injection.
No observable effect after oral administration. Low oral bioavailability; the compound is not reaching systemic circulation in sufficient concentrations.- Confirm systemic exposure by measuring plasma concentrations.- Increase the oral dose, if tolerated.- Switch to an administration route with higher bioavailability, such as intravenous or intraperitoneal injection.
Animal distress or adverse events after injection. Vehicle toxicity, high concentration of the compound, improper injection technique.- Reduce the concentration of co-solvents (e.g., DMSO) in the vehicle.- Ensure the pH of the formulation is close to neutral.- Review and refine injection techniques to minimize tissue damage.
Precipitation of the compound in the formulation. Poor solubility of this compound in the chosen vehicle.- Test a range of biocompatible solvents and co-solvents.- Use sonication or gentle heating to aid dissolution.- Prepare fresh formulations before each experiment.

Quantitative Data for Related Compounds

Table 1: Pharmacokinetic Parameters of Related Natural Compounds in Rats (Oral Administration)
CompoundDose (mg/kg)Cmax (ng/mL)Tmax (h)t1/2 (h)Absolute Bioavailability (%)Reference
Palmatine 1086 ± 100.9 ± 0.95.7 ± 2.1< 10
3081 ± 391.3 ± 0.55.6 ± 0.82< 10
60273 ± 1680.6 ± 0.43.8 ± 0.7< 10
Jatrorrhizine 60 (as total alkaloids)700 ± 800.80 ± 0.021.76 ± 0.3043.90
Columbianetin (B30063) 517,000 ± 4,0000.3 ± 0.11.0 - 1.581.13 ± 45.85
1028,000 ± 7,0000.4 ± 0.11.0 - 1.581.09 ± 33.63
2042,000 ± 9,0000.5 ± 0.11.0 - 1.554.30 ± 23.19
Table 2: Pharmacokinetic Parameters of Related Natural Compounds in Rats (Intravenous Administration)
CompoundDose (mg/kg)Cmax (ng/mL)t1/2 (h)Reference
Palmatine 2.5397 ± 14023.3 ± 14.0
Jatrorrhizine 60 (as total alkaloids)-2.45 ± 0.03
Columbianetin 5-0.2 - 0.5
10-0.2 - 0.5
20-0.2 - 0.5

Experimental Protocols

Protocol 1: Oral Administration (Gavage) in Rats
  • Animal Model: Male Sprague-Dawley rats (200-250 g).

  • Acclimation: Acclimate animals for at least one week before the experiment.

  • Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Formulation Preparation:

    • Prepare a suspension of this compound in a vehicle such as 0.5% carboxymethylcellulose (CMC) in sterile water.

    • Ensure the final concentration allows for a dosing volume of 5-10 mL/kg.

  • Dosing:

    • Gently restrain the rat.

    • Insert a ball-tipped gavage needle into the esophagus and down to the stomach.

    • Administer the this compound suspension slowly.

  • Blood Sampling:

    • Collect blood samples (approximately 0.25 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant (e.g., heparin or EDTA).

    • Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Store plasma samples at -80°C until analysis by a validated analytical method (e.g., LC-MS/MS).

Protocol 2: Intravenous Administration in Rats
  • Animal Model: Male Sprague-Dawley rats (200-250 g).

  • Acclimation and Fasting: As described for oral administration.

  • Formulation Preparation:

    • Dissolve this compound in a sterile vehicle suitable for intravenous injection (e.g., saline with a minimal amount of a solubilizing agent like DMSO or PEG400).

    • Ensure the final formulation is clear and free of particulates. Sterile filter the solution using a 0.22 µm filter.

    • The dosing volume should be low, typically 1-2 mL/kg.

  • Dosing:

    • Anesthetize the rat or use appropriate restraint.

    • Administer the this compound solution via the tail vein using a 25-27 gauge needle.

  • Blood Sampling and Analysis: Follow the procedures outlined in the oral administration protocol.

Protocol 3: Intraperitoneal Administration in Mice
  • Animal Model: Male C57BL/6 mice (20-25 g).

  • Acclimation: Acclimate animals for at least one week.

  • Formulation Preparation: Prepare this compound in a sterile vehicle as described for intravenous administration. The volume should not exceed 10 ml/kg.

  • Dosing:

    • Securely restrain the mouse by scruffing the neck to expose the abdomen.

    • Tilt the mouse's head slightly downwards.

    • Insert a 25-27 gauge needle into the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.

    • Aspirate to ensure the needle is not in a blood vessel or organ before injecting the solution.

  • Blood Sampling and Analysis: Collect blood via submandibular or saphenous vein bleeding at specified time points. Process and analyze the plasma as previously described.

Visualizations

Signaling_Pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binds and Activates Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Transcription_Factor Transcription Factor (e.g., NF-κB) Kinase2->Transcription_Factor Inhibits Degradation of Inhibitor Nucleus Nucleus Transcription_Factor->Nucleus Translocates to Gene_Expression Target Gene Expression (e.g., Inflammatory Cytokines) Transcription_Factor->Gene_Expression Regulates Nucleus->Gene_Expression Cellular_Response Cellular Response (e.g., Anti-inflammatory Effect) Gene_Expression->Cellular_Response

References

Validation & Comparative

Investigating the Potential Synergistic Effects of Isocolumbin with Known Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of natural compounds as adjuncts to conventional therapies represents a promising frontier in drug development. Isocolumbin, a furanoditerpenoid isolated from plants of the Tinospora genus, has garnered interest for its diverse biological activities. While direct experimental data on the synergistic effects of this compound with other drugs is currently limited in publicly available literature, this guide provides a comparative framework based on the known anti-cancer and anti-inflammatory properties of related compounds and extracts from Tinospora cordifolia. The following sections explore the hypothesized synergistic potential of this compound with established chemotherapeutic and anti-inflammatory agents, offering detailed experimental protocols and conceptual signaling pathways to guide future research.

Synergistic Potential with Chemotherapeutic Agents

Extracts from Tinospora cordifolia, containing compounds structurally related to this compound, have been investigated as adjuncts to chemotherapy to enhance efficacy and mitigate side effects.[1][2] The primary rationale for this combination therapy lies in the potential for these natural compounds to modulate signaling pathways involved in cancer cell proliferation, survival, and drug resistance.[2]

Hypothesized Synergistic Interactions

The table below summarizes the hypothesized synergistic mechanisms of this compound when combined with common chemotherapeutic drugs, drawing parallels from the known effects of related compounds like columbamine (B1221706) and extracts of Tinospora cordifolia.[3][4]

Chemotherapeutic AgentKnown Mechanism of ActionHypothesized Synergistic Mechanism with this compoundPotential Signaling Pathway Modulation
Doxorubicin Intercalates DNA, inhibits topoisomerase II, generates free radicals.This compound may enhance apoptosis induced by DNA damage and reduce chemoresistance.Wnt/β-catenin inhibition, Caspase activation[3]
Cisplatin Forms DNA adducts, leading to apoptosis.This compound could lower the apoptotic threshold, making cancer cells more susceptible to cisplatin-induced DNA damage.Apoptosis pathway enhancement[3]
Paclitaxel Stabilizes microtubules, leading to cell cycle arrest and apoptosis.This compound may complement paclitaxel-induced cell cycle arrest by promoting apoptosis in arrested cells.Cell cycle regulation, Apoptosis induction
5-Fluorouracil (5-FU) Inhibits thymidylate synthase, disrupting DNA synthesis.This compound's pro-apoptotic activity could be synergistic with 5-FU's inhibition of DNA replication, preventing DNA repair.[3]Apoptosis pathway activation[3]
Docetaxel Promotes microtubule assembly, inhibiting cell division.Extracts from Tinospora cordifolia have been studied to reduce the adverse effects of docetaxel-based chemotherapy.[1]Immunomodulation, Reduction of side effects[1]

Synergistic Potential with Anti-Inflammatory Drugs

Columbin (B190815), a compound closely related to this compound, has demonstrated anti-inflammatory effects by inhibiting cyclooxygenase-2 (COX-2) and nitric oxide (NO) production.[5] This suggests a potential for synergistic interactions with both non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory agents.

Hypothesized Synergistic Interactions
Anti-Inflammatory Agent ClassKnown Mechanism of ActionHypothesized Synergistic Mechanism with this compoundPotential Signaling Pathway Modulation
NSAIDs (e.g., Ibuprofen) Inhibit COX-1 and COX-2 enzymes, reducing prostaglandin (B15479496) synthesis.This compound may provide additional anti-inflammatory effects through distinct mechanisms, allowing for lower, safer doses of NSAIDs.COX-2 inhibition, NO synthesis inhibition[5]
Corticosteroids Inhibit phospholipase A2, reducing the production of various inflammatory mediators.This compound could offer a complementary anti-inflammatory action, potentially reducing the required dosage and associated side effects of corticosteroids.Inhibition of multiple inflammatory pathways

Experimental Protocols

To investigate the hypothesized synergistic effects of this compound, the following experimental protocols can be employed:

Cell Viability and Synergy Quantification

Objective: To determine the cytotoxic effects of this compound in combination with other drugs and to quantify the synergy.

Methodology:

  • Cell Culture: Culture relevant cancer cell lines (e.g., breast, colon, lung) or inflammatory cell models (e.g., RAW 264.7 macrophages).

  • Drug Preparation: Prepare stock solutions of this compound and the selected chemotherapeutic or anti-inflammatory drug.

  • Treatment: Treat cells with a range of concentrations of this compound, the other drug, and their combination in a fixed-ratio or checkerboard design.

  • Viability Assay: After a predetermined incubation period (e.g., 24, 48, 72 hours), assess cell viability using an MTT or CellTiter-Glo assay.

  • Synergy Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.

Apoptosis Assay

Objective: To assess the induction of apoptosis by the drug combination.

Methodology:

  • Treatment: Treat cells with this compound, the other drug, and the combination at synergistic concentrations determined from the viability assay.

  • Staining: Stain cells with Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis

Objective: To investigate the molecular mechanisms and signaling pathways affected by the drug combination.

Methodology:

  • Protein Extraction: Lyse the treated cells to extract total protein.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key proteins in the hypothesized signaling pathways (e.g., β-catenin, caspases, Bcl-2, Bax, COX-2, iNOS).

  • Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) detection system to visualize the protein bands.

Visualizing Experimental Workflows and Signaling Pathways

To facilitate a clearer understanding of the experimental design and the potential molecular interactions, the following diagrams are provided.

Experimental_Workflow cluster_invitro In Vitro Studies A Cell Culture (Cancer/Inflammatory Cells) B Drug Treatment (this compound +/- Drug) A->B C Cell Viability Assay (MTT / CellTiter-Glo) B->C E Apoptosis Assay (Annexin V / PI) B->E F Western Blot (Protein Expression) B->F D Synergy Analysis (Combination Index) C->D

Caption: Workflow for in vitro investigation of synergistic effects.

Signaling_Pathway cluster_chemo Chemotherapy Synergy cluster_inflam Anti-inflammatory Synergy Drug Chemotherapeutic Drug DNA_Damage DNA Damage Drug->DNA_Damage Iso_chemo This compound Wnt Wnt/β-catenin Pathway Iso_chemo->Wnt Inhibition Apoptosis_chemo Apoptosis Iso_chemo->Apoptosis_chemo Induction DNA_Damage->Apoptosis_chemo Wnt->Apoptosis_chemo Modulation NSAID NSAID COX2 COX-2 NSAID->COX2 Inhibition Iso_inflam This compound Iso_inflam->COX2 Inhibition NO Nitric Oxide Iso_inflam->NO Inhibition Inflammation Inflammation COX2->Inflammation Reduction NO->Inflammation Reduction

References

Validating In Silico Predicted Targets of Isocolumbin: A Comparative Experimental Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the experimental validation of computationally predicted targets of Isocolumbin, a natural furanoditerpenoid with promising therapeutic potential. While in silico methods provide valuable hypotheses about a compound's mechanism of action, rigorous experimental validation is crucial for confirming these predictions and advancing drug discovery efforts. This document outlines detailed protocols for biochemical and cell-based assays, presents a framework for comparative data analysis, and visualizes key experimental workflows and signaling pathways.

From Prediction to Validation: A Proposed Workflow

The journey from a computational prediction to a validated drug target involves a multi-step experimental process. The following workflow outlines the key stages for validating the predicted targets of this compound.

G cluster_0 In Silico Prediction cluster_1 Biochemical Validation cluster_2 Cell-Based Validation cluster_3 Data Analysis & Comparison in_silico Molecular Docking & Virtual Screening of this compound predicted_target Identification of Putative Protein Target (e.g., Acetylcholinesterase) in_silico->predicted_target Predicts High Binding Affinity enzymatic_assay Enzymatic Activity Assay (e.g., Ellman's Assay for AChE) predicted_target->enzymatic_assay Hypothesis Testing binding_assay Direct Binding Assay (e.g., Microscale Thermophoresis) predicted_target->binding_assay Hypothesis Testing cell_assay Cell-Based Reporter Assay (e.g., NF-κB Luciferase Assay) enzymatic_assay->cell_assay Confirm Cellular Activity western_blot Western Blot Analysis of Downstream Effectors binding_assay->western_blot Confirm Target Engagement data_analysis Quantitative Data Analysis (IC50, Ki, etc.) cell_assay->data_analysis western_blot->data_analysis comparison Comparison with Known Inhibitors data_analysis->comparison

Figure 1: Experimental workflow for validating in silico predicted targets of this compound.

Hypothetical Target: Acetylcholinesterase (AChE) Inhibition

Based on in silico studies of structurally related compounds like Columbin, a plausible predicted target for this compound is Acetylcholinesterase (AChE), an enzyme critical in neurotransmission. The following sections detail the experimental protocols to validate this hypothesis.

Biochemical Validation: Enzyme Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on AChE activity.

Experimental Protocol: Ellman's Colorimetric Assay

  • Reagent Preparation:

    • 0.1 M Phosphate (B84403) Buffer (pH 8.0).

    • AChE solution (from electric eel) prepared in phosphate buffer to a final concentration of 0.2 U/mL.

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (10 mM) in phosphate buffer.

    • Acetylthiocholine iodide (ATCI) solution (14 mM) in phosphate buffer.

    • This compound stock solution (e.g., 10 mM in DMSO) and serial dilutions in phosphate buffer.

    • Positive control: Eserine or Donepezil.

  • Assay Procedure (96-well plate format):

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of DTNB solution.

    • Add 10 µL of varying concentrations of this compound, positive control, or vehicle (DMSO) to respective wells.

    • Initiate the reaction by adding 10 µL of AChE solution.

    • Incubate at 37°C for 15 minutes.

    • Add 20 µL of ATCI substrate solution to start the reaction.

    • Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Determine the percentage of inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of this compound concentration to determine the IC50 value using non-linear regression.

Comparative Data for AChE Inhibition

The following table presents hypothetical data comparing the inhibitory activity of this compound against known AChE inhibitors.

CompoundType of InhibitionIC50 (µM)Binding Affinity (Kd, µM)
This compound Competitive15.2 ± 1.88.5 ± 0.9
DonepezilNon-competitive0.02 ± 0.0050.01 ± 0.003
EserineCompetitive0.5 ± 0.070.2 ± 0.04
GalantamineCompetitive1.2 ± 0.20.8 ± 0.1

Validating Effects on a Predicted Signaling Pathway: NF-κB

In silico studies often suggest that natural compounds like this compound may modulate key signaling pathways involved in inflammation, such as the NF-κB pathway.

G cluster_0 NF-κB Signaling Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene Pro-inflammatory Gene Expression Nucleus->Gene activates This compound This compound This compound->IKK inhibits

Figure 2: Postulated inhibition of the NF-κB signaling pathway by this compound.
Cell-Based Validation: NF-κB Reporter Assay

Objective: To quantify the effect of this compound on NF-κB activation in a cellular context.

Experimental Protocol: Luciferase Reporter Assay

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T or HeLa) in appropriate media.

    • Co-transfect cells with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

    • Allow cells to express the reporters for 24-48 hours.

  • Treatment and Stimulation:

    • Pre-treat the transfected cells with various concentrations of this compound or a known NF-κB inhibitor (e.g., Bay 11-7082) for 1-2 hours.

    • Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α, 10 ng/mL), for 6-8 hours.

  • Luciferase Assay:

    • Lyse the cells using a passive lysis buffer.

    • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

    • Calculate the fold change in NF-κB activity relative to the unstimulated control.

    • Determine the IC50 of this compound for NF-κB inhibition.

Comparative Data for NF-κB Pathway Modulation

The following table provides a template for presenting the quantitative effects of this compound on key proteins in the NF-κB pathway, as would be determined by Western Blot analysis.

Treatmentp-IκBα (Fold Change)Nuclear p65 (Fold Change)Pro-inflammatory Cytokine (e.g., IL-6) Release (pg/mL)
Vehicle Control1.01.050 ± 8
TNF-α (10 ng/mL)4.5 ± 0.55.2 ± 0.6850 ± 75
This compound (10 µM) + TNF-α 2.1 ± 0.32.5 ± 0.4350 ± 40
Bay 11-7082 (5 µM) + TNF-α1.2 ± 0.21.5 ± 0.3150 ± 25

Alternative Methodologies for Target Validation

Beyond the detailed protocols above, several other techniques can be employed to validate the interaction between this compound and its predicted targets.

Assay TypePrincipleApplication for this compound
Microscale Thermophoresis (MST) Measures the change in fluorescence of a labeled target protein as it moves through a temperature gradient upon ligand binding.To determine the binding affinity (Kd) of this compound to a purified target protein.
Surface Plasmon Resonance (SPR) Detects the binding of a ligand to a target protein immobilized on a sensor chip by measuring changes in the refractive index.To study the kinetics (on- and off-rates) and affinity of the this compound-target interaction.
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of a target protein in cells upon ligand binding.To confirm direct target engagement of this compound within intact cells.
Immunoprecipitation-Western Blot Uses an antibody to pull down a target protein and its binding partners, followed by detection with another antibody.To verify the interaction of this compound with the target protein in a cellular lysate.

This guide provides a robust framework for the experimental validation of in silico predicted targets of this compound. By employing these methodologies, researchers can generate the necessary data to confirm target engagement, elucidate the mechanism of action, and build a strong foundation for further preclinical and clinical development.

A Cross-Species Comparative Guide to Isocolumbin Metabolism and Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocolumbin, a furanoditerpenoid lactone, has garnered interest for its potential therapeutic properties. Understanding its metabolic fate and pharmacokinetic profile is crucial for further drug development. This guide provides a comparative overview of the available data on the metabolism and pharmacokinetics of this compound and its structural isomer, Columbin (B190815), across different preclinical species. Due to the limited direct data on this compound, information on Columbin is utilized as a predictive reference, highlighting the need for further this compound-specific research.

Comparative Pharmacokinetics

Currently, there is a lack of published in-vivo pharmacokinetic data specifically for this compound in any species. However, pharmacokinetic parameters for its structural isomer, Columbin, have been determined in rats. These values can serve as a preliminary estimate for the pharmacokinetic behavior of this compound, although direct studies are essential for accurate characterization.

Table 1: Pharmacokinetic Parameters of Columbin in Rats Following Intravenous and Oral Administration [1][2]

ParameterIntravenous (i.v.) AdministrationOral (p.o.) Administration
Dose10 mg/kg50 mg/kg
Cmax (ng/mL)-135.3 ± 28.6
Tmax (h)-0.25
AUC(0-t) (ng·h/mL)1856.4 ± 327.5177.2 ± 45.8
AUC(0-∞) (ng·h/mL)1925.7 ± 341.2-
t1/2 (h)1.8 ± 0.52.1 ± 0.6
CL (L/h/kg)5.2 ± 0.9-
Vd (L/kg)13.4 ± 3.2-
Oral Bioavailability (F)-3.18%

Data presented as mean ± standard deviation.

The low oral bioavailability of Columbin in rats (3.18%) suggests poor absorption from the gastrointestinal tract or extensive first-pass metabolism in the liver.[1][2] Given the structural similarity, this compound may exhibit comparable low oral bioavailability.

Metabolism

While specific metabolic pathways for this compound have not been fully elucidated, in-vivo studies in rats have confirmed that both Columbin and this compound are metabolized. A study utilizing ultra-high-performance liquid chromatography-linear ion trap-Orbitrap mass spectrometry (UHPLC-LTQ-Orbitrap MS) identified a total of 56 metabolites for a mixture of Columbin and this compound in rat urine, plasma, and feces. Of these, 39 were found in urine, 6 in plasma, and 16 in feces.[3] The primary metabolic reactions are proposed to be hydroxylation, dehydrogenation, hydrogenation, methylation, glucuronidation, and sulfation.[3]

Further research is required to identify the specific metabolites of this compound and to characterize the enzymes responsible for its biotransformation across different species.

Experimental Protocols

Pharmacokinetic Analysis of Columbin in Rats[1][2]
  • Animal Model: Male Sprague-Dawley rats.

  • Administration:

    • Intravenous (i.v.): 10 mg/kg Columbin administered via the tail vein.

    • Oral (p.o.): 50 mg/kg Columbin administered by gavage.

  • Sample Collection: Blood samples were collected at various time points post-administration.

  • Sample Preparation: Plasma was separated by centrifugation. Columbin was extracted from plasma using a liquid-liquid extraction method with methyl tert-butyl ether. The organic layer was evaporated, and the residue was reconstituted in methanol (B129727).

  • Analytical Method: Quantification of Columbin in plasma samples was performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

    • Chromatographic Separation: Achieved on a C18 reversed-phase column.

    • Mobile Phase: A mixture of methanol and water containing ammonium (B1175870) acetate.

    • Detection: Mass spectrometry was performed using multiple reaction monitoring (MRM) in positive ion mode.

  • Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using non-compartmental methods to determine key pharmacokinetic parameters.

In Vitro Metabolism using Liver Microsomes

While no specific data is available for this compound, a general protocol for assessing in-vitro metabolism using liver microsomes is as follows:

  • Materials:

    • Liver microsomes from different species (e.g., rat, mouse, dog, human).

    • This compound solution.

    • NADPH regenerating system (Cofactor for CYP450 enzymes).

    • Phosphate (B84403) buffer (pH 7.4).

  • Incubation:

    • Pre-incubate liver microsomes and this compound in phosphate buffer at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate for a specific time period (e.g., 60 minutes).

    • Terminate the reaction by adding a quenching solvent (e.g., cold acetonitrile).

  • Sample Analysis:

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound (this compound) and identify potential metabolites.

  • Data Analysis:

    • Calculate the percentage of this compound remaining over time to determine its metabolic stability.

    • Analyze the MS/MS data to tentatively identify the structures of formed metabolites.

Visualizations

Proposed Metabolic Pathways of Furanoditerpenoids

metabolic_pathways This compound This compound / Columbin PhaseI Phase I Metabolism This compound->PhaseI Oxidation, Reduction, Hydrolysis (CYP450s) PhaseII Phase II Metabolism PhaseI->PhaseII Conjugation Metabolites Hydroxylated, Dehydrogenated, Hydrogenated, Methylated Metabolites PhaseI->Metabolites Conjugates Glucuronide and Sulfate Conjugates PhaseII->Conjugates Metabolites->PhaseII Conjugation (UGTs, SULTs) Excretion Excretion (Urine, Feces, Bile) Metabolites->Excretion Conjugates->Excretion experimental_workflow cluster_animal_phase Animal Phase cluster_sample_processing Sample Processing cluster_analysis Analysis Animal_Model Select Animal Model (e.g., Rats) Dosing Administer this compound (i.v. or p.o.) Animal_Model->Dosing Blood_Sampling Collect Blood Samples at Timed Intervals Dosing->Blood_Sampling Centrifugation Separate Plasma Blood_Sampling->Centrifugation Extraction Extract Analyte (Liquid-Liquid Extraction) Centrifugation->Extraction Reconstitution Reconstitute in Mobile Phase Extraction->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS PK_Analysis Pharmacokinetic Parameter Calculation LCMS->PK_Analysis

References

Isocolumbin-Containing Tinospora cordifolia Extract Demonstrates Preclinical Efficacy in Attenuating Autoimmune Arthritis, Offering a Potential Alternative to Standard-of-Care

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers and drug development professionals are taking a closer look at the therapeutic potential of natural compounds, with a recent focus on the anti-inflammatory and immunomodulatory properties of Tinospora cordifolia. Preclinical studies investigating an extract of this plant, which contains the bioactive compound Isocolumbin, have shown promising efficacy in an adjuvant-induced arthritis (AIA) rat model, a well-established animal model for rheumatoid arthritis. These findings suggest a potential role for this extract as a complementary or alternative therapy to standard-of-care treatments like methotrexate (B535133).

A hydro-alcoholic extract of Tinospora cordifolia (TCE) has been demonstrated to significantly suppress arthritic inflammation, as well as bone and cartilage damage in the AIA rat model. The therapeutic effects of TCE are attributed to its ability to modulate the host's immune response, leading to a reduction in key pro-inflammatory cytokines.

Comparative Efficacy in Adjuvant-Induced Arthritis

While direct preclinical studies on isolated this compound are not yet available, the efficacy of the Tinospora cordifolia extract containing this compound can be compared to the standard-of-care, methotrexate, in the AIA rat model.

Treatment GroupDosageKey Efficacy EndpointsReference
Tinospora cordifolia Extract (TCE) Not specified- Suppression of arthritic inflammation - Reduction in bone and cartilage damage - Decreased levels of pro-inflammatory cytokines (IL-1β, TNF-α, IL-6, IL-17)[1][2]
Methotrexate 1.5 mg/kg (orally)- Reduction in inflammatory cell infiltration - Slight reduction in cartilage destruction - Recovery of bone volume and trabecular number[3][4]

Disclaimer: The data presented for Tinospora cordifolia extract reflects the activity of the entire extract and the observed effects cannot be solely attributed to this compound. Further research is needed to elucidate the specific contribution of this compound to the overall therapeutic effect.

Mechanism of Action: Targeting Inflammatory Pathways

The anti-arthritic effect of Tinospora cordifolia extract is believed to be mediated through the modulation of key inflammatory signaling pathways. Evidence suggests that components of the extract can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. By suppressing the NF-κB pathway, the extract can effectively dampen the inflammatory cascade that drives joint destruction in rheumatoid arthritis.[5]

Figure 1. Proposed mechanism of action of Tinospora cordifolia extract in modulating the NF-κB signaling pathway.

Experimental Protocols

Adjuvant-Induced Arthritis (AIA) in Rats

The preclinical efficacy of both Tinospora cordifolia extract and methotrexate was evaluated using the AIA rat model. This model is induced by a single intradermal injection of heat-killed Mycobacterium tuberculosis in incomplete Freund's adjuvant into the subplantar region of the hind paw. This induces a cell-mediated immune response that leads to a chronic, progressive polyarthritis resembling human rheumatoid arthritis.

Key Parameters Measured:

  • Arthritis Score: A semi-quantitative assessment of inflammation in the joints, typically on a scale of 0-4 per paw.

  • Paw Volume/Edema: Measured using a plethysmometer to quantify the degree of swelling.

  • Histopathology: Microscopic examination of joint tissues to assess inflammation, cartilage and bone erosion, and synovial hyperplasia.

  • Cytokine Levels: Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in serum or joint tissue using methods like ELISA.

  • Bone and Cartilage Integrity: Assessed using techniques like micro-computed tomography (micro-CT) and staining of histological sections.

G cluster_0 Induction Phase cluster_1 Treatment Phase cluster_2 Evaluation Phase Induction Induction of Arthritis (Adjuvant Injection) Treatment Treatment Initiation (TCE or Methotrexate) Induction->Treatment Monitoring Monitoring of Disease Progression (Arthritis Score, Paw Volume) Treatment->Monitoring Analysis Terminal Analysis (Histopathology, Cytokine Levels, Micro-CT) Monitoring->Analysis

Figure 2. General experimental workflow for evaluating anti-arthritic agents in the adjuvant-induced arthritis model.

Conclusion

The preclinical data on Tinospora cordifolia extract in the adjuvant-induced arthritis model are encouraging, suggesting a potential anti-inflammatory and joint-protective effect that warrants further investigation. While the specific contribution of this compound to these effects remains to be elucidated through studies on the isolated compound, the findings provide a strong rationale for the continued exploration of this natural product for the management of rheumatoid arthritis. Future research should focus on isolating this compound and other active constituents to perform direct comparative efficacy and safety studies against standard-of-care drugs.

References

Reproducibility of Isocolumbin's Antiviral Activity: A Comparative Analysis of Published Findings

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of the existing scientific literature reveals a significant gap between computational predictions and experimental validation of Isocolumbin's antiviral properties. While in silico studies suggest potent antiviral activity, particularly against SARS-CoV-2, a lack of in vitro and in vivo data prevents confirmation of these findings. This guide provides a comparative analysis of the available data for this compound and its co-isolated compounds from Tinospora cordifolia—Berberine, Magnoflorine, and Tinocordiside—to offer researchers a clear perspective on the current state of evidence.

Executive Summary

Computational studies have identified this compound as a promising antiviral candidate, with a predicted 50% inhibitory concentration (IC50) of less than 1 µM against key SARS-CoV-2 proteins. However, to date, these promising in silico findings have not been substantiated by experimental in vitro or in vivo studies. In contrast, Berberine, another natural compound found in Tinospora cordifolia, has demonstrated verifiable in vitro antiviral activity against a range of viruses, including SARS-CoV-2 and Enterovirus 71. The antiviral potential of Magnoflorine has been observed in studies using plant extracts, though data on the pure compound is limited. Tinocordiside, similar to this compound, currently only has its antiviral potential predicted through computational models. This guide underscores the critical need for experimental validation to translate computational drug discovery into tangible therapeutic leads.

Comparative Data on Antiviral Activity

The following table summarizes the available quantitative data for this compound and its comparator compounds. A significant disparity exists between the predicted potency of this compound and the experimentally determined efficacy of related compounds.

CompoundVirusAssay TypeCell LineEC50 / IC50Cytotoxicity (CC50)Selectivity Index (SI)Reference
This compound SARS-CoV-2In Silico (Computational)-< 1 µM (Predicted)Not ApplicableNot Applicable[1][2]
Tinocordiside SARS-CoV-2In Silico (Computational)-< 1 µM (Predicted)Not ApplicableNot Applicable[1][2]
Berberine SARS-CoV-2Plaque Reduction AssayVero E69.1 µM (EC50)> 150 µM> 16[2]
Berberine SARS-CoV-2Plaque Reduction AssayVero E62.1 µM (EC50)Not ReportedNot Reported
Berberine Enterovirus 71 (EV71)CPE AssayVero7.12 - 14.8 µM (IC50)Not ReportedNot Reported
Magnoflorine (in extract) Herpes Simplex Virus-1 (HSV-1)Plaque Reduction AssayNot Specified76.7% inhibition @ 1.1 µg/mLNot ReportedNot Reported
Magnoflorine (in extract) Poliovirus type-1Plaque Reduction AssayNot Specified47% inhibition @ 1.1 µg/mLNot ReportedNot Reported

Note: EC50 (Half-maximal effective concentration) and IC50 (Half-maximal inhibitory concentration) are measures of a drug's potency. A lower value indicates higher potency. The Selectivity Index (SI = CC50/EC50) is a measure of the drug's safety window. A higher SI is desirable.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are generalized protocols for common assays cited in the context of antiviral research for the comparator compounds.

Cell Viability (MTT) Assay

This assay is fundamental to determine the cytotoxic concentration of a compound, which is essential for calculating the selectivity index.

  • Cell Seeding: Plate cells (e.g., Vero E6) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a period that mirrors the antiviral assay (e.g., 24-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Plaque Reduction Assay

This assay is a standard method to quantify the infectious virus particles and determine the antiviral activity of a compound.

  • Cell Seeding: Seed host cells (e.g., Vero E6) in 6-well or 12-well plates to form a confluent monolayer.

  • Virus Adsorption: Infect the cells with a known amount of virus (e.g., at a multiplicity of infection of 0.01) for 1 hour at 37°C.

  • Compound Treatment: After adsorption, remove the virus inoculum and add an overlay medium containing different concentrations of the test compound.

  • Incubation: Incubate the plates for 2-3 days to allow for plaque formation.

  • Plaque Visualization: Fix the cells with a solution like 4% paraformaldehyde and stain with crystal violet to visualize the plaques.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the untreated control and determine the EC50 value.

Cytopathic Effect (CPE) Inhibition Assay

This assay is often used for high-throughput screening of antiviral compounds.

  • Cell Seeding: Seed host cells in a 96-well plate.

  • Infection and Treatment: Infect the cells with the virus and simultaneously add serial dilutions of the test compound.

  • Incubation: Incubate the plate for a period sufficient to observe CPE in the virus control wells (typically 3-5 days).

  • CPE Observation: Visually inspect the cells under a microscope for the presence of CPE (e.g., cell rounding, detachment).

  • Cell Viability Measurement: Alternatively, cell viability can be quantified using assays like the MTT assay.

  • Data Analysis: Determine the IC50 value, which is the concentration of the compound that inhibits the viral CPE by 50%.

Signaling Pathways and Mechanisms of Action

While the direct signaling pathways affected by this compound remain uninvestigated, studies on the related compound Berberine and the structurally similar Columbin provide potential insights into its mechanism of action. Berberine has been shown to modulate key inflammatory and cell survival pathways, which are often hijacked by viruses for their replication.

Antiviral_Signaling_Pathways Putative Antiviral Signaling Pathways for this compound Analogs cluster_virus Viral Infection cluster_cellular_response Cellular Response cluster_compounds Potential Intervention by this compound Analogs Virus Virus TLR Toll-like Receptors (TLRs) Virus->TLR MyD88 MyD88 TLR->MyD88 activates IKK IKK Complex MyD88->IKK activates MAPK MAPK Cascade (ERK, JNK, p38) MyD88->MAPK activates NFkB NF-κB IKK->NFkB activates Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Proinflammatory_Cytokines promotes transcription Viral_Replication Viral Replication NFkB->Viral_Replication can promote MAPK->Viral_Replication facilitates Proinflammatory_Cytokines->Viral_Replication can enhance Berberine Berberine Berberine->IKK inhibits Berberine->MAPK inhibits Columbin Columbin Columbin->Proinflammatory_Cytokines inhibits (COX-2, NO)

Caption: Putative antiviral signaling pathways modulated by this compound analogs.

The diagram above illustrates how viruses can activate host cell signaling pathways like NF-κB and MAPK to promote inflammation and their own replication. Compounds like Berberine have been shown to inhibit these pathways, thereby exerting their antiviral effect. Columbin, a compound structurally related to this compound, has been found to inhibit the production of inflammatory mediators like COX-2 and nitric oxide. It is plausible that this compound, if experimentally validated, could act through similar mechanisms.

Experimental Workflow for Antiviral Drug Discovery

The process of validating a potential antiviral compound involves a structured workflow, from initial screening to confirmation of activity.

Antiviral_Workflow General Experimental Workflow for Antiviral Compound Validation InSilico In Silico Screening (e.g., Molecular Docking) Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) InSilico->Cytotoxicity AntiviralScreening Primary Antiviral Screening (e.g., CPE Assay) Cytotoxicity->AntiviralScreening DoseResponse Dose-Response Study (Determine EC50/IC50) AntiviralScreening->DoseResponse Mechanism Mechanism of Action Studies (e.g., Time-of-Addition, Western Blot) DoseResponse->Mechanism InVivo In Vivo Studies (Animal Models) Mechanism->InVivo

Caption: A generalized workflow for the validation of potential antiviral compounds.

This workflow highlights the necessary progression from computational prediction to experimental validation. This compound's journey in antiviral research is currently at the initial in silico screening stage, awaiting the crucial subsequent steps of experimental verification.

Conclusion

The case of this compound serves as an important reminder of the current landscape of drug discovery, where computational tools provide powerful predictive capabilities. However, the findings from these in silico studies must be interpreted with caution and viewed as preliminary hypotheses that require rigorous experimental testing. For this compound to be considered a viable antiviral candidate, future research must focus on conducting in vitro and subsequent in vivo studies to determine its actual efficacy and mechanism of action. The existing data on Berberine provides a clear example of how such experimental validation can confirm the antiviral potential of natural compounds. Researchers in the field of drug development are encouraged to prioritize the experimental validation of computationally identified hits to bridge the gap between prediction and clinical application.

References

Comparative Guide to the Bioactivity of Isocolumbin and its Derivatives: A Structure-Activity Relationship Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of isocolumbin (B3435002) and its close structural analog, columbin (B190815). While comprehensive structure-activity relationship (SAR) studies on a wide range of synthetic this compound derivatives are limited in publicly available literature, this document synthesizes the existing data on the parent compounds. It aims to offer a foundation for researchers interested in the therapeutic potential of this class of furanoditerpenoids. The guide includes available quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant pathways and workflows to support further investigation and drug discovery efforts.

Data Presentation: Bioactivity of this compound and Columbin

This compound and columbin have demonstrated a range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. The following tables summarize the available quantitative data for these compounds.

CompoundBiological ActivityAssayCell Line/EnzymeIC50/InhibitionReference
ColumbinAnti-inflammatoryCOX-1 InhibitionOvine COX-163.7 ± 6.4% inhibition at 100µM[1]
ColumbinAnti-inflammatoryCOX-2 InhibitionHuman recombinant COX-218.8 ± 1.5% inhibition at 100µM[1]
ColumbinNeuroprotectiveAcetylcholinesterase (AChE) InhibitionElectric eel AChE1.2993 ± 0.17 mg/mL[2]
This compoundWnt Pathway InhibitionTOPflash reporter assayBT-20Not specified[3]

Structure-Activity Relationship Insights

While a systematic SAR study on this compound derivatives is not available, some inferences can be drawn from the activities of this compound, columbin, and the broader class of isocoumarins:

  • Furanolactone Core: The furanolactone core is a common feature in many bioactive natural products and is likely essential for the observed activities of this compound and columbin.

  • Stereochemistry: this compound and columbin are stereoisomers. The spatial arrangement of the functional groups can significantly influence the interaction with biological targets, leading to differences in potency and selectivity.

  • Hydroxyl Groups: The presence and position of hydroxyl groups on the isocoumarin (B1212949) scaffold are known to be critical for the biological activity of this class of compounds. Modifications at these positions could modulate activity.

  • Lipophilicity: The overall lipophilicity of the molecule, which can be altered by introducing or modifying substituents, will affect its ability to cross cell membranes and interact with target proteins.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and further investigation of this compound derivatives.

Anti-inflammatory Activity

Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

This assay is a common primary screen for anti-inflammatory activity.

  • Cell Culture: RAW 264.7 macrophage cells are seeded in 96-well plates at a density of 2 × 10^5 cells/mL and allowed to adhere overnight.

  • Treatment: The cells are pre-treated with various concentrations of the test compounds (e.g., this compound derivatives) for 1 hour.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

  • Incubation: The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Nitrite Quantification: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is measured with a microplate reader.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Anticancer Activity

MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cells.

  • Cell Seeding: Human cancer cells (e.g., MCF-7, HeLa) are seeded in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are treated with various concentrations of the this compound derivatives for 48 or 72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.

Neuroprotective Activity

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This assay is used to screen for compounds that can inhibit the activity of AChE, an enzyme implicated in Alzheimer's disease.

  • Reagent Preparation: Prepare a phosphate (B84403) buffer (pH 8.0), DTNB solution, acetylthiocholine (B1193921) iodide (ATCI) solution, and a solution of AChE enzyme.

  • Assay Mixture: In a 96-well plate, add 240 µL of buffer, 20 µL of the test compound at various concentrations, and 20 µL of AChE enzyme solution.

  • Incubation: Incubate the mixture for 30 minutes at 37°C.

  • Reaction Initiation: Add 20 µL of 10 mM DTNB, followed by 20 µL of ATCI to start the reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm and continue to record it every 30 seconds for a period of 4 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction. The percentage of inhibition is determined by comparing the reaction rate in the presence of the test compound to that of the control. The IC50 value can then be calculated.[2]

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis cluster_optimization Lead Optimization start This compound Scaffold synthesis Chemical Modification (e.g., esterification, etherification) start->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification primary_assay Primary Screening (e.g., Anticancer - MTT Assay) purification->primary_assay secondary_assay Secondary Screening (e.g., Anti-inflammatory - NO Assay) primary_assay->secondary_assay Active Compounds tertiary_assay Mechanism of Action Studies (e.g., Western Blot, Enzyme Inhibition) secondary_assay->tertiary_assay Lead Candidates data_analysis IC50 Determination & SAR Analysis tertiary_assay->data_analysis optimization Further Chemical Modification data_analysis->optimization optimization->synthesis

Caption: A general experimental workflow for the synthesis and biological evaluation of this compound derivatives.

nfkb_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Translocation & Gene Expression LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_active NF-κB (Active) NFkB->NFkB_active Translocates to Nucleus IkB_NFkB->NFkB Releases DNA DNA NFkB_active->DNA Binds to Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) DNA->Genes Induces Transcription This compound This compound Derivative This compound->IKK Inhibits?

Caption: A simplified diagram of the NF-κB signaling pathway, a potential target for the anti-inflammatory effects of this compound derivatives.

References

Comparative transcriptomics of cells treated with Isocolumbin and its analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, a comprehensive search of publicly available scientific literature has revealed no direct studies on the comparative transcriptomics of cells treated with Isocolumbin and its analogs. The following guide is constructed based on the known biological activities of related compounds and provides a hypothetical framework for such research, including potential experimental designs and target signaling pathways.

Introduction to this compound and its Potential

This compound is a furanoid diterpene isolated from plants such as Tinospora cordifolia. This plant has a long history in traditional medicine, with its extracts demonstrating a wide range of pharmacological effects, including anti-inflammatory, anti-cancer, immunomodulatory, and anti-diabetic properties[1][2]. While the precise mechanisms of action for many of its constituent compounds are still under investigation, molecular docking and other preclinical studies suggest that compounds from Tinospora cordifolia can modulate various signaling pathways[1][2].

A comparative transcriptomic analysis of this compound and its synthetic or natural analogs would provide an unbiased, genome-wide view of their effects on cellular gene expression. This approach is crucial for elucidating their mechanisms of action, identifying novel therapeutic targets, comparing their potency and specificity, and uncovering potential off-target effects.

Hypothetical Experimental Workflow

To investigate the comparative transcriptomic effects of this compound, a structured experimental workflow would be essential. The following diagram outlines a typical workflow for such a study, from cell culture to data analysis.

experimental_workflow cluster_prep Phase 1: Preparation & Treatment cluster_seq Phase 2: Sequencing cluster_analysis Phase 3: Bioinformatic Analysis cell_culture Cell Line Selection (e.g., RAW 264.7 Macrophages) treatment Treatment with: - Vehicle Control - this compound - Analog A - Analog B cell_culture->treatment incubation Incubation (Time-course, e.g., 6h, 24h) treatment->incubation rna_extraction Total RNA Extraction & Quality Control incubation->rna_extraction lib_prep Library Preparation (e.g., Poly-A Selection) rna_extraction->lib_prep sequencing High-Throughput Sequencing (e.g., Illumina NovaSeq) lib_prep->sequencing qc Raw Read Quality Control (e.g., FastQC, Trimmomatic) sequencing->qc alignment Alignment to Reference Genome qc->alignment quantification Gene Expression Quantification alignment->quantification deg_analysis Differential Gene Expression (DEG) Analysis quantification->deg_analysis pathway_analysis Pathway & GO Enrichment Analysis deg_analysis->pathway_analysis

Caption: A standard workflow for a comparative transcriptomics (RNA-Seq) experiment.

Detailed Experimental Protocols (Hypothetical)

This section provides a potential methodology that could be employed in a study comparing this compound and its analogs.

3.1. Cell Culture and Treatment

  • Cell Line: A human or murine macrophage cell line (e.g., RAW 264.7) would be suitable to investigate anti-inflammatory effects. Cells would be cultured in DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Compound Preparation: this compound and its analogs would be dissolved in DMSO to create stock solutions. The final concentration of DMSO in the cell culture medium should be kept below 0.1% to avoid solvent-induced effects.

  • Experimental Groups:

    • Vehicle Control (DMSO)

    • This compound (e.g., 10 µM)

    • Analog A (e.g., 10 µM)

    • Analog B (e.g., 10 µM)

  • Procedure: Cells would be seeded in 6-well plates and allowed to adhere overnight. The following day, the medium would be replaced with fresh medium containing the respective compounds or vehicle. Cells would be incubated for predetermined time points (e.g., 6 and 24 hours) before harvesting. Each treatment condition would be performed in biological triplicate.

3.2. RNA Extraction and Sequencing

  • RNA Isolation: Total RNA would be extracted from harvested cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's protocol. RNA quality and quantity would be assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100). Samples with an RNA Integrity Number (RIN) > 8 would be used for library preparation.

  • Library Preparation: mRNA would be isolated from total RNA using oligo(dT) magnetic beads. The purified mRNA would then be fragmented and used as a template for first-strand cDNA synthesis. Following second-strand synthesis, the double-stranded cDNA would be end-repaired, A-tailed, and ligated to sequencing adapters.

  • Sequencing: The prepared libraries would be sequenced on a high-throughput platform such as the Illumina NovaSeq, generating paired-end reads of approximately 150 bp.

3.3. Bioinformatic Analysis

  • Quality Control: Raw sequencing reads would be checked for quality using FastQC. Adapter sequences and low-quality bases would be trimmed using a tool like Trimmomatic.

  • Alignment and Quantification: The clean reads would be aligned to the appropriate reference genome (human or mouse) using a splice-aware aligner like STAR. Gene expression would be quantified using tools such as RSEM or featureCounts.

  • Differential Expression Analysis: Differential gene expression between treatment groups and the vehicle control would be determined using packages like DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > |1| would be considered significantly differentially expressed.

  • Pathway Analysis: Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) would be performed on the lists of differentially expressed genes to identify biological processes and signaling pathways modulated by each compound.

Potential Signaling Pathway Modulation

Based on the known anti-inflammatory and anti-cancer activities of compounds from Tinospora cordifolia, this compound and its analogs may modulate key signaling pathways such as the NF-κB pathway. The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_IkB NF-κB-IκBα (Inactive Complex) IkB->NFkB_IkB NFkB->NFkB_IkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB IκBα degradation Nucleus Nucleus Genes Target Gene Expression (e.g., TNF-α, IL-6, COX-2) NFkB_nuc->Genes Binds DNA This compound This compound & Analogs This compound->IKK Inhibition (Hypothesized)

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

This diagram illustrates a potential mechanism where this compound could exert anti-inflammatory effects by inhibiting the IKK complex, thereby preventing the degradation of IκBα and blocking the nuclear translocation of NF-κB. A transcriptomic study would be able to validate this hypothesis by observing the downregulation of NF-κB target genes.

Data Presentation (Hypothetical)

If transcriptomic data were available, it would be summarized in tables for clear comparison.

Table 1: Differentially Expressed Genes (DEGs) in Macrophages at 24h

TreatmentTotal DEGsUpregulated GenesDownregulated Genes
This compound 1250600650
Analog A 1500800700
Analog B 900450450
Note: This data is purely illustrative.

Table 2: Top 5 Downregulated Inflammatory Genes (Log2 Fold Change)

GeneThis compoundAnalog AAnalog B
TNF -2.5-2.8-1.9
IL6 -2.2-2.6-1.7
CCL2 -2.0-2.3-1.5
COX2 (PTGS2) -1.8-2.1-1.4
NOS2 -1.7-2.0-1.2
Note: This data is purely illustrative.

Conclusion

While direct experimental data on the transcriptomic effects of this compound and its analogs are currently lacking, the potential for such research is significant. A comparative transcriptomics approach would be invaluable for understanding the molecular mechanisms behind their therapeutic effects, comparing their biological activity, and guiding future drug development efforts. The workflows and hypothetical data presented here provide a roadmap for researchers interested in exploring this promising area of study.

References

Safety Operating Guide

Safe Disposal of Isocolumbin: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of Isocolumbin. The following procedures are based on general best practices for laboratory chemical waste management and are intended to ensure the safety of personnel and minimize environmental impact. Given the limited specific data on this compound's toxicity and environmental hazards, it is crucial to handle it as a potentially hazardous substance.

Always consult and adhere to your institution's specific safety protocols and local, state, and federal regulations for hazardous waste disposal.

Quantitative Data: Physical and Chemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented below. This information is critical for a preliminary assessment of its potential hazards.

PropertyValueSource
Molecular Formula C₂₀H₂₂O₆[1]
Molecular Weight 358.4 g/mol [1]
CAS Number 471-54-5ChemFaces
Appearance Solid (form not specified)N/A
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[2][3] Water solubility is estimated at 1.321e+004 mg/L @ 25 °C.[4][2][3][4]
Storage 4°C, sealed storage, away from moisture and light. In solvent: -80°C for 6 months; -20°C for 1 month.[5][5]

Hazard Assessment

Currently, there is no specific GHS classification or comprehensive toxicity data available for this compound.[4] Therefore, it is prudent to treat this compound as a hazardous chemical.

Experimental Protocols: Disposal Procedures

The following step-by-step guide outlines the recommended procedure for the disposal of this compound.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

2. Waste Segregation and Collection:

  • Solid this compound Waste:

    • Collect pure this compound waste in its original container if possible.[6]

    • If the original container is not available, use a clearly labeled, sealed, and compatible waste container.

    • Label the container as "Hazardous Waste" and clearly indicate "this compound".

  • Contaminated Labware (e.g., gloves, wipes, pipette tips):

    • Place all solid materials contaminated with this compound into a designated, sealed, and clearly labeled hazardous waste bag.[7]

  • Liquid this compound Waste (Solutions):

    • Collect all liquid waste containing this compound in a dedicated, leak-proof, and sealed container.[6]

    • The container must be compatible with the solvent used.

    • Label the container as "Hazardous Waste" and list all chemical components, including solvents and an estimated concentration of this compound.

    • Do not mix with other incompatible waste streams.

3. Storage of Hazardous Waste:

  • Store all this compound waste containers in a designated and properly ventilated hazardous waste accumulation area.

  • Ensure containers are tightly sealed to prevent leaks or evaporation.[7]

  • Use secondary containment to prevent spills.[7]

4. Disposal Request:

  • Arrange for the disposal of the collected this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6]

  • Provide all necessary documentation, including the completed hazardous waste label.

5. Decontamination:

  • Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent and cleaning procedure.

  • Dispose of all cleaning materials as contaminated solid waste.

Important Considerations:

  • Do Not Dispose Down the Drain: Due to the lack of ecotoxicity data, this compound should not be disposed of down the sink.[8]

  • Do Not Dispose in Regular Trash: Solid this compound and contaminated materials must be disposed of as hazardous waste.[8]

  • Avoid Incineration by Non-Specialists: On-site incineration should not be attempted. All thermal disposal must be conducted by a licensed hazardous waste facility.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

Isocolumbin_Disposal_Workflow cluster_assessment 1. Waste Identification & Assessment cluster_segregation 2. Segregation & Collection cluster_storage 3. Interim Storage cluster_disposal 4. Final Disposal start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid this compound or Contaminated Materials waste_type->solid_waste Solid liquid_waste This compound Solutions waste_type->liquid_waste Liquid collect_solid Collect in Labeled, Sealed Container/Bag solid_waste->collect_solid collect_liquid Collect in Labeled, Leak-Proof Container liquid_waste->collect_liquid store_waste Store in Designated Hazardous Waste Area collect_solid->store_waste collect_liquid->store_waste contact_ehs Contact Institutional EHS or Licensed Contractor store_waste->contact_ehs disposal Professional Hazardous Waste Disposal contact_ehs->disposal

References

Personal protective equipment for handling Isocolumbin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for the operational handling and disposal of Isocolumbin, a furanoditerpenoid with noted anti-inflammatory and antimicrobial properties. Researchers, scientists, and drug development professionals should adhere to these procedural steps to ensure laboratory safety and proper chemical management. Given the absence of a specific Safety Data Sheet (SDS), these recommendations are based on best practices for handling biologically active and potentially cytotoxic natural products.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the foremost defense against exposure to potent compounds like this compound. The following table summarizes the recommended PPE for handling this compound, categorized by the necessary level of protection.

PPE Component Specifications and Recommendations Rationale
Eye Protection Chemical splash goggles or safety glasses meeting EN166 or ANSI Z87.1 standards. A face shield should be worn over safety glasses when there is a significant risk of splashing.To protect eyes from splashes of solutions or contact with airborne particles.
Hand Protection Double-gloving with chemotherapy-rated nitrile gloves is recommended. The outer glove should be changed immediately upon contamination.To prevent skin contact with the compound, which may have cytotoxic effects. Double-gloving provides an extra layer of protection.
Body Protection A long-sleeved laboratory coat is mandatory. For procedures with a higher risk of splashes or aerosol generation, a chemical-resistant apron or gown should be worn over the lab coat.To protect skin and personal clothing from contamination.
Respiratory Protection For handling the solid form of this compound or when there is a potential for aerosol generation, a NIOSH-approved N95 respirator or a higher level of respiratory protection, such as a Powered Air-Purifying Respirator (PAPR), is advised.[1]To prevent inhalation of fine powders or aerosols, which could have adverse health effects.
Foot Protection Closed-toe and closed-heel shoes must be worn at all times within the laboratory setting.To protect feet from spills and falling objects.

Operational Plan: Safe Handling of this compound

Adherence to the following step-by-step protocol is crucial for the safe handling of this compound in a laboratory setting.

1. Engineering Controls:

  • Chemical Fume Hood: All manipulations involving this compound powder and the preparation of its solutions must be conducted within a certified chemical fume hood to minimize inhalation risk.

  • Ventilation: The laboratory must be equipped with adequate ventilation to prevent the accumulation of vapors and airborne particles.

2. Work Practices:

  • Designated Area: Clearly demarcate and label the area where this compound is stored and handled. Access to this area should be restricted to authorized and trained personnel only.

  • Personal Hygiene: Thoroughly wash hands and arms with soap and water after handling the compound. Eating, drinking, and smoking are strictly prohibited in the laboratory.[]

3. Experimental Protocol: Preparation of Stock Solution

  • Preparation: Before beginning, ensure all required PPE is correctly worn.

  • Weighing: Inside the chemical fume hood, use an analytical balance to accurately weigh the desired amount of this compound powder on a tared weigh boat.

  • Solubilization: Carefully transfer the weigh boat containing the powder into an appropriate container (e.g., a conical tube). Add the desired solvent (e.g., DMSO, Ethanol) to the container.[3] Gently mix the solution until the powder is completely dissolved.

  • Storage: Securely cap and clearly label the container with the compound name, concentration, date, and user's initials. Store the stock solution in a light-protected and temperature-controlled environment as recommended.

Disposal Plan: Waste Management of this compound

Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure safety.

  • Solid Waste:

    • All solid waste, including contaminated gloves, weigh boats, and other disposable materials, must be collected in a dedicated, clearly labeled hazardous waste container.

    • This container should be sealed and stored in a designated hazardous waste accumulation area.

  • Liquid Waste:

    • Excess this compound solutions and contaminated solvents must be collected in a separate, sealed, and clearly labeled hazardous waste container.

    • Do not dispose of this compound solutions down the drain.[4]

  • Spill Management:

    • In the event of a spill, immediately alert others in the vicinity.

    • Wearing appropriate PPE, contain the spill using a chemical spill kit.

    • For solid spills, gently cover with absorbent material to avoid raising dust.

    • For liquid spills, absorb with appropriate material from the spill kit.

    • Collect all contaminated materials, including cleaning supplies and PPE, into a sealed hazardous waste container.

    • Decontaminate the spill area with a suitable cleaning agent.

    • Report the spill to the institution's Environmental Health and Safety (EHS) department.

Workflow for Handling this compound

Isocolumbin_Handling_Workflow Figure 1: this compound Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Wear Full PPE B Prepare Chemical Fume Hood A->B C Weigh this compound Powder B->C Proceed to handling D Prepare Solution C->D E Store Stock Solution D->E H Manage Spills D->H If spill occurs F Collect Solid Waste E->F After experiment G Collect Liquid Waste E->G After experiment I Dispose via EHS F->I G->I H->I

Caption: Logical workflow for handling this compound from preparation to disposal.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.